Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPCYKSYYZEJH-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS 132622-92-5): A Comprehensive Technical Guide for Advanced Peptidomimetics and Chiral Drug Discovery
Executive Summary
In the landscape of modern drug discovery and peptidomimetic engineering, controlling molecular conformation is paramount to achieving target specificity and binding affinity. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS 132622-92-5) is a highly specialized, orthogonally protected chiral building block designed for this exact purpose. Featuring a (2R, 4R) stereochemical configuration—corresponding to the cis-4-hydroxy-D-proline core—this compound provides a rigidified pyrrolidine scaffold. It is a critical precursor in the synthesis of DNA-mimicking Pyrrolidine Peptide Nucleic Acids (PNAs)[1], macrocyclic dilactones, and potent antifungal sordaricin derivatives[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind its synthetic utility and providing self-validating protocols for its application in advanced medicinal chemistry.
Physicochemical Profiling & Stereochemical Significance
The utility of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate lies in its precise stereochemistry. The cis relationship between the C4-hydroxyl group and the C2-carboxylate forces the pyrrolidine ring into specific puckering conformations (predominantly Cγ-endo). This puckering significantly influences the thermodynamics of the cis-trans prolyl amide bond isomerization, allowing researchers to pre-organize peptide backbones into desired secondary structures.
Table 1: Physicochemical Properties[4][5]
| Property | Specification |
| CAS Number | 132622-92-5 |
| IUPAC / Chemical Name | 2-Benzyl 1-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 321.37 g/mol |
| Stereochemical Configuration | (2R, 4R)[cis-4-hydroxy-D-proline core] |
| Physical Appearance | White to off-white solid |
| Melting Point | 71–72 °C |
| Storage Conditions | 2–8 °C (Refrigerated), desiccated |
Orthogonal Deprotection Workflows
The dual protection strategy of this molecule is its most powerful synthetic feature. The Boc (tert-butoxycarbonyl) group protects the secondary amine and is strictly acid-labile. The Benzyl ester protects the carboxylic acid and is cleaved via catalytic hydrogenolysis. This orthogonality allows chemists to selectively unmask either the N-terminus or the C-terminus without cross-reactivity, enabling directional peptide coupling or functional group transformations.
Caption: Orthogonal deprotection pathways for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in synthesis.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every synthetic step must include a built-in feedback loop to verify success before proceeding. Below are two field-proven methodologies utilizing this building block.
Protocol A: Selective Boc Deprotection
Objective: Unmask the pyrrolidine amine for subsequent N-alkylation or peptide coupling while preserving the benzyl ester. Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, irreversibly driving the reaction forward.
-
Reaction Setup: Dissolve 1.0 equivalent of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C under an inert nitrogen atmosphere.
-
Reagent Addition: Dropwise, add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio. Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The starting material is UV-active but Ninhydrin-negative . The successful liberation of the secondary amine will yield a new spot with a lower Rf value that stains deep purple/red upon heating with Ninhydrin.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.
-
Analytical Validation: Perform ¹H NMR (CDCl₃). The protocol is validated if the intense 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) has completely disappeared.
Protocol B: Stereoinversion via Mitsunobu Azidation
Objective: Convert the (4R)-hydroxyl group to a (4S)-azido group, a necessary step for synthesizing 4-aminoproline derivatives used in PNA. Mechanistic Causality: The Mitsunobu reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) to activate the C4-hydroxyl group into a phosphonium intermediate (an excellent leaving group). Diphenylphosphoryl azide (DPPA) provides the nucleophilic azide ion. The subsequent Sₙ2 displacement forces a complete Walden inversion at the C4 chiral center, converting the (4R)-hydroxyl to a (4S)-azido configuration.
-
Activation: Dissolve the starting material (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under nitrogen.
-
Azidation: Slowly add DIAD (1.5 eq) dropwise. Stir for 10 minutes, then add DPPA (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint (FT-IR & NMR): Isolate the product via flash chromatography. The system is validated by running an IR spectrum of the purified product; the appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms the azide incorporation. Furthermore, ¹H NMR will show a characteristic upfield shift of the C4 proton, confirming the trans relationship to the C2-carboxylate.
Advanced Applications in Drug Discovery
Pyrrolidine Peptide Nucleic Acids (PNAs)
Traditional PNAs use an achiral aminoethylglycine backbone. By substituting this with a pyrrolidine ring derived from Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, researchers create a conformationally restricted PNA analogue[1]. The rigid ring mimics the ribose sugar of natural DNA, pre-organizing the PNA strand. This drastically reduces the entropic penalty upon binding, resulting in a fully modified adenine decamer that displays vastly improved binding affinity toward complementary DNA and RNA oligonucleotides [1].
Caption: Synthetic workflow for generating pyrrolidine PNA monomers via stereochemical inversion.
Antifungal Sordaricin Derivatives
Sordarins are a class of antifungal agents with a novel mechanism of action targeting fungal protein synthesis. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is utilized as the primary chiral starting material to synthesize N-benzyl pyrrolidinyl sordaricin derivatives in a highly stereocontrolled manner. These synthesized derivatives maintain potent antifungal activity against pathogenic fungal strains, including Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the highly effective range of 0.25–2 μg/mL [2].
References
-
Title: Pyrrolidine PNA: A Novel Conformationally Restricted PNA Analogue Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Synthesis and evaluation of novel pyrrolidinyl sordaricin derivatives as antifungal agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL: [Link]
Sources
physicochemical properties of Boc-4-hydroxy-D-prolinate benzyl ester
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Boc-4-hydroxy-D-prolinate Benzyl Ester
Executive Summary
In the realm of advanced peptidomimetics and rational drug design, the spatial orientation of amino acid side chains dictates the pharmacological efficacy and metabolic stability of the resulting therapeutic. Boc-4-hydroxy-D-prolinate benzyl ester (often designated as Boc-D-Hyp-OBzl) stands out as a premier chiral building block. Unlike naturally occurring L-proline derivatives, the D-stereocenter (2R configuration) confers profound resistance to endogenous proteolytic degradation. Furthermore, the presence of the C4-hydroxyl group provides a versatile synthetic handle for late-stage functionalization, while the orthogonal protecting group strategy (N-Boc and C-Benzyl) enables precise, regioselective chain elongation[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing you with field-proven mechanistic insights, self-validating experimental workflows, and the causality behind critical synthetic choices.
Structural & Physicochemical Profiling
The physicochemical behavior of Boc-D-Hyp-OBzl is fundamentally governed by its protecting groups and the puckering of its pyrrolidine ring. The bulky tert-butyloxycarbonyl (Boc) group restricts rotation around the tertiary amide bond, often resulting in observable cis/trans rotamers in NMR spectroscopy. Meanwhile, the benzyl ester significantly enhances the molecule's lipophilicity, ensuring excellent solubility in a wide range of organic solvents commonly used in solution-phase peptide synthesis[3].
Table 1: Quantitative Physicochemical Data
Note: The exact physical state may vary slightly depending on the specific diastereomer (cis vs. trans) and residual solvent content.
| Property | Value | Experimental Significance |
| Molecular Formula | C₁₇H₂₃NO₅ | Defines stoichiometry for reagent equivalents. |
| Molecular Weight | 321.37 g/mol | Critical for precise molarity calculations in synthesis. |
| Physical State | White to off-white powder / viscous oil | Indicates purity; oils often require lyophilization or trituration. |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in H₂O | Dictates solvent choice for reactions and biphasic aqueous workups. |
| LogP (Predicted) | ~2.8 | Highly lipophilic, ensuring good retention on reverse-phase HPLC. |
| Protecting Groups | N-Boc (Acid-labile), C-Benzyl (Hydrogenolysis-labile) | Enables fully orthogonal deprotection strategies. |
Orthogonal Protection & Mechanistic Reactivity
The strategic power of Boc-D-Hyp-OBzl lies in its orthogonality. The Boc group is highly sensitive to acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) but completely stable to catalytic hydrogenation. Conversely, the benzyl ester is readily cleaved by hydrogenolysis (H₂, Pd/C) or saponification (LiOH) but remains intact under standard Boc-deprotection conditions[2].
This allows chemists to selectively unmask either the N-terminus or the C-terminus depending on the desired direction of peptide chain elongation.
Fig 1. Orthogonal deprotection pathways for Boc-D-Hyp-OBzl.
Experimental Methodology: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, ensuring that researchers understand why a procedure is performed, rather than just how.
Protocol A: Selective C-Terminal Deprotection (Hydrogenolysis)
Objective: Cleave the benzyl ester to yield Boc-4-hydroxy-D-proline, leaving the Boc group and C4-hydroxyl intact. Causality: Palladium on carbon (Pd/C) catalyzes the cleavage of the benzyl-oxygen bond via oxidative addition and reductive elimination in the presence of hydrogen gas. Methanol is selected as the solvent because it solubilizes both the lipophilic starting material and the resulting polar carboxylic acid, while facilitating optimal hydrogen mass transfer.
Step-by-Step Workflow:
-
Preparation: Dissolve Boc-D-Hyp-OBzl (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration. Reasoning: Anhydrous conditions prevent unwanted side reactions, and a 0.1 M concentration ensures optimal reaction kinetics without overcrowding the catalyst surface.
-
Catalyst Addition: Under a strict argon atmosphere, carefully add 10% Pd/C (10% w/w relative to the substrate). Reasoning: Dry Pd/C is highly pyrophoric. Argon blanketing prevents the ignition of methanol vapors upon contact with the catalyst.
-
Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (via a balloon, 1 atm). Stir vigorously at room temperature for 2-4 hours. Reasoning: Vigorous stirring maximizes the gas-liquid-solid interfacial area, driving the hydrogenolysis to completion.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The UV-active starting material will disappear, replaced by a baseline spot (the free acid is UV-inactive but will stain heavily with phosphomolybdic acid or ninhydrin after a brief heat/acid exposure).
-
Workup & Isolation: Filter the black suspension through a tightly packed pad of Celite, washing the pad with excess methanol. Concentrate the filtrate under reduced pressure to afford the product as a white foam. Reasoning: Celite traps the fine, hazardous Pd/C particles, preventing heavy metal contamination of the final product and ensuring safe disposal.
Protocol B: C4-Hydroxyl Functionalization via Mitsunobu Inversion
Objective: Convert the free C4-hydroxyl group to an azide (a precursor for Click chemistry or amines) with complete inversion of stereochemistry (e.g., converting a cis isomer to a trans isomer). Causality: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group into a highly reactive phosphonium leaving group. Subsequent Sₙ2 displacement by a nucleophile (diphenylphosphoryl azide, DPPA) forces a complete stereochemical inversion at the C4 position.
Fig 2. Step-by-step workflow for C4-hydroxyl functionalization via Mitsunobu inversion.
Step-by-Step Workflow:
-
Activation: Dissolve Boc-D-Hyp-OBzl (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.2 M) under argon. Cool the mixture to 0 °C in an ice bath. Reasoning: THF is a polar aprotic solvent that stabilizes the betaine intermediate. Cooling to 0 °C prevents the premature, exothermic decomposition of the DIAD-PPh₃ adduct.
-
Reagent Addition: Add DPPA (1.5 eq) to the cooled solution. Next, add DIAD (1.5 eq) dropwise over 15–20 minutes. Reasoning: Dropwise addition of DIAD is the most critical step. It controls the exothermic formation of the betaine intermediate and minimizes the formation of unwanted hydrazine byproducts.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Reasoning: The Sₙ2 displacement at the sterically hindered C4 position of the pyrrolidine ring is kinetically slow and requires sufficient thermal energy and time to reach completion.
-
Workup & Purification: Quench the reaction with water and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Reasoning: Chromatography is absolutely essential here to separate the desired inverted product from the massive amounts of triphenylphosphine oxide (TPPO) and reduced DIAD generated during the reaction.
References
- Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate | 132622 ...
- Proline benzyl ester hydrochloride | 16652-71-4 - Benchchem Source: Benchchem URL
- Boc-intermediates Archives - Flamma Group Source: Flamma Group URL
Sources
Synthesis and Stereochemical Engineering of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate: A Comprehensive Technical Guide
Introduction & Retrosynthetic Rationale
The development of conformationally restricted peptidomimetics and targeted protein degraders (PROTACs) relies heavily on stereochemically pure unnatural amino acids. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS: 132622-92-5), frequently referred to as Boc-D-allo-Hyp-OBzl, is a critical building block in this domain [1].
Stereochemically, this molecule possesses a (2R, 4R) configuration. Because naturally occurring L-hydroxyproline is (2S, 4R), and its direct enantiomer D-hydroxyproline is (2R, 4S), synthesizing the (2R, 4R) diastereomer requires deliberate stereochemical inversion at the C4 position of the D-hydroxyproline scaffold. Attempting to invert the C2 alpha-carbon of L-hydroxyproline is highly discouraged due to severe epimerization risks and the thermodynamic instability of the resulting cis-pyrrolidine ring during basic coupling conditions [3]. Therefore, the most robust, high-fidelity route is the C4-inversion of D-hydroxyproline via a Mitsunobu reaction [2].
Mechanistic Causality in the Synthetic Workflow
To ensure a self-validating and scalable protocol, every reagent and condition must be chosen based on strict mechanistic causality.
-
Orthogonal Protection Strategy: The amine is protected with a tert-butyloxycarbonyl (Boc) group (acid-labile), while the carboxylic acid is protected as a benzyl ester (hydrogenolysis-labile). This orthogonality ensures that downstream peptide coupling or C4-functionalization can occur without cross-reactivity.
-
Mitsunobu Pronucleophile Selection: p-Nitrobenzoic acid (pNBA) is selected over acetic acid or benzoic acid for the Mitsunobu inversion. The lower pKa of pNBA (~3.4) accelerates the SN2 displacement, outcompeting base-catalyzed E2 elimination pathways that would otherwise yield an unwanted pyrroline side product. Furthermore, the p-nitrobenzoate ester is highly UV-active (enhancing HPLC tracking) and acts as an excellent leaving group during the final hydrolysis step.
-
Kinetic Hydrolysis: Cleaving the p-nitrobenzoate ester to reveal the (4R)-hydroxyl group poses a transesterification risk to the benzyl ester. By using catalytic potassium carbonate (K2CO3) in methanol at 0 °C, we exploit the kinetic difference in reactivity: the electron-deficient p-nitrobenzoate is cleaved orders of magnitude faster than the aliphatic benzyl ester.
Caption: Retrosynthetic pathway and stereochemical progression from D-Hydroxyproline to the target.
Quantitative Data & In-Process Controls
A self-validating protocol requires strict In-Process Controls (IPC). The table below outlines the expected quantitative metrics and mass-shift validations for each intermediate.
| Step | Intermediate | Expected Yield | Purity (HPLC) | IPC / Analytical Validation (ESI-MS) |
| 1 | Boc-D-Hyp-OH | 90–95% | >98% | [M-H]⁻ 230.1 (Loss of polarity on TLC) |
| 2 | Boc-D-Hyp-OBzl | 85–90% | >98% | [M+Na]⁺ 344.1 (UV active, spot shifts up) |
| 3 | Boc-D-allo-Hyp(OPNB)-OBzl | 75–82% | >95% | [M+Na]⁺ 493.1 (Strong UV 254 nm absorption) |
| 4 | Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate | 88–92% | >99% | [M+Na]⁺ 344.1 (Mass reverts; Chiral HPLC valid.) |
Step-by-Step Experimental Methodologies
Step 1: Synthesis of Boc-D-Hyp-OH
-
Initiation: Suspend D-hydroxyproline (10.0 g, 76.3 mmol) in a mixture of 1M aqueous NaOH (80 mL) and 1,4-dioxane (80 mL). Cool the biphasic mixture to 0 °C using an ice bath.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 18.3 g, 83.9 mmol) dropwise over 30 minutes.
-
Propagation: Remove the ice bath and stir vigorously at room temperature for 12 hours.
-
Validation (IPC): Check TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine spot should be completely consumed.
-
Workup: Concentrate in vacuo to remove dioxane. Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield a white solid.
Step 2: Synthesis of Boc-D-Hyp-OBzl
-
Initiation: Dissolve Boc-D-Hyp-OH (15.0 g, 64.9 mmol) in anhydrous DMF (100 mL). Cool to 0 °C under nitrogen.
-
Reagent Addition: Add anhydrous K₂CO₃ (13.4 g, 97.3 mmol) followed by dropwise addition of Benzyl bromide (BnBr, 8.5 mL, 71.4 mmol).
-
Propagation: Stir at room temperature for 16 hours.
-
Validation (IPC): LC-MS must show complete conversion to the m/z 344.1[M+Na]⁺ peak.
-
Workup: Quench with ice water (300 mL). Extract with Ethyl Acetate (3 × 150 mL). Wash the organic layer extensively with water (5 × 100 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to yield a colorless oil.
Step 3: Mitsunobu Stereoinversion to Boc-D-allo-Hyp(OPNB)-OBzl
-
Initiation: Dissolve Boc-D-Hyp-OBzl (15.0 g, 46.7 mmol), Triphenylphosphine (PPh₃, 18.4 g, 70.0 mmol), and p-Nitrobenzoic acid (11.7 g, 70.0 mmol) in anhydrous THF (150 mL) under a strict nitrogen atmosphere. Cool to 0 °C.
-
Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 13.8 mL, 70.0 mmol) dropwise over 45 minutes, maintaining the internal temperature below 5 °C to prevent premature betaine decomposition.
-
Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.
-
Validation (IPC): TLC (Hexanes/EtOAc 6:4) should show a new, highly UV-active spot (Rf ~0.6). LC-MS confirms m/z 493.1 [M+Na]⁺.
-
Workup: Concentrate the THF in vacuo. Resuspend the crude residue in cold diethyl ether; triphenylphosphine oxide (TPPO) will precipitate. Filter off the TPPO, concentrate the filtrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield a pale yellow solid.
Caption: Mechanistic bifurcation in the Mitsunobu reaction highlighting the S_N2 trajectory.
Step 4: Selective Methanolysis to Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
-
Initiation: Dissolve the inverted ester Boc-D-allo-Hyp(OPNB)-OBzl (15.0 g, 31.9 mmol) in anhydrous Methanol (120 mL). Cool strictly to 0 °C.
-
Reagent Addition: Add K₂CO₃ (0.44 g, 3.19 mmol, 0.1 eq).
-
Propagation: Stir at 0 °C for exactly 2 hours.
-
Validation (IPC - Critical): Monitor via LC-MS every 30 minutes. The peak at m/z 493.1 must disappear, replaced by m/z 344.1. Prolonged reaction times or elevated temperatures will result in transesterification to the methyl ester (m/z 268.1) [3].
-
Workup: Immediately quench the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH reaches 6-7. Filter the resin, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc 1:1) to yield the final target, Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, as a white crystalline solid.
References
-
Webb, T. R., & Eigenbrot, C. (1991). Conformationally restricted arginine analogs. The Journal of Organic Chemistry, 56(9), 3009–3016.[Link]
-
Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.[Link]
The Stereochemical Architecture of N-Boc-4-hydroxy-D-proline Benzyl Ester: A Technical Guide for Advanced Drug Design
Executive Summary
In the rapidly evolving landscape of peptidomimetics and Targeted Protein Degradation (TPD), the precise spatial orientation of molecular vectors is paramount. N-Boc-4-hydroxy-D-proline benzyl ester serves as a critical, orthogonally protected chiral building block. By leveraging the unnatural D-proline (2R) stereocenter and the tunable C4-hydroxyl group, medicinal chemists can engineer specific conformational puckers, design negative-control Proteolysis Targeting Chimeras (PROTACs), and synthesize novel macrocycles.
As an application scientist, my objective in this whitepaper is to deconstruct the stereochemical causality, conformational dynamics, and synthetic methodologies associated with this molecule, providing a self-validating framework for its use in modern drug discovery.
Stereochemical Causality and Conformational Dynamics
The pyrrolidine ring of proline is not flat; it exists in a dynamic equilibrium between distinct envelope conformations, primarily the C4-exo and C4-endo puckers. The introduction of a hydroxyl group at the C4 position, combined with the stereochemistry at the C2 position, dictates this equilibrium through stereoelectronic effects (specifically, the gauche effect).
The (2R) D-Proline Core
Natural L-proline possesses a (2S) configuration. The D-proline core of our target molecule possesses a (2R) configuration. This inversion at the alpha-carbon completely alters the trajectory of the N- and C-termini, which is highly utilized in disrupting alpha-helices or forming stable beta-turns in peptidomimetics.
Cis vs. Trans Diastereomers
The relationship between the C2 carboxylate (protected as a benzyl ester) and the C4 hydroxyl group defines the diastereomer:
-
Trans-4-hydroxy-D-proline (2R, 4S): The hydroxyl and carboxylate groups are on opposite faces of the pyrrolidine ring.
-
Cis-4-hydroxy-D-proline (2R, 4R): The hydroxyl and carboxylate groups are on the same face[1].
Orthogonal Protection Strategy
The molecule utilizes a dual-protection strategy designed for complex, multi-step synthesis:
-
N-Boc (tert-butoxycarbonyl): Protects the secondary amine. It is stable to bases and nucleophiles but highly labile to moderate acids (e.g., TFA, HCl in dioxane).
-
Benzyl Ester (-OBn): Protects the C2 carboxylic acid. It is stable to the acidic conditions used for Boc removal and is orthogonally cleaved via catalytic hydrogenolysis (H2, Pd/C) or strong Lewis acids.
Application in Targeted Protein Degradation (VHL Ligands)
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC technology. VHL naturally recognizes the transcription factor HIF-1α through a highly specific interaction with a post-translationally hydroxylated proline residue: (2S, 4R)-trans-4-hydroxy-L-proline [2].
The Role of the D-Isomer in PROTAC Engineering
Because VHL's binding pocket is exquisitely stereoselective, it requires the C4-exo pucker and the (2S) configuration to form critical hydrogen bonds[3].
When researchers synthesize PROTACs, they must prove that target degradation is genuinely mediated by the VHL pathway and not by off-target toxicity. Here, N-Boc-4-hydroxy-D-proline benzyl ester becomes indispensable. By incorporating the D-isomer (either 2R,4S or 2R,4R) into the PROTAC linker-ligand assembly, the binding affinity to VHL is completely abrogated due to severe stereoclashes[4]. This yields a structurally identical negative control PROTAC that cannot recruit the E3 ligase, thereby validating the on-target mechanism of the active degrader.
Stereochemical logic of Hyp derivatives in VHL-targeted PROTAC design.
Quantitative Stereochemical Data
To facilitate experimental design, the following table summarizes the divergent physicochemical and biological properties of the relevant hydroxyproline stereoisomers.
| Property / Metric | (2S, 4R) L-Hyp (Natural) | (2R, 4S) D-Hyp (Trans) | (2R, 4R) D-Hyp (Cis) |
| C2 Stereocenter | S | R | R |
| C4 Stereocenter | R | S | R |
| Relative Geometry | Trans | Trans | Cis |
| Dominant Ring Pucker | C4-exo | C4-exo | C4-endo |
| VHL Binding Affinity (Kd) | ~185 nM (High) | >10,000 nM (None) | >10,000 nM (None) |
| Primary Application | Active PROTAC Ligands | Negative Control Probes | Conformational Peptidomimetics |
Experimental Protocols: Synthesis and Stereochemical Inversion
The following methodologies detail the synthesis of the protected ester and the deliberate inversion of the C4 stereocenter. These protocols are designed as self-validating systems; intermediate TLC and LC-MS checks are mandatory to ensure stereochemical integrity.
Protocol A: Synthesis of N-Boc-trans-4-hydroxy-D-proline benzyl ester
Objective: Orthogonal protection of the commercially available D-Hyp core.
-
N-Boc Protection: Dissolve trans-4-hydroxy-D-proline (1.0 eq) in a 1:1 mixture of THF and H2O. Add Triethylamine (Et3N, 2.0 eq) to ensure the amine is deprotonated. Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) at 0°C. Causality: The low temperature prevents runaway exothermic degradation of Boc2O. Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate (EtOAc) to isolate N-Boc-trans-4-hydroxy-D-proline.
-
Benzyl Esterification: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K2CO3, 2.0 eq) followed by Benzyl Bromide (BnBr, 1.2 eq)[5].
-
Reaction Mechanics: K2CO3 deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate anion that attacks the electrophilic benzylic carbon via an SN2 mechanism.
-
Workup: Stir for 18 hours at room temperature. Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure N-Boc-trans-4-hydroxy-D-proline benzyl ester .
Protocol B: Mitsunobu Inversion to the Cis-Diastereomer
Objective: Invert the C4 stereocenter from (4S) to (4R) to access the cis-isomer.
-
Activation: Dissolve N-Boc-trans-4-hydroxy-D-proline benzyl ester (1.0 eq), Triphenylphosphine (PPh3, 1.5 eq), and p-Nitrobenzoic acid (1.5 eq) in anhydrous THF under an argon atmosphere at 0°C.
-
Inversion: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality: DIAD and PPh3 form a betaine intermediate that activates the C4-OH into a superior leaving group. The p-nitrobenzoate anion then attacks the C4 carbon exclusively via an SN2 mechanism , resulting in a complete Walden inversion of the stereocenter from (4S) to (4R).
-
Hydrolysis: Isolate the inverted ester intermediate. Dissolve in THF/MeOH/H2O and treat with Lithium Hydroxide (LiOH, 2.0 eq) at 0°C for 2 hours to selectively cleave the p-nitrobenzoate ester without affecting the benzyl ester or the Boc group.
-
Isolation: Neutralize, extract, and purify to yield N-Boc-cis-4-hydroxy-D-proline benzyl ester .
Synthetic workflow for N-Boc-4-hydroxy-D-proline benzyl ester.
Conclusion
The utility of N-Boc-4-hydroxy-D-proline benzyl ester extends far beyond basic peptide synthesis. By mastering the stereochemical causality of its (2R) core and its C4-hydroxyl pucker, researchers can exert precise control over molecular trajectories. Whether employed as a rigidified scaffold in peptidomimetics or as a critical negative-control probe in VHL-mediated targeted protein degradation, this molecule remains an essential asset in the modern medicinal chemist's toolkit.
References
-
Lucas, X., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." SciSpace. Available at: [Link]
-
Lucas, X., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." PubMed (NIH). Available at:[Link]
-
Lucas, X., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. Available at: [Link]
- Google Patents. "US9944624B2 - Substituted amino triazoles useful as human chitinase inhibitors." Google Patents.
Sources
- 1. CAS 114676-69-6: N-tert-Butoxycarbonyl-cis-4-hydroxy-D-pro… [cymitquimica.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9944624B2 - Substituted amino triazoles useful as human chitinase inhibitors - Google Patents [patents.google.com]
In-Depth Technical Guide: (2R,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxylic Acid Benzyl Ester
Executive Summary & Structural Logic
In advanced peptide synthesis and medicinal chemistry, the precise spatial arrangement of functional groups dictates the biological efficacy of the final macromolecule. (2R,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxylic acid benzyl ester (CAS: 132622-92-5) is a highly specialized, stereochemically pure building block.
Structurally, this compound is the protected form of cis-4-hydroxy-D-proline. The brilliance of this specific reagent lies in its orthogonal dual-protection strategy :
-
N-Boc (tert-butyloxycarbonyl) group: Protects the secondary amine, preventing unwanted amide bond formation or N-alkylation.
-
C-Benzyl ester: Protects the carboxylic acid, preventing unwanted esterification or coupling at the C2 position.
By masking both the N-terminus and C-terminus, the C4-hydroxyl group is isolated as the sole reactive site. This allows medicinal chemists to perform targeted modifications—such as stereochemical inversion via Mitsunobu reactions or O-alkylation for PROTAC/ADC linkers—without risking side reactions on the core proline scaffold.
Physicochemical Profiling
Understanding the physical parameters of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during C4 functionalization.
| Property | Value |
| Chemical Name | (2R,4R)-2-benzyl 1-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
| Common Synonyms | Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate; Boc-cis-4-hydroxy-D-proline benzyl ester[1] |
| CAS Registry Number | 132622-92-5[1] |
| Molecular Formula | C₁₇H₂₃NO₅[1] |
| Molecular Weight | 321.37 g/mol [1] |
| Stereochemistry | (2R, 4R) - cis-D-configuration |
| Storage Conditions | 2-8 °C, sealed in a dry environment to prevent ester hydrolysis[1] |
Mechanistic Applications in Advanced Synthesis
Pathway 1: Stereochemical Inversion via Mitsunobu Reaction
The (2R,4R) cis-configuration places the C4-OH and C2-carboxylate on the same face of the pyrrolidine ring. To synthesize trans-4-substituted D-prolines (e.g., 4-azido or 4-amino derivatives), a Mitsunobu reaction is employed.
The Causality: The Mitsunobu protocol utilizes a phosphine (like PPh₃) and an azodicarboxylate (like DIAD) to activate the C4-hydroxyl into a superior leaving group. Subsequent nucleophilic attack by an azide source (e.g., DPPA) proceeds via a strict Sₙ2 mechanism. This guarantees complete stereochemical inversion at C4 from (R) to (S), yielding the (2R,4S) trans-D-proline derivative. This inversion is critical for synthesizing conformationally restricted peptide analogs and antimicrobial agents ()[2][3].
Pathway 2: Orthogonal Deprotection
The Causality: Why use a benzyl ester instead of a standard methyl ester? Methyl esters require saponification (LiOH/NaOH) for cleavage. In proline derivatives, the C2 alpha-proton is susceptible to base-catalyzed epimerization. Benzyl esters, however, are cleaved via catalytic hydrogenation (Pd/C, H₂) under completely neutral conditions. This preserves the delicate (2R) stereocenter and leaves the acid-labile Boc group completely intact, as established in optimized synthetic literature ()[2].
Self-Validating Experimental Protocols
Protocol A: Mitsunobu Inversion to (2R,4S)-4-Azido Derivative
This protocol converts the C4-OH into a C4-Azide with complete stereochemical inversion.
-
Preparation: Dissolve (2R,4R)-Boc-4-hydroxy-D-proline benzyl ester (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under an Argon atmosphere.
-
Activation: Cool the reaction mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
-
Causality: DIAD is preferred over DEAD due to its superior safety profile and liquid state. Cooling to 0 °C prevents the thermal decomposition of the highly reactive betaine intermediate.
-
-
Nucleophilic Displacement: Add Diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise. Stir and allow the reaction to warm to room temperature over 12 hours.
-
System Validation (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a distinct, less polar spot (UV-active due to the benzyl group). LC-MS must confirm a mass shift corresponding to the loss of -OH and addition of -N₃.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize acidic phosphoric byproducts. Extract with EtOAc, wash with brine to break any emulsions, dry over Na₂SO₄, and concentrate.
Protocol B: Selective C-Terminus Deprotection (Hydrogenolysis)
This protocol selectively removes the benzyl ester while preserving the N-Boc group.
-
Preparation: Dissolve the C4-modified intermediate in HPLC-grade Methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10% w/w).
-
Reaction: Purge the flask with Argon (3x) to remove oxygen, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
System Validation (NMR): Complete conversion is validated by ¹H-NMR showing the total disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic CH₂ protons (singlet at ~5.1 ppm).
-
Workup: Filter the mixture through a tightly packed Celite pad.
-
Causality: Celite filtration safely removes the pyrophoric Pd/C catalyst without risking ignition of the methanolic solvent upon exposure to air.
-
Visualization: Orthogonal Deprotection Logic
The following diagram illustrates the strategic workflow enabled by the dual-protection of this specific D-proline building block.
Fig 1. Orthogonal deprotection and functionalization workflow for the protected D-proline scaffold.
References
-
Webb, T. R.; Eigenbrot, C. "Conformationally restricted arginine analogs." Journal of Organic Chemistry, 1991, 56(9), 3009−3016. URL:[Link]
-
Puschl, A. et al. "Short, Highly Efficient Syntheses of Protected 3-Azido- and 4-Azidoproline and Their Precursors." Organic Letters, 2001, 3(14), 2165–2168. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 688616, N-Boc-cis-4-hydroxy-D-proline" (Parent Compound Data). PubChem. URL:[Link]
Sources
Strategic Use of Boc and Benzyl Protecting Groups in Proline-Containing Peptide Synthesis
An In-depth Technical Guide:
This guide provides an in-depth analysis of the chemical principles and practical applications of tert-butyloxycarbonyl (Boc) and Benzyl (Bn) protecting groups in the context of proline derivatives. Proline's unique cyclic structure and secondary amine present distinct challenges and opportunities in synthetic chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). Understanding the interplay of these protecting groups is paramount for researchers, chemists, and drug development professionals aiming to design and execute robust synthetic strategies.
The Proline Conundrum: A Unique Structural Challenge
Proline is an outlier among the 20 proteinogenic amino acids. Its side chain cyclizes back onto the alpha-amino group, forming a pyrrolidine ring. This conformationally restricted secondary amine has profound implications for peptide structure and synthesis:
-
Reduced Reactivity: The secondary amine of proline is sterically hindered and less nucleophilic than the primary amines of other amino acids, which can lead to slower coupling reactions during peptide synthesis.
-
Cis-Trans Isomerism: The X-Pro peptide bond can readily adopt both cis and trans conformations, a phenomenon that can influence peptide folding and lead to chromatographic artifacts during purification.
-
Prevention of Epimerization: The rigid ring structure significantly reduces the risk of racemization at the α-carbon during activation and coupling, a major advantage in maintaining stereochemical integrity.
The selection of appropriate protecting groups for proline's N-terminus (α-amino) and C-terminus (carboxylic acid) is therefore not a trivial choice but a critical decision that dictates the efficiency, purity, and success of the overall synthetic campaign.
Core Protecting Groups: A Comparative Analysis
The Boc (N-terminus) and Benzyl (C-terminus) groups form a classic "orthogonal" protection scheme. Orthogonality is a cornerstone of complex organic synthesis, signifying that each protecting group can be removed under distinct chemical conditions without affecting the other.
| Protecting Group | Target Functional Group | Chemical Nature | Key Stability Traits | Primary Cleavage Method | Common Reagents |
| Boc (tert-butyloxycarbonyl) | α-Amino (N-terminus) | Urethane | Stable to bases, nucleophiles, and hydrogenolysis. | Acidolysis | Trifluoroacetic Acid (TFA), HCl in Dioxane |
| Benzyl (Bn) | Carboxylic Acid (C-terminus) | Ester | Stable to acids (e.g., TFA) and bases. | Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) |
This orthogonal relationship is fundamental. One can selectively deprotect the N-terminus with acid to allow for peptide chain elongation while the C-terminal benzyl ester remains intact. Conversely, the final peptide can be cleaved from a resin or have its C-terminus deprotected via hydrogenolysis without disturbing any Boc groups on other residues.
Mechanistic Insights & Strategic Application
N-Terminus Protection: The Role of the Boc Group
The Boc group serves as a temporary shield for the α-amino group. Its utility stems from its ease of introduction and its clean, acid-catalyzed removal.
Protection Mechanism: The most common method for introducing the Boc group is the reaction of proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] The reaction proceeds via a straightforward nucleophilic attack of proline's secondary amine on one of the electrophilic carbonyl carbons of the anhydride.[2]
Caption: Boc protection of L-Proline using Boc Anhydride.
Deprotection Mechanism (Acidolysis): The removal of the Boc group is its defining characteristic. It is readily cleaved by moderate acids, typically Trifluoroacetic Acid (TFA), often in a dichloromethane (DCM) solvent.[3] The mechanism is initiated by protonation of the carbonyl oxygen, followed by the collapse of the carbamate to form a stable tert-butyl cation, carbon dioxide, and the free amine (as its TFA salt).
Causality Insight: The stability of the tert-butyl cation is the thermodynamic driving force for this reaction. However, this cation is also a potent alkylating agent. In peptides containing sensitive residues (like Tryptophan or Methionine), this can lead to unwanted side reactions. Therefore, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are crucial additives to the deprotection cocktail to trap the t-butyl cation and prevent side-product formation.[4]
Caption: Standard Boc deprotection and neutralization cycle in SPPS.
C-Terminus Protection: The Benzyl Ester
The benzyl group provides robust, semi-permanent protection for the carboxylic acid. It is stable to the repetitive TFA treatments required for Boc removal, making it an ideal partner in this orthogonal scheme.[5]
Protection Mechanism (Esterification): L-Proline benzyl ester is typically synthesized by reacting L-proline with benzyl alcohol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like p-toluenesulfonic acid (TsOH).[6][7] The thionyl chloride method first activates the benzyl alcohol, which is then attacked by the carboxylate of proline.[6]
Deprotection Mechanism (Hydrogenolysis): The benzyl ester is cleaved under neutral conditions via catalytic hydrogenation. The reaction involves gaseous hydrogen (H₂) and a metal catalyst, most commonly palladium on a carbon support (Pd/C). The reaction proceeds on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved to yield the free carboxylic acid and toluene as a benign byproduct.
Causality Insight: This method is exceptionally clean and efficient. However, it is incompatible with peptides containing sulfur (Methionine, Cysteine) or certain aromatic residues that can poison the palladium catalyst. In such cases, alternative C-terminal protecting groups or different deprotection strategies must be employed.
Caption: Cleavage of a Benzyl ester via catalytic hydrogenolysis.
Experimental Protocols: A Self-Validating Approach
The following protocols are presented as self-validating systems. Each step includes a rationale and expected outcome, allowing the researcher to monitor progress and troubleshoot effectively.
Protocol 1: Synthesis of Boc-L-Proline
-
Objective: To protect the secondary amine of L-proline with a Boc group.
-
Principle: Nucleophilic attack of the proline amine on Boc anhydride under basic conditions to form a stable carbamate.
-
Methodology:
-
Dissolution: Suspend L-proline (1.0 eq) in a suitable solvent mixture (e.g., Dioxane/Water or THF/Water).
-
Basification: Cool the suspension in an ice bath (0-5 °C) and add an aqueous solution of sodium hydroxide (NaOH) (approx. 1.1 eq) until the proline dissolves completely, forming the sodium salt. The solution should be basic (pH > 9).
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), either neat or dissolved in the organic solvent.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting a small, acidified aqueous sample and comparing it to the starting material.
-
Workup (Extraction):
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous layer with a non-polar solvent like ethyl acetate or ether to remove unreacted Boc₂O and t-butanol byproduct.
-
Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). Boc-L-proline will precipitate as a white solid or oil.[1]
-
-
Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.
-
-
Validation: The final product should be a white solid with a melting point of approximately 132-138 °C.[8] Purity can be confirmed by HPLC and structure verified by ¹H NMR. A typical yield is >90%.
Protocol 2: Synthesis of L-Proline Benzyl Ester Hydrochloride
-
Objective: To protect the carboxylic acid of L-proline as a benzyl ester.
-
Principle: Fischer esterification using benzyl alcohol as both solvent and reagent, with thionyl chloride acting as an in-situ acid catalyst generator.
-
Methodology:
-
Catalyst Preparation: Under an inert atmosphere (Nitrogen or Argon), cool a flask of benzyl alcohol (e.g., ~15 molar equivalents) to 0 °C in an ice bath.[6][7]
-
Activation: Add thionyl chloride (SOCl₂) (approx. 2.1 eq) dropwise with vigorous stirring. This reaction is exothermic and generates HCl gas.
-
Substrate Addition: Once the addition is complete, add L-proline (1.0 eq) portion-wise to the cold solution.[6]
-
Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an extended period (e.g., 48 hours).[7] Reaction progress can be monitored by TLC.
-
Precipitation: Upon completion, pour the reaction mixture slowly into a large volume of a non-polar solvent like diethyl ether with vigorous stirring. This will cause the hydrochloride salt of the product to precipitate.[6]
-
Isolation & Purification: Cool the ether suspension (e.g., -20 °C) to maximize crystallization.[7] Collect the white solid by filtration, wash thoroughly with fresh diethyl ether to remove residual benzyl alcohol, and dry under vacuum.
-
-
Validation: The product is a white crystalline solid with a sharp melting point around 142-144 °C.[6] Purity and identity are confirmed by NMR and elemental analysis. Yields are typically high (>90%).
Conclusion and Future Perspectives
The Boc/Benzyl protecting group strategy for proline derivatives remains a powerful and reliable method in peptide chemistry. Its success is rooted in a deep understanding of reaction mechanisms, particularly the principles of acidolysis and catalytic hydrogenation. While modern Fmoc/tBu strategies are now more common in routine SPPS, the Boc/Bzl approach offers distinct advantages for the synthesis of complex, hydrophobic, or particularly long peptides where aggregation can be an issue. The insights provided in this guide—from the causality behind scavenger use to the specifics of reaction workups—are intended to empower chemists to not only apply these methods but to intelligently troubleshoot and adapt them for novel synthetic challenges.
References
-
L-Proline . (n.d.). Organic Syntheses. Retrieved from [Link]
-
Convenient Synthesis of L-proline Benzyl Ester . (1998). PubMed. Retrieved from [Link]
-
(A) Synthesis of Boc-L-proline functionalized PLAs and unblocking of... . (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Boc-protected bicycloproline . (2011). PMC - NIH. Retrieved from [Link]
- Synthesis method of Boc-L-hydroxyproline. (2022). Google Patents.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . (2024, January 2). Total Synthesis. Retrieved from [Link]
-
L Proline Benzyl Ester Hydrochloride Powder . (n.d.). Prominent Advanced Synthesis. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O) . (2023, March 14). Cong ty TNHH hoa chat Ha Bac Boze. Retrieved from [Link]
-
L-Proline Benzyl Ester Hydrochloride | 16652-71-4 . (2025, July 16). Valence Labs. Retrieved from [Link]
-
Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
- 5. valencelabs.co [valencelabs.co]
- 6. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Profiling of Protected Hydroxyproline: Solubility, Stability, and SPPS Optimization
Introduction
Hydroxyproline (Hyp) is a critical non-proteinogenic amino acid, fundamental to the structural integrity of collagen and increasingly utilized in the design of modified peptide therapeutics and biomaterials. In Solid-Phase Peptide Synthesis (SPPS), the incorporation of hydroxyproline requires meticulous protecting group strategies to prevent deleterious side reactions. The industry standard building block, Fmoc-Hyp(tBu)-OH , employs a 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the secondary
As a Senior Application Scientist, I approach the handling of Fmoc-Hyp(tBu)-OH not merely as a mechanical step in peptide elongation, but as a dynamic physicochemical system. Understanding the causality behind its solubility limits and stability profile is paramount for optimizing coupling kinetics, maximizing crude purity, and preventing costly synthesis failures.
Structural Causality & Protecting Group Orthogonality
The molecular architecture of Fmoc-Hyp(tBu)-OH is dictated by the need for strict orthogonality during SPPS.
-
The tert-Butyl (tBu) Group: The unprotected hydroxyl group of hydroxyproline is highly nucleophilic. During the activation of the carboxylic acid (e.g., via DIC/Oxyma or HBTU/DIPEA), an unprotected hydroxyl can undergo rapid intramolecular or intermolecular O-acylation, leading to branched or terminated peptide chains. The bulky tBu ether provides steric shielding and is completely stable to the basic conditions of Fmoc deprotection, only cleaving under high concentrations of Trifluoroacetic acid (TFA) during final resin cleavage[1].
-
The Fmoc Group: The Fmoc group protects the secondary pyrrolidine amine. Its removal is driven by a base-catalyzed (typically 20% piperidine in DMF)
-elimination mechanism, which generates carbon dioxide and a reactive dibenzofulvene intermediate[].
Thermodynamic Solubility Profiles in SPPS Solvents
Incomplete dissolution of Fmoc-protected amino acids is a primary cause of deletion sequences in SPPS. Undissolved reagents physically cannot participate in the coupling reaction, and sub-optimal concentrations drastically reduce bimolecular reaction kinetics[3].
The pyrrolidine ring of hydroxyproline restricts conformational flexibility, while the bulky Fmoc and tBu groups significantly increase the molecule's hydrophobicity. Consequently, solvent selection is a critical variable.
Quantitative Solubility Data
The following table synthesizes the solubility profiles of Fmoc-Hyp(tBu)-OH across standard SPPS solvents.
| Solvent | Apparent Solubility | Causality & Application Notes |
| DMF (N,N-Dimethylformamide) | > 250 mM | The standard polar aprotic solvent for SPPS. Provides excellent solvation for the Fmoc-Hyp(tBu)-OH monomer and the growing peptide chain[3]. |
| NMP (N-Methyl-2-pyrrolidone) | > 250 mM | Slightly less polar than DMF but superior at disrupting inter-chain hydrogen bonding. Highly recommended when synthesizing hydrophobic or aggregating sequences containing multiple Hyp/Pro residues[4]. |
| DMSO (Dimethyl sulfoxide) | ~244 mM (100 mg/mL) | Excellent solubilizing power, but high viscosity limits its use as a primary washing solvent. Requires ultrasonic assistance and warming (up to 60°C) to achieve rapid saturation. Highly hygroscopic[5]. |
| DCM (Dichloromethane) | Soluble | While historically used in Boc-chemistry, DCM is avoided in Fmoc-SPPS because it reacts slowly with piperidine to form insoluble crystals, and it poorly solvates elongated peptide chains[6]. |
Chemical Stability and Side-Reaction Kinetics
While Fmoc-Hyp(tBu)-OH is generally stable as a dry powder at 2-8°C[7], its stability during the dynamic conditions of SPPS is challenged by specific sequence-dependent side reactions.
The Diketopiperazine (DKP) Pitfall
The most severe stability issue involving hydroxyproline occurs at the dipeptide stage (when Hyp is the second amino acid attached to the resin). Secondary amines like Proline and Hydroxyproline naturally favor a cis-amide bond conformation with the preceding amino acid.
The Mechanism: Upon Fmoc deprotection of the Hyp residue, the liberated secondary amine is held in close spatial proximity to the ester linkage connecting the C-terminal amino acid to the resin. The free amine acts as a nucleophile, attacking the ester carbonyl. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable, volatile Diketopiperazine (DKP) and irreversibly terminating the synthesis for those specific resin sites[8].
Mechanistic pathway of Diketopiperazine (DKP) formation vs. desired peptide elongation.
Mitigation Strategy: To outcompete the kinetics of DKP formation, the coupling of the third amino acid must be performed immediately and rapidly. Using highly reactive coupling reagents (e.g., HATU) and a large excess of the incoming Fmoc-amino acid is mandatory. Alternatively, using sterically hindered resins (like 2-chlorotrityl chloride resin) reduces the electrophilicity of the ester bond, suppressing DKP formation[8].
Self-Validating Experimental Methodologies
To ensure reproducibility in drug development, solubility and stability must be empirically verified using self-validating protocols. The following workflows are designed to provide internal controls, ensuring that the data generated is inherently trustworthy.
Protocol A: Quantitative Solubility Determination via HPLC-UV
This protocol utilizes a standard curve to self-validate the concentration limits of Fmoc-Hyp(tBu)-OH in a target solvent (e.g., DMF).
-
Standard Curve Generation (The Control): Dissolve a precisely weighed amount of Fmoc-Hyp(tBu)-OH in pure, anhydrous DMSO to create a 50 mM stock. Perform serial dilutions to create a 5-point standard curve (1 mM to 50 mM). Analyze via RP-HPLC at 254 nm (targeting the highly UV-active Fmoc group)[1].
-
Saturation: Add excess Fmoc-Hyp(tBu)-OH solid to 2 mL of the test solvent (e.g., DMF) in a sealed vial. Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Syringe-filter the suspension through a 0.2 µm PTFE membrane to remove all undissolved particulates. Crucial Step: The filter must be pre-wetted with the solvent to prevent non-specific binding.
-
Quantification: Dilute the filtrate exactly 1:100 in the mobile phase and inject it into the HPLC. Calculate the concentration against the self-validated standard curve[3].
Self-validating experimental workflow for determining Fmoc-Hyp(tBu)-OH solubility.
Protocol B: Accelerated Stability and DKP Monitoring
To validate the stability of the Hyp residue on-resin:
-
Synthesize the model dipeptide Fmoc-Hyp(tBu)-Gly-Resin using standard coupling protocols.
-
Perform Fmoc deprotection using 20% Piperidine in DMF.
-
The Stress Test: Leave the deprotected H-Hyp(tBu)-Gly-Resin suspended in DMF for 4 hours at room temperature.
-
Cleavage & LC-MS: Cleave a micro-aliquot using 95% TFA / 2.5% TIS / 2.5% H2O. Analyze the cleavage cocktail via LC-MS. The ratio of the desired dipeptide mass to the mass of the cyclic DKP byproduct provides a quantitative measure of sequence stability and guides the necessary speed of the subsequent coupling step.
Conclusion
The successful utilization of Fmoc-Hyp(tBu)-OH in peptide synthesis relies on a deep understanding of its physicochemical properties. By leveraging highly polar aprotic solvents like DMF or NMP to ensure complete dissolution, and by understanding the kinetic competition between desired chain elongation and deleterious DKP formation, scientists can rationally design SPPS workflows that yield high-purity hydroxyproline-containing peptides.
References
-
Biotage - How to synthesize hydrophobic peptides - Choosing the Right Solvent URL:[Link]
Sources
Conformational Analysis of 4-Hydroxyproline Pyrrolidine Ring Pucker: Stereoelectronic Foundations and Therapeutic Applications
Executive Summary
The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, playing a foundational role in protein folding and stability. When proline is post-translationally modified to (2S,4R)-4-hydroxyproline (Hyp) , the introduction of an electronegative hydroxyl group fundamentally alters the conformational ensemble of the pyrrolidine ring. Understanding the stereoelectronic principles that govern this ring pucker is not merely an academic exercise; it is a critical parameter in modern drug development, particularly in the design of collagen-mimetic materials and Proteolysis Targeting Chimeras (PROTACs) that hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This technical guide provides an in-depth analysis of the stereoelectronic gauche effect, details self-validating analytical workflows for NMR-based conformational profiling, and outlines the precise synthetic protocols required to leverage Hyp in targeted protein degradation.
Mechanistic Foundations: The Stereoelectronic Gauche Effect
In unmodified proline, the five-membered pyrrolidine ring rapidly interconverts between two primary pseudorotation states: the Cγ-endo (down) pucker and the Cγ-exo (up) pucker. Unmodified proline exhibits a slight preference for the endo conformation. However, the introduction of an electronegative substituent at the C4 position drastically shifts this equilibrium through a phenomenon known as the gauche effect [1].
For (2S,4R)-4-hydroxyproline , the highly electronegative oxygen atom at the Cγ position induces a strong gauche effect with the ring nitrogen. To minimize dipole-dipole repulsion and maximize hyperconjugative stabilization (
This exo pucker has profound macroscopic consequences:
-
Backbone Pre-organization : It pre-organizes the main-chain dihedral angles (
, ), which is the exact geometry required for the polyproline type II (PPII) helix. -
Amide Bond Stabilization : The exo pucker places the carbonyl oxygen of the preceding amino acid in optimal proximity to the Hyp carbonyl, enhancing an
charge-transfer interaction. This interaction significantly stabilizes the trans isomer of the prolyl peptide bond [2].
Conversely, the unnatural diastereomer (2S,4S)-4-hydroxyproline (hyp) is forced into a Cγ-endo pucker, which destabilizes the trans amide bond and disrupts helical architectures.
Logical flow of stereoelectronic effects dictating Hyp conformation and function.
Quantitative Conformational Data
The macroscopic impact of these stereoelectronic effects can be quantified by observing the trans/cis ratio (
| Amino Acid Derivative | Stereochemistry | Preferred Ring Pucker | Impact on Collagen | |
| Proline (Pro) | (2S) | Cγ-endo | ~4.6 | Baseline |
| 4-Hydroxyproline (Hyp) | (2S,4R) | Cγ-exo | ~6.1 | Stabilizing (+ ~20°C) |
| 4-Hydroxyproline (hyp) | (2S,4S) | Cγ-endo | ~2.4 | Destabilizing |
| 4-Fluoroproline (Flp) | (2S,4R) | Cγ-exo | ~6.7 | Highly Stabilizing |
Data synthesized from authoritative stereoelectronic studies on fluoroorganic chemistry and proline derivatives [4].
Analytical Workflows: NMR Spectroscopy & Pseudorotation Analysis
Determining the exact pucker of a synthesized proline derivative in solution requires precise NMR spectroscopy. The workflow relies on extracting vicinal scalar coupling constants (
Step-by-step NMR workflow for determining pyrrolidine ring pucker in solution.
Protocol 1: Self-Validating NMR Analysis of Pyrrolidine Pucker
-
Objective : Quantify the Cγ-exo vs. Cγ-endo population ratio of a novel Hyp derivative.
-
Step 1: Sample Preparation . Dissolve the highly purified Hyp derivative in D₂O (or CD₃OD).
-
Causality: D₂O is utilized to mimic the aqueous physiological environment necessary for accurate conformational profiling and to prevent the overlapping of aliphatic multiplet signals frequently observed in CDCl₃ [2].
-
-
Step 2: 1D
H NMR & Amide Isomerization . Acquire high-resolution spectra at 298 K.-
Causality: The macroscopic ratio of trans to cis amide bonds (
) is determined by integrating the distinct H resonances. A high (>5) serves as an initial macroscopic indicator of a stable exo pucker.
-
-
Step 3: 2D NMR & J-Coupling Extraction . Perform DQF-COSY or TOCSY to extract
coupling constants.-
Causality: The Altona-Haasnoot equation correlates these vicinal couplings with the pseudorotation phase angle. For example, small coupling constants (~2.0 Hz) between H
and H strongly indicate an endo conformation, whereas a larger divergence in diastereotopic H couplings indicates an exo conformation [2].
-
-
Step 4: Validation via NOESY (Self-Validation System) .
-
Validation Logic: J-couplings represent a time-averaged ensemble. To validate that the calculated dominant pucker is not an artifact of rapid interconversion, analyze NOESY cross-peaks. Strong spatial NOEs between H
and H confirm the trans amide state and corroborate the ring geometry, ensuring the derived pucker matches the spatial reality of the molecule.
-
Therapeutic Applications: VHL Ligands and PROTAC Development
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is the primary cellular sensor for hypoxia, recognizing the hydroxylated form of hypoxia-inducible factor 1
Modern Proteolysis Targeting Chimeras (PROTACs) hijack this system by utilizing VH032 derivatives—small molecules built around a (2S,4R)-Hyp core. Any deviation in stereochemistry (e.g., epimerization to the 4S diastereomer) forces an endo pucker, which abolishes VHL binding affinity [1].
Protocol 2: Stereoselective Synthesis & Validation of VHL-Targeting PROTAC Ligands
-
Objective : Incorporate the (2S,4R)-Hyp core into a PROTAC scaffold without inducing
-carbon epimerization or altering the C4 stereocenter. -
Step 1: Scaffold Protection . Initiate synthesis with Boc-(2S,4R)-4-hydroxyproline methyl ester.
-
Causality: Protecting both the amine and carboxylic acid prevents unwanted polymerization and directs functionalization strictly to the target termini during subsequent coupling phases.
-
-
Step 2: Amide Coupling . Deprotect the N-terminus and couple the desired PROTAC linker using HATU and DIPEA in DMF.
-
Causality: HATU is chosen over less reactive coupling agents (like EDC) to ensure rapid amide bond formation. This minimizes the half-life of the activated ester intermediate, thereby preventing base-catalyzed epimerization at the
-carbon, which would destroy VHL recognition.
-
-
Step 3: Functionalization of C4 . If modifying the hydroxyl group (e.g., to create fluoro-hydroxyprolines), utilize strict inversion (Mitsunobu) or retention (Williamson ether) conditions.
-
Causality: Because VHL recognition strictly requires the C4-exo pucker, the final stereocenter at C4 must remain (4R) (or equivalent based on CIP priority rules) to maintain the gauche effect [1].
-
-
Step 4: Validation via FP Assay (Self-Validation System) .
-
Validation Logic: Following purification (validated by chiral HPLC to ensure >99% enantiomeric excess), evaluate the synthesized PROTAC in a Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) assay against recombinant VHL. High-affinity binding (
< 100 nM) serves as the ultimate functional validation that the Cγ-exo pucker and trans amide bond were successfully preserved throughout the synthetic workflow [3].
-
Conclusion
The conformational analysis of the 4-hydroxyproline pyrrolidine ring is a masterclass in applied stereoelectronics. The gauche effect induced by the (4R)-hydroxyl group dictates the Cγ-exo pucker, which in turn pre-organizes the peptide backbone and stabilizes the trans amide bond. By mastering the NMR analytical workflows and stereoselective synthetic protocols outlined in this guide, drug development professionals can reliably harness these stereoelectronic principles to engineer next-generation PROTACs and highly stable collagen-mimetic biomaterials.
References
1.1, Journal of the American Chemical Society. 2.2, PMC - NIH. 3.3, PMC - NIH. 4.4, Raines Lab Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
An In-Depth Technical Guide to the Fundamental Chemistry of Chiral Proline Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, a unique cyclic secondary amino acid, and its derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their rigid pyrrolidine framework provides a defined stereochemical environment, making them exceptional chiral building blocks and organocatalysts. This guide delves into the core chemical principles of chiral proline building blocks, exploring their synthesis, inherent properties, and transformative applications in asymmetric catalysis and drug discovery. By elucidating the mechanistic underpinnings of their reactivity, this document aims to provide researchers with the foundational knowledge and practical insights required to effectively harness the power of these versatile molecules.
The Proline Archetype: A Privileged Chiral Scaffold
The significance of L-proline and its analogues in chemistry and drug design stems from its unique structural and functional attributes.[1][2] Unlike primary amino acids, proline's secondary amine is incorporated into a five-membered pyrrolidine ring.[] This cyclic constraint imparts significant conformational rigidity, which is instrumental in directing the stereochemical outcome of reactions.[4]
Key Physicochemical Properties:
-
Chirality: The inherent chirality of L- and D-proline provides a readily available source of stereochemical information for asymmetric transformations.[5][]
-
Bifunctionality: Proline possesses both a nucleophilic secondary amine and an acidic carboxylic acid group.[1][] This dual functionality allows it to act as a "simplest enzyme," facilitating reactions through multiple activation modes.[8][9]
-
Conformational Rigidity: The pyrrolidine ring restricts bond rotation, leading to a well-defined three-dimensional structure that influences the transition states of reactions, thereby controlling stereoselectivity.[4]
The versatility of proline is further expanded through chemical modifications at various positions of the pyrrolidine ring (N1, C2, C3, C4, C5), giving rise to a vast library of proline analogues with tailored properties.[2] These derivatives have found widespread use in commercial drugs, including antihypertensives, antivirals, and antidiabetic agents.[10][11][12]
Synthesis and Functionalization of Proline Derivatives
The accessibility of functionalized proline building blocks is crucial for their application in synthesis and drug development. Methodologies for their preparation can be broadly categorized into two approaches: de novo synthesis and modification of the proline scaffold.
De Novo Synthesis of Proline Analogues
Complex, highly functionalized proline derivatives are often accessed through multi-step synthetic sequences. Cascade reactions, such as the Cu(I)-catalyzed reaction between allenynes and tosylazide, provide an efficient pathway to densely substituted proline frameworks with high diastereoselectivity.[13][14] Another powerful strategy involves 1,3-dipolar cycloaddition reactions, which have been extensively studied for the construction of the pyrrolidine ring.[15]
Functionalization of the Proline Ring
Direct functionalization of the proline ring offers a more atom-economical approach to novel derivatives. Palladium-catalyzed C(sp³)–H arylation has been successfully employed to introduce aryl groups at the unactivated 3-position of proline derivatives, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers.[16][17]
Experimental Protocol: Palladium-Catalyzed C3-Arylation of N-Protected Proline
-
Substrate Preparation: Prepare the N-protected proline amide (e.g., using an aminoquinoline directing group) from L-proline.
-
Reaction Setup: To a reaction vessel, add the N-protected proline amide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.0 equiv).
-
Reaction Conditions: Heat the solvent-free mixture at 120 °C for 16-24 hours.
-
Workup and Purification: After cooling to room temperature, purify the crude product by silica gel column chromatography to afford the 3-aryl proline derivative.
This method provides a direct route to previously difficult-to-access proline analogues, which can serve as valuable fragments in drug discovery.[16]
Proline in Asymmetric Organocatalysis: A Paradigm Shift
The discovery that L-proline can act as an efficient organocatalyst for asymmetric reactions revolutionized the field of organic synthesis.[18] Proline and its derivatives are particularly effective in promoting carbon-carbon bond-forming reactions with high enantioselectivity.[19][20]
The Proline-Catalyzed Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of proline organocatalysis.[21][22][23] L-proline catalyzes the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantiomeric excess.[8]
Mechanism of the Proline-Catalyzed Aldol Reaction:
The generally accepted mechanism involves the formation of an enamine intermediate.[22][24][25]
-
Enamine Formation: The secondary amine of proline reacts with the ketone to form a nucleophilic enamine intermediate.[23]
-
C-C Bond Formation: The enamine attacks the aldehyde. The stereochemistry of this step is controlled by a Zimmerman-Traxler-like six-membered transition state, where the carboxylic acid group of proline activates the aldehyde through hydrogen bonding.[8][18]
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.
The Proline-Catalyzed Mannich Reaction
Similar to the aldol reaction, proline is an excellent catalyst for the three-component asymmetric Mannich reaction, which provides access to chiral β-amino carbonyl compounds.[9][26][27]
Mechanism of the Proline-Catalyzed Mannich Reaction:
The mechanism is analogous to the aldol reaction, proceeding through an enamine intermediate.[8][28][29]
-
Enamine and Imine Formation: Proline forms an enamine with the ketone, while the aldehyde and amine react to form an imine in situ.
-
Enamine Attack: The enamine attacks the imine. The stereoselectivity is governed by a transition state where the proline's carboxylic acid activates the imine via hydrogen bonding.[26][28]
-
Hydrolysis: The resulting iminium ion is hydrolyzed to yield the Mannich product and regenerate the catalyst.
Typical Experimental Protocol for a Proline-Catalyzed Mannich Reaction:
-
Reaction Setup: In a vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., DMSO).
-
Catalyst Addition: Add L-proline (10-30 mol%).
-
Ketone Addition: Add the ketone (2.0 mmol).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Other Proline-Catalyzed Reactions
The utility of proline and its derivatives extends to a wide range of other asymmetric transformations, including Michael additions, α-aminations, and Diels-Alder reactions, making them a versatile platform for organocatalysis.[26][30][31]
Chiral Proline Building Blocks in Drug Development
The unique structural features of proline and its analogues make them "privileged fragments" in drug design.[2] Their incorporation into small molecules and peptides can significantly impact their pharmacological properties.[][10][32]
Key Advantages of Proline Analogues in Medicinal Chemistry:
-
Conformational Constraint: The rigid pyrrolidine ring can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for a biological target.[10]
-
Metabolic Stability: The modification of proline residues can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[10]
-
Modulation of Physicochemical Properties: The introduction of substituents on the proline ring can be used to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity.[10][32]
Over the past 15 years, more than 15 drugs containing proline analogues have been approved by the FDA, highlighting their importance in modern drug discovery.[10][32] Notable examples include drugs for treating hypertension, hepatitis, and diabetes.[12]
Table 1: Representative FDA-Approved Drugs Containing Proline Analogues
| Drug Name | Therapeutic Area | Type of Proline Analogue |
| Captopril | Antihypertensive | Substituted Proline |
| Nirmatrelvir | Antiviral (COVID-19) | Bicyclic Proline Analogue |
| Saxagliptin | Antidiabetic | Adamantyl-fused Proline |
| Daridorexant | Insomnia | Substituted Proline |
This table is illustrative and not exhaustive.
Conclusion and Future Outlook
Chiral proline building blocks represent a powerful and versatile class of molecules with profound implications for organic synthesis and drug discovery. Their unique combination of chirality, conformational rigidity, and bifunctionality has established them as indispensable tools for the construction of complex, stereochemically defined molecules. The ongoing development of novel synthetic methods for accessing diverse proline analogues, coupled with a deeper understanding of their catalytic mechanisms, will undoubtedly continue to fuel innovation in asymmetric catalysis and medicinal chemistry. The rational design of proline-containing molecules holds immense promise for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
-
Blackmond, D. G. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5732-5736. [Link]
-
Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved March 7, 2026, from [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]
-
Al-Warhi, T. I., Al-Hazani, T. M., El-Baih, F. E. M., & Al-Salahi, R. A. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(7), 8013–8023. [Link]
-
Williamson, C. S., & Procter, D. J. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 16(18), 4842–4845. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved March 7, 2026, from [Link]
-
Gevorgyan, A., Sargsyan, A., Davtyan, A., & Topchyan, A. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6902. [Link]
-
List, B., Pojarliev, P., & Biller, W. T. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
-
Williamson, C. S., & Procter, D. J. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 16(18), 4842–4845. [Link]
-
Grokipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. [Link]
-
da Silva, R. A., & de Souza, R. O. M. A. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances, 15(1), 1-20. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Kaur, P., & Chaudhary, S. (2023). Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols in Presence of Diethylzinc. ChemRxiv. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Kumar, R., & Singh, V. K. (2016). l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Advances, 6(96), 93757–93762. [Link]
-
Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough. Journal of Chemical Engineering and Process Technology, 14(3). [Link]
-
Zhang, T., Meng, F., & Liang, J. (2026). Proline, a privileged fragment in drug design: advances and future perspectives. European Journal of Medicinal Chemistry, 308, 118685. [Link]
-
ResearchGate. (2024, March 22). L-Proline an efficient catalyst for synthesis of Triazole, Tetrazole derivatives: A Review. [Link]
-
Illinois Chemistry. (2005, October 31). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]
-
ResearchGate. (n.d.). C(sp 3 )-H functionalization of proline. Retrieved March 7, 2026, from [Link]
-
NPTEL. (n.d.). Lecture 34: Chiral Proline Based Reactions. Retrieved March 7, 2026, from [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]
-
Gevorgyan, A., Sargsyan, A., Davtyan, A., & Topchyan, A. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6902. [Link]
-
MPG.PuRe. (n.d.). Proline-catalyzed asymmetric reactions. Retrieved March 7, 2026, from [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827–833. [Link]
-
Scribd. (n.d.). Proline-Catalyzed Asymmetric Reactions. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Reactions. Retrieved March 7, 2026, from [Link]
-
De Risi, C., Pollini, G. P., & Zanirato, V. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(18), 4256. [Link]
-
Ordóñez, M., & Cativiela, C. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 11(9), 759–782. [Link]
-
Levine, P. M., & Raines, R. T. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Organic Letters, 14(23), 5944–5947. [Link]
-
Wang, K., Zhang, Y., Wang, X., & Wan, X. (2025). Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors. Journal of Medicinal Chemistry, 68(2), 789–804. [Link]
-
ResearchGate. (n.d.). Scheme 16: An assembly of chiral acrylic building blocks useful in the.... Retrieved March 7, 2026, from [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Proline, a privileged fragment in drug design: advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enamine.net [enamine.net]
- 13. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 19. MPG.Pure [pure.mpg.de]
- 20. researchgate.net [researchgate.net]
- 21. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. grokipedia.com [grokipedia.com]
- 24. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. moodle2.units.it [moodle2.units.it]
- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 27. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. archive.nptel.ac.in [archive.nptel.ac.in]
- 30. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 31. scribd.com [scribd.com]
- 32. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Sourcing High-Purity Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of high-purity Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate. The methodologies described herein are grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Chiral Building Block
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, a derivative of the non-proteinogenic amino acid D-proline, is a valuable chiral building block in modern medicinal chemistry. Its rigid pyrrolidine ring and stereochemically defined hydroxyl group make it a crucial component in the synthesis of complex molecules, including peptidomimetics, antiviral agents, and other therapeutics.[1][2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the benzyl ester on the carboxylic acid allows for selective deprotection and further synthetic manipulations, making it a versatile intermediate in multi-step syntheses.[4][5]
The stereochemical purity of this compound is of paramount importance, as even minor enantiomeric or diastereomeric impurities can lead to significant differences in biological activity and potential off-target effects in the final drug substance.[6] Therefore, robust synthetic and purification strategies are essential to obtain this key intermediate in high purity.
Synthetic Strategies: A Two-Step Approach to a Key Intermediate
The most common and efficient synthesis of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate involves a two-step process starting from the commercially available (4R)-hydroxy-D-proline (also known as trans-4-hydroxy-D-proline). The synthetic pathway is designed to first protect the secondary amine with a Boc group, followed by the esterification of the carboxylic acid with a benzyl group.
Caption: Synthetic workflow for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate.
Step 1: N-Boc Protection of (4R)-hydroxy-D-proline
The initial step involves the protection of the secondary amine of (4R)-hydroxy-D-proline with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial to prevent unwanted side reactions at the nitrogen atom in subsequent steps.[5] The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Experimental Protocol: N-Boc Protection
-
Dissolution: Suspend (4R)-hydroxy-D-proline in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Acidify the aqueous layer to protonate the carboxylic acid of the product and extract with an organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(4R)-hydroxy-D-proline.
Step 2: Benzyl Esterification of N-Boc-(4R)-hydroxy-D-proline
The second step is the esterification of the carboxylic acid of N-Boc-(4R)-hydroxy-D-proline with a benzyl group. This is commonly achieved by reacting the N-protected amino acid with benzyl bromide in the presence of a base.[4] The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed by hydrogenolysis.
Experimental Protocol: Benzyl Esterification
-
Dissolution: Dissolve the crude N-Boc-(4R)-hydroxy-D-proline in an appropriate aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base, such as cesium carbonate or potassium carbonate, to deprotonate the carboxylic acid.
-
Benzyl Bromide Addition: Slowly add benzyl bromide to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove any remaining salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate.
Purification Methodologies: Achieving High Purity
The crude product obtained from the synthesis typically contains unreacted starting materials, reagents, and potential side products. Therefore, a robust purification strategy is essential to achieve the high purity required for pharmaceutical applications. The primary methods for purifying Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate are flash column chromatography and crystallization.
Caption: General purification workflow for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. A silica gel stationary phase is typically used, with a gradient elution of a solvent system such as ethyl acetate and hexanes.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Crystallization
Crystallization is an excellent method for obtaining highly pure, crystalline material and for removing minor impurities that may co-elute during chromatography. The choice of solvent system is critical for successful crystallization.
Experimental Protocol: Crystallization
-
Dissolution: Dissolve the product from chromatography in a minimal amount of a hot "good" solvent, such as ethyl acetate or isopropanol.
-
Induce Crystallization: Slowly add a "poor" solvent, such as hexanes or heptane, until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Analytical Characterization: A Trifecta of Purity Confirmation
To ensure the identity, purity, and stereochemical integrity of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, a combination of analytical techniques is employed. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Caption: Key analytical techniques for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound and for assessing its purity. The spectra should be consistent with the expected structure, and the absence of significant impurity peaks is a key indicator of high purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the Boc group (singlet, ~1.4 ppm), pyrrolidine ring protons (multiplets), benzyl group protons (multiplets, ~7.3 ppm), and the benzylic CH₂ (singlet or doublet of doublets, ~5.1 ppm). |
| ¹³C NMR | Structural confirmation | Resonances for all 17 carbon atoms, including the carbonyls of the Boc and ester groups, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical and chiral purity of the final product.
-
Reversed-Phase HPLC (RP-HPLC): This is used to assess chemical purity. A C18 column is typically employed with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). A single major peak with a purity of >98% is desired.
-
Chiral HPLC: This is critical for determining the enantiomeric and diastereomeric purity. A chiral stationary phase is used to separate the (4R) isomer from any potential (4S) contamination. The enantiomeric excess (e.e.) should be >99%.[7][8][9]
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase column suitable for separating amino acid derivatives (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and compare the retention time to a standard of the desired enantiomer. Integrate the peak areas to calculate the enantiomeric excess.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
| Technique | Purpose | Expected Result |
| LC-MS (ESI) | Molecular weight confirmation | A peak corresponding to the protonated molecule [M+H]⁺ at m/z 322.17, or other adducts such as [M+Na]⁺. |
Conclusion: A Foundation for Drug Discovery
The successful sourcing of high-purity Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is a critical first step in the development of many innovative therapeutics. By employing robust and well-characterized synthetic and purification protocols, and by rigorously assessing the purity and stereochemical integrity of the final product, researchers can ensure the quality and reliability of their downstream applications. This guide provides a comprehensive framework for achieving these goals, empowering scientists to advance their drug discovery programs with confidence.
References
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2020, December 18). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved March 7, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Multi-Step Synthesis in the Development of Antiviral Agents. (2024, September 2). Scholars Research Library. Retrieved March 7, 2026, from [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Retrieved March 7, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved March 7, 2026, from [Link]
-
N-Boc-trans-4-hydroxy-L-proline benzyl ester, 95%. (n.d.). ThermoFisher. Retrieved March 7, 2026, from [Link]
-
N-Boc-trans-4-hydroxy-L-proline methyl ester. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]
-
Boc-L-4-trans-hydroxyproline benzyl ester. (n.d.). Chem-Impex. Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
using Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in solid-phase peptide synthesis (SPPS)
Advanced Applications of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (commonly referred to as Boc-D-Hyp-OBzl) is a highly specialized, orthogonally protected building block utilized in advanced Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acid derivatives where the C-terminus is free for coupling, this molecule features a protected C-terminus (benzyl ester) and a protected N-terminus (Boc group), leaving only the C4-hydroxyl group reactive. This unique structural configuration enables two powerful synthetic strategies: the precise solution-phase synthesis of O-modified D-hydroxyproline derivatives prior to SPPS, and side-chain anchoring to solid supports for the synthesis of complex cyclic or C-terminally modified therapeutics.
Chemical Rationale & Orthogonal Protection
The utility of Boc-D-Hyp-OBzl is rooted in its strict orthogonal protection scheme, which allows chemists to manipulate specific sites of the molecule without inducing unwanted side reactions:
-
N-α-Boc Group : Highly acid-labile. It is selectively removed by trifluoroacetic acid (TFA) during standard Boc-SPPS elongation.
-
C-α-Benzyl (Bzl) Ester : Stable to TFA, but readily cleaved by strong acids (e.g., anhydrous HF), catalytic hydrogenolysis (H₂, Pd/C), or mild saponification (LiOH).
-
C4-Hydroxyl (Free) : Acts as the sole nucleophile for O-alkylation, O-glycosylation, or esterification with a resin linker.
Strategy A: Pre-SPPS Solution-Phase Derivatization
Direct O-alkylation or O-glycosylation of resin-bound peptides is often plagued by steric hindrance, incomplete reactions, and difficult purifications. By performing O-derivatization on the Boc-D-Hyp-OBzl monomer in a solution phase, researchers can achieve quantitative yields and easily purify the intermediate before integrating it into the peptide chain. This exact approach was successfully utilized in the synthesis of to study structure-activity relationships[1].
Workflow for converting Boc-D-Hyp-OBzl into an Fmoc-compatible O-modified building block.
Protocol 1: Synthesis of Fmoc-D-Hyp(OMe)-OH via O-Alkylation
Objective : Convert Boc-D-Hyp-OBzl into an Fmoc-compatible, O-methylated building block. Causality : Silver oxide (Ag₂O) acts as a mild base and halide scavenger, driving the methylation forward without causing base-catalyzed epimerization at the α-carbon. The subsequent protecting group switch (Boc to Fmoc, Bzl to OH) is mandatory to make the building block compatible with modern, milder Fmoc-SPPS protocols.
-
O-Methylation :
-
Dissolve Boc-D-Hyp-OBzl (1.0 eq) in anhydrous DMF.
-
Add Ag₂O (2.0 eq) and iodomethane (5.0 eq). Stir in the dark at room temperature for 24 hours.
-
Validation Check: Perform TLC (Hexane/EtOAc 7:3). The starting material spot must completely disappear, indicating full conversion to Boc-D-Hyp(OMe)-OBzl.
-
-
Boc Deprotection :
-
Filter the mixture through Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Treat the residue with 50% TFA in dichloromethane (DCM) for 30 minutes to remove the Boc group. Evaporate to dryness.
-
Validation Check: Analyze via LC-MS to confirm the presence of the H-D-Hyp(OMe)-OBzl mass ion.
-
-
Fmoc Protection :
-
Dissolve the TFA salt in a 1:1 mixture of 10% aqueous NaHCO₃ and methanol.
-
Add Fmoc-OSu (1.2 eq) and stir for 12 hours.
-
Validation Check: Perform a Kaiser (ninhydrin) test on a micro-aliquot. A negative result (yellow) confirms the complete absence of free amines.
-
-
Benzyl Ester Hydrogenolysis :
-
Isolate the Fmoc-D-Hyp(OMe)-OBzl via ethyl acetate extraction and dissolve in methanol.
-
Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 4 hours.
-
Validation Check: Filter through Celite, concentrate, and verify the final product, Fmoc-D-Hyp(OMe)-OH, via LC-MS (>95% purity required before SPPS).
-
Strategy B: Side-Chain Anchoring for On-Resin Cyclization
Traditional SPPS anchors the C-terminus of the first amino acid to the resin, which restricts C-terminal modifications and complicates head-to-tail cyclization. bypass this limitation by attaching the peptide to the solid support via the amino acid side chain[2]. Using Boc-D-Hyp-OBzl, the C4-hydroxyl is tethered to the resin, leaving the N-terminus free for elongation and the C-terminus protected by the Bzl group until cyclization is desired.
Side-chain anchoring strategy for the synthesis of head-to-tail cyclic peptides.
Protocol 2: Succinate-Mediated Anchoring and Head-to-Tail Cyclization
Objective : Synthesize a cyclic peptide by anchoring the hydroxyproline side chain. Causality : The succinate linker forms an ester bond with the C4-hydroxyl and an amide bond with the resin. This linkage is highly stable to Boc-SPPS conditions (repeated TFA exposure) but can be selectively cleaved by nucleophiles (e.g., hydrazine) after the peptide is cyclized, preventing premature peptide loss.
-
Hemisuccinate Formation :
-
Dissolve Boc-D-Hyp-OBzl (1.0 eq) in anhydrous pyridine. Add succinic anhydride (2.0 eq) and DMAP (0.1 eq). Stir for 12 hours.
-
Validation Check: LC-MS must show a mass shift corresponding to the addition of the succinate group (+100 Da).
-
-
Resin Immobilization :
-
Activate the free carboxyl group of the hemisuccinate with DIC/HOBt (1.5 eq) in DMF.
-
Add the solution to an Aminomethyl Polystyrene resin and agitate for 2 hours.
-
Validation Check: Perform a Kaiser test on the resin. A negative result confirms complete capping of the resin's amine groups.
-
-
Peptide Elongation (Boc-SPPS) :
-
Remove the Boc group with 50% TFA/DCM. Neutralize with 10% DIEA/DMF.
-
Couple subsequent Boc-amino acids using DIC/HOBt.
-
Validation Check: Perform a Kaiser test after every coupling step to ensure >99% coupling efficiency.
-
-
Selective OBzl Deprotection :
-
Once the linear sequence is complete, treat the resin with 0.1 M LiOH in THF/H₂O (3:1) for 2 hours to saponify the C-terminal benzyl ester. The succinate anchor remains intact under these controlled conditions.
-
Validation Check: Cleave a micro-aliquot of the resin using hydrazine and analyze by LC-MS to confirm the presence of the free C-terminal carboxylic acid.
-
-
On-Resin Cyclization & Cleavage :
-
Remove the N-terminal Boc group.
-
Cyclize the free N-terminus and C-terminus using PyBOP (3.0 eq) and DIEA (6.0 eq) in DMF for 24 hours.
-
Validation Check: Kaiser test must be negative, indicating no free N-terminal amines remain.
-
Cleave the cyclic peptide from the resin using 2% hydrazine in DMF.
-
Quantitative Cleavage Data
To successfully execute these orthogonal strategies, precise control over deprotection conditions is required. The following table summarizes the stability and cleavage mechanisms for the functional groups involved in this system.
| Functional Group | Protecting Group | Deprotection Reagent / Condition | Cleavage Mechanism |
| N-α Amine | Boc (tert-Butyloxycarbonyl) | 50% TFA in DCM (30 min) | Acidolytic cleavage (tert-butyl cation release) |
| C-α Carboxyl | Bzl (Benzyl ester) | H₂, Pd/C (1 atm) OR 0.1 M LiOH | Catalytic hydrogenolysis OR mild saponification |
| C4-Hydroxyl | Unprotected (Free OH) | N/A (Serves as reactive site) | N/A |
| Side-Chain Anchor | Succinate Ester Linker | 2% Hydrazine in DMF | Nucleophilic acyl substitution |
References
-
Kondo T, Yokomine K, Nakagawa A, Sakagami Y. Analogs of the CLV3 Peptide: Synthesis and Structure–Activity Relationships Focused on Proline Residues. Plant Cell Physiology. 2011;52(1):30-36. URL:[Link]
-
Cherkupally P, Acosta GA, Albericio F. Solid-Phase Peptide Synthesis (SPPS), C-Terminal vs. Side-Chain Anchoring: A Reality or a Myth. European Journal of Organic Chemistry. 2013. URL:[Link]
Sources
Application Note: A Comprehensive Protocol for the Incorporation of Boc-L-hydroxyproline(Bzl)-OH in Solid-Phase Peptide Synthesis
Abstract & Introduction
Hydroxyproline (Hyp) is a critical non-canonical amino acid renowned for its role in stabilizing the triple-helical structure of collagen and enhancing the thermal stability of peptides. Its incorporation into synthetic peptides is a key strategy in drug discovery and materials science for imparting conformational rigidity and improving biological activity. This application note provides a detailed, experience-driven protocol for the incorporation of N-α-Boc-O-benzyl-L-hydroxyproline (Boc-L-Hyp(Bzl)-OH) into peptide sequences using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Boc/Bzl strategy is a robust and well-established method for peptide synthesis.[1][2] It employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable protecting groups, such as benzyl esters, for "permanent" side-chain protection.[3][4] The benzyl ester protecting the hydroxyl group of hydroxyproline is stable to the mildly acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but can be selectively removed under different conditions, most commonly catalytic hydrogenolysis, after completion of the peptide assembly.[5][6]
This guide explains the causality behind reagent choices, outlines self-validating process checks, and details the distinct deprotection strategies required for the successful synthesis of hydroxyproline-containing peptides.
Principle of the Method: The Boc/Bzl Orthogonal Scheme
The synthesis relies on the Boc/Bzl protection scheme, which, while not perfectly orthogonal in the strictest sense (both groups are acid-labile), offers practical orthogonality based on differential acid lability.[3] The N-terminal Boc group is cleaved using moderate acid (TFA), while the side-chain benzyl group requires strong acids like HF or, more selectively, catalytic hydrogenation for removal.[3][5]
The workflow involves the iterative cycle of deprotection, neutralization, and coupling on a solid support, followed by final cleavage from the resin and side-chain deprotection. A critical consideration for Hyp(Bzl) is that the final resin cleavage with strong acids like HF or TFMSA will not remove the side-chain benzyl group.[5] This necessitates a separate, subsequent deprotection step.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-L-Hyp(Bzl)-OH | Peptide Synthesis Grade | Major Peptide Supplier | Store at 2-8°C, desiccated. |
| Merrifield Resin (or other suitable Boc-resin) | 100-200 mesh, 1% DVB | Varies | Pre-loaded or for manual loading. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Varies | Main washing and reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Varies | Solvent for coupling reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies | For Boc deprotection. Corrosive. |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Varies | Non-nucleophilic base for neutralization. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous or Hydrate | Varies | Coupling additive to suppress racemization.[7][8][9][10][11] |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Varies | Coupling agent. |
| Ninhydrin Test Kit (Kaiser Test) | N/A | Varies | For monitoring primary amine presence. |
| Palladium on Carbon (Pd/C) | 10 wt. % | Varies | Catalyst for hydrogenolysis. |
| Formic Acid or Cyclohexene | Reagent Grade | Varies | Hydrogen donor for transfer hydrogenation.[12][13][14] |
| Methanol (MeOH) / Acetic Acid (AcOH) | ACS Grade | Varies | Solvents for hydrogenolysis. |
Detailed Protocols
SPPS Cycle for Boc-L-Hyp(Bzl)-OH Incorporation
This protocol details a single coupling cycle for adding Boc-L-Hyp(Bzl)-OH to a growing peptide chain attached to a solid support resin.
Prerequisites: The synthesis starts with a resin-bound peptide that has undergone a previous Boc-deprotection and neutralization step, presenting a free N-terminal amine.
Step 1: Pre-activation of Boc-L-Hyp(Bzl)-OH
-
In a clean glass vessel, dissolve Boc-L-Hyp(Bzl)-OH (2.5 equivalents relative to resin loading) and HOBt (2.5 equivalents) in a minimal volume of DMF.
-
Add DIC (2.5 equivalents) to the solution.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature. The solution may become cloudy as the O-acylisourea intermediate forms and is converted to the more stable OBt active ester.[8] This pre-activation step is crucial for minimizing side reactions and improving coupling efficiency.
Step 2: Coupling to the Resin
-
Drain the neutralized peptide-resin and add the pre-activated Boc-L-Hyp(Bzl)-OH solution from Step 1.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature.
Step 3: Monitoring for Completion
-
Take a small sample of the resin beads (approx. 1-2 mg) and wash them thoroughly with DCM.
-
Perform a qualitative Kaiser (ninhydrin) test.
-
Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to Step 4.
-
Positive Result (Blue/Purple beads): Incomplete coupling. Continue agitation for another 1-2 hours and re-test. If the test remains positive, a recoupling may be necessary.
-
Step 4: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
The peptide-resin is now ready for the next cycle of Boc deprotection and coupling of the subsequent amino acid.
Diagram 1: SPPS Workflow for Incorporating Boc-Hyp(Bzl)-OH
Caption: A flowchart of the solid-phase synthesis cycle for coupling Boc-Hyp(Bzl)-OH.
Post-Synthesis Cleavage and Deprotection
This procedure is performed after the full peptide sequence has been assembled.
Part A: Cleavage from Resin (e.g., HF Cleavage) This step cleaves the peptide from the resin and removes most other benzyl-based side-chain protecting groups, but not the benzyl ester on Hyp.
-
Preparation: The N-terminal Boc group must be removed with TFA prior to HF cleavage to prevent t-butylation.[15] Dry the peptide-resin thoroughly under high vacuum for several hours.
-
HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.[16]
-
Perform the cleavage by condensing liquid anhydrous HF into the vessel and stirring at 0°C for 1-2 hours.[4]
-
Work-up: Evaporate the HF under vacuum. Precipitate the crude peptide by triturating the residue with cold diethyl ether. Filter and dry the crude peptide.
Result: At this stage, you have the crude peptide, cleaved from the resin, but still containing the Hyp(Bzl) modification.
Part B: Benzyl Ester Deprotection via Catalytic Transfer Hydrogenation This method is often preferred over high-pressure hydrogenolysis for its operational simplicity.[12][13]
-
Dissolution: Dissolve the crude peptide from Part A in a suitable solvent mixture, such as MeOH/AcOH or aqueous AcOH.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogen Donor: Add the hydrogen donor. A common choice is formic acid (5-10 equivalents) or cyclohexene.[12][13][14]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction by HPLC and Mass Spectrometry to confirm the removal of the benzyl group (mass decrease of 90.05 Da).
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Lyophilize the filtrate to obtain the final, fully deprotected crude peptide, which can then be purified by preparative HPLC.
Diagram 2: Post-Synthesis Processing Workflow
Caption: The two-stage process of resin cleavage followed by side-chain deprotection.
Scientific Rationale & Troubleshooting
-
Why DIC/HOBt? The combination of a carbodiimide like DIC with an additive like HOBt is a classic and effective method for forming the peptide bond.[9] DIC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt efficiently intercepts the O-acylisourea to form an HOBt-active ester.[8][10] This active ester is more stable, less susceptible to racemization, and reacts cleanly with the free amine of the peptide-resin to form the desired amide bond.[7][11]
-
Incomplete Coupling: Hydroxyproline is a secondary amino acid, which can sometimes exhibit slower coupling kinetics compared to other amino acids. If the Kaiser test remains positive, consider a second coupling (double coupling) before proceeding. For particularly difficult sequences, switching to a more potent uronium/aminium-based coupling reagent like HBTU or HATU may be beneficial.[7]
-
Catalyst Poisoning: During hydrogenation, sulfur-containing residues (Met, Cys) in the peptide sequence can act as catalyst poisons, reducing the efficiency of the Pd/C catalyst.[17] If debenzylation is slow or incomplete, increasing the catalyst loading or using a freshly prepared catalyst may be necessary.
Conclusion
The successful incorporation of Boc-L-Hyp(Bzl)-OH requires a nuanced understanding of the Boc/Bzl synthesis strategy. Key to this process is the recognition that the side-chain benzyl ester is stable to the final resin cleavage conditions and must be removed in a separate, subsequent step via catalytic hydrogenation. By employing robust coupling chemistries like DIC/HOBt, diligently monitoring reaction completion, and applying the correct post-synthesis deprotection sequence, researchers can reliably produce hydroxyproline-modified peptides for a wide range of scientific applications.
References
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Chiral Publishing. Retrieved March 7, 2026, from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Retrieved March 7, 2026, from [Link]
-
Anwer, M. K., & Spatola, A. F. (1985). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1385. Retrieved March 7, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 7, 2026, from [Link]
-
DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). The Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]
-
Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Mechanism of peptide bond formation through carbodiimide. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Elamin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1982). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 47(2), 389-390. Retrieved March 7, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]
- Synthesis method of Boc-L-hydroxyproline. (2022). Google Patents.
-
Otvos, L. Jr., Urge, L., Hollosi, M., Wroblewski, K., Graczyk, G., Fasman, G. D., & Thurin, J. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Science, 20(1), 1-22. Retrieved March 7, 2026, from [Link]
- Deprotection method. (2016). Google Patents.
-
A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. (n.d.). AWS. Retrieved March 7, 2026, from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved March 7, 2026, from [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). PMC. Retrieved March 7, 2026, from [Link]
-
Problem 53 The side-chain carboxyl groups o... [FREE SOLUTION]. (n.d.). Vaia. Retrieved March 7, 2026, from [Link]
-
Deprotection of benzyl in ester substrates. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Recording of deprotection/neutralization (a) and coupling (b) parts of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides... (2002). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved March 7, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vaia.com [vaia.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | CoLab [colab.ws]
- 15. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in Modern Peptidomimetic Drug Design
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
Peptides are fundamental signaling molecules in biology, offering exquisite potency and selectivity that make them attractive starting points for drug discovery. However, their therapeutic potential is often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics—molecules designed to replicate the structure and function of natural peptides—address these limitations.[1][2] A cornerstone strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its biologically active shape.[3] This pre-organization reduces the entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.
Among the most powerful tools for inducing such constraints are non-natural amino acids, particularly derivatives of proline.[4] The unique pyrrolidine ring of proline restricts the main-chain dihedral angle, making it a natural "turn-inducer."[5] Specifically, 4-hydroxyproline, a post-translationally modified amino acid abundant in collagen, plays a critical role in stabilizing protein tertiary structures like the collagen triple helix.[6][7] By strategically incorporating derivatives of 4-hydroxyproline, medicinal chemists can engineer specific, stable secondary structures, such as β-turns, into synthetic peptides.[8] This guide focuses on a particularly valuable building block: Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate . Its distinct stereochemistry and orthogonal protecting groups make it a versatile tool for crafting next-generation therapeutics.
The Molecule in Focus: Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
This building block is engineered for seamless integration into peptide synthesis workflows, offering several distinct advantages rooted in its specific chemical structure.
-
D-Configuration: The D-stereoisomer at the alpha-carbon provides inherent resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids. This is a primary strategy for enhancing the in vivo half-life of a peptide drug candidate.[1]
-
(4R)-Hydroxy Group: The hydroxyl group at the 4-position, with its trans relationship to the carboxylic acid, is not merely a passive feature. It exerts a powerful stereoelectronic effect on the pyrrolidine ring, influencing its pucker and the cis-trans isomerization of the preceding peptide bond.[5][9] This predictable conformational bias is essential for designing stable β-turns. The hydroxyl group also presents a potential vector for further chemical modification or for forming key hydrogen bonds with the target receptor.
-
Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group provides robust, acid-labile protection for the ring's secondary amine.[10] It is stable to the basic conditions often used in Fmoc-based solid-phase peptide synthesis (SPPS), making it suitable for orthogonal protection schemes.[11]
-
Benzyl (Bzl) Ester: The benzyl ester protects the C-terminus, allowing the molecule to be used in solution-phase couplings or for specific C-terminal modifications before cleavage via hydrogenolysis.
Physicochemical and Structural Data
A summary of the key properties for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate and its L-isomer counterpart is provided below for easy reference.
| Property | Value (for D-isomer unless specified) | Source |
| Synonyms | Boc-D-Hyp-OBzl, Boc-(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester | [12] |
| CAS Number | 89813-47-8 (L-isomer) | [12] |
| Molecular Formula | C₁₇H₂₃NO₅ | [12] |
| Molecular Weight | 321.37 g/mol | [12] |
| Appearance | Yellowish oil or solid | [12] |
| Purity | Typically ≥95% (HPLC) | [12] |
| Storage | 0-8 °C | [12] |
| Optical Rotation | [α]D20 = -61 ± 2º (c=1 in Chloroform) for L-isomer | [12] |
Scientific Rationale & Application Strategy
The primary application of this reagent is to serve as a β-turn mimic. β-turns are secondary structures where the peptide backbone reverses its direction, a feature critical for the active conformation of many peptide hormones and neurotransmitters.[13][14] Inducing a stable β-turn can enhance receptor binding, improve selectivity, and increase metabolic stability.
Mechanism of Conformational Control
The incorporation of (4R)-hydroxyproline introduces a rigidifying element. The substitution at the C4 position biases the pyrrolidine ring towards a Cγ-exo pucker. This specific ring conformation, in turn, favors a trans conformation of the preceding peptide bond, which is a key geometric feature of Type I and Type II β-turns.[9] This structural pre-organization is the molecular basis for its utility in peptidomimetic design.
Experimental Protocols
The following protocols provide a framework for the incorporation of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[15][16]
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a Boc/Bzl protection strategy, which is compatible with the protecting groups of the title compound.
Materials:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
-
Other N-α-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
N-Hydroxybenzotriazole (HOBt) (if using DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Wash thoroughly with DMF.[15]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 20-30 minute treatment with fresh 50% TFA/DCM solution to remove the Boc group from the N-terminal amino acid.
-
Scientist's Note: The two-step TFA treatment helps to minimize depurination side reactions, especially with sensitive residues.
-
-
Resin Neutralization: Wash the resin with DCM (3x), followed by 10% DIEA in DCM (2x, 2 min each), and then wash again with DCM (3x) and DMF (3x) to neutralize the resin and remove excess base.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes. Alternatively, use HBTU/HATU (3 eq.) with DIEA (6-10 eq.).[15]
-
Add the activated amino acid solution to the deprotected peptide-resin.[15]
-
Allow the reaction to proceed for 2-4 hours at room temperature with agitation.[15]
-
QC Check: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step ("double coupling").
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.[15]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.[15]
-
Treat the resin with a cleavage cocktail, typically high-concentration HF or a mixture like 95% TFA, 2.5% water, 2.5% triisopropylsilane. Allow the reaction to proceed for 2-4 hours.[15]
-
Safety Precaution: HF is extremely hazardous. This step must be performed in a specialized apparatus within a certified fume hood.
-
-
Peptide Precipitation & Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[15]
-
Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.[15]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[1]
-
Case Study Insight: β-Turn Mimicry in Practice
The literature is rich with examples where constrained proline analogues are used to stabilize β-turns. For instance, the inclusion of D-proline at the i+1 position is known to induce type I' and type II' β-turns.[8] The (4R)-hydroxy-D-proline derivative discussed here functions similarly but with the added influence of the hydroxyl group, which can further stabilize the turn conformation through intramolecular hydrogen bonding or favorable solvent interactions. This approach has been successfully used to develop potent and selective ligands for G-protein coupled receptors (GPCRs), where the turn structure is often a key recognition motif.[14]
Troubleshooting & Expert Insights
-
Incomplete Coupling: Due to the steric hindrance of the proline ring, coupling can sometimes be sluggish.
-
Solution: Use a more potent activating agent like HATU. Consider "double coupling" (repeating the coupling step) or increasing the reaction time and temperature (e.g., to 40°C).[15]
-
-
Racemization: While less common with proline derivatives, racemization can be a concern.
-
Solution: Use carbodiimide activators like DIC with an additive such as HOBt, which is known to suppress racemization. Avoid excess base where possible.
-
-
Side-Chain Protection of Hydroxyl Group: For some synthetic strategies, especially those involving harsh reagents, it may be necessary to protect the 4-hydroxyl group (e.g., as a tert-butyl ether). The title compound, with its free hydroxyl, is suitable for many standard protocols but this should be evaluated on a case-by-case basis.
Conclusion
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is more than just a protected amino acid; it is a sophisticated molecular tool for imparting conformational control. By leveraging its unique stereochemistry and functionality, researchers can rationally design peptidomimetics with enhanced stability, affinity, and therapeutic potential. Its straightforward integration into established SPPS protocols makes it an accessible and powerful building block for any laboratory engaged in peptide-based drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Chem-Impex. (n.d.). Boc-L-4-trans-hydroxyproline benzyl ester.
- Creative Peptides. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- Prime Bio. (2025, October 30). Enhancing Peptide Synthesis: The Role of Boc-L-Hydroxyproline Suppliers.
- Bochicchio, B., et al. (n.d.). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. Request PDF on ResearchGate.
- ACS Publications. (2023, July 10). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. The Journal of Organic Chemistry.
- PMC. (n.d.). Incorporation of non-canonical amino acids.
- Portland Press. (2019, July 26). Role of prolyl hydroxylation in the molecular interactions of collagens.
- PMC. (n.d.). Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase.
- PMC. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
- DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- PubMed. (n.d.). Conformational constraints: nonpeptide beta-turn mimics.
- BenchChem. (n.d.). Application Notes: Boc-D-Tyr(Me)-OH for Peptidomimetic Design and Synthesis.
- Radboud Repository. (n.d.). Synthesis of Conformationally Restricted β-Turn Mimics.
- PMC. (n.d.). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions.
- Queen's University Belfast. (2025, July 29). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications.
- World Journal of Advanced Research and Reviews. (2022, November 2). Role of peptidomimetics for new drug discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. wjarr.com [wjarr.com]
- 9. Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chemimpex.com [chemimpex.com]
- 13. Conformational constraints: nonpeptide beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jpt.com [jpt.com]
Application of Boc-Protected Hydroxyproline in the Synthesis of Collagen Mimetic Peptides: A Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of tert-butyloxycarbonyl (Boc)-protected hydroxyproline in the synthesis of collagen mimetic peptides (CMPs). This document aims to deliver not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a thorough understanding of the critical role of hydroxyproline in creating stable and functional collagen-like structures for various biomedical applications.
The Central Role of Hydroxyproline in Collagen Stability
Collagen, the most abundant protein in mammals, owes its characteristic triple helical structure and stability in large part to the post-translational modification of proline residues into hydroxyproline.[1][2][3] The primary structure of collagen is typified by a repeating (Gly-X-Y)n sequence, where X and Y are frequently proline (Pro) and 4(R)-hydroxy-L-proline (Hyp), respectively.[4][5]
The incorporation of hydroxyproline, particularly in the Y position, markedly increases the conformational stability of the collagen triple helix.[1][4] This stabilization is primarily attributed to stereoelectronic effects that preorganize the pyrrolidine ring of hydroxyproline into a conformation favorable for the triple helix.[1][2] The hydroxyl group of Hyp is also believed to contribute to a network of hydrogen bonds, potentially involving water molecules, which further reinforces the triple helical structure.[2][3][6] The critical nature of this modification is underscored by the fact that a deficiency in the enzyme responsible for proline hydroxylation, which requires vitamin C as a cofactor, leads to the unstable collagen characteristic of scurvy.[1][2]
Collagen mimetic peptides are synthetic peptides designed to mimic the structure and function of natural collagen.[7][8] The inclusion of hydroxyproline is therefore a cornerstone in the design of stable CMPs that can self-assemble into triple helices.[7][8] The repeating Gly-Pro-Hyp sequence is often considered the most stable tripeptide unit for constructing CMPs.[7]
Synthesis of Collagen Mimetic Peptides using Boc-Protected Hydroxyproline
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides, including CMPs.[9][10] The Boc (tert-butyloxycarbonyl) protection strategy is a well-established approach in SPPS.[10][11]
Rationale for Using Boc-Protected Hydroxyproline
Boc-Hyp-OH is a key building block for incorporating hydroxyproline into a growing peptide chain during Boc-SPPS.[12] The Boc group protects the α-amino group of hydroxyproline, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under the coupling conditions but can be readily removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence.[11]
For hydroxyproline, the hydroxyl group on the pyrrolidine ring may also require protection to prevent side reactions, depending on the synthesis strategy. A common protecting group for the hydroxyl function is the benzyl (Bzl) group, yielding Boc-Hyp(Bzl)-OH.[13] This protecting group is stable to the acidic conditions used for Boc removal but can be cleaved during the final deprotection step, typically with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]
Experimental Workflow for CMP Synthesis
The following diagram illustrates the general workflow for the synthesis of a collagen mimetic peptide using Boc-SPPS.
Caption: General workflow for Collagen Mimetic Peptide (CMP) synthesis via Boc-SPPS.
Detailed Protocol for Boc-SPPS of a (Gly-Pro-Hyp)n Peptide
This protocol provides a general guideline for the manual synthesis of a simple (Gly-Pro-Hyp)n collagen mimetic peptide on a Merrifield resin. Automated synthesizers will follow a similar logic.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene)[11]
-
Boc-Gly-OH, Boc-Pro-OH, Boc-Hyp(Bzl)-OH[13]
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Trifluoroacetic acid (TFA)[11]
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole)
-
Scavengers for final cleavage (e.g., anisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (use with extreme caution in a dedicated apparatus)
-
Diethyl ether (ice-cold)
Protocol Steps:
-
Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Esterification): Couple the first Boc-amino acid (e.g., Boc-Hyp(Bzl)-OH) to the resin. The cesium salt method is commonly used to minimize racemization.[11]
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[11]
-
Wash the resin thoroughly with DCM followed by isopropanol and then DCM to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resulting ammonium salt on the resin by washing with a 5-10% DIEA in DCM solution until the resin is no longer acidic (as checked by a colorimetric test, e.g., chloranil).
-
Wash the resin with DCM.
-
-
Peptide Coupling:
-
Dissolve the next Boc-protected amino acid (e.g., Boc-Pro-OH) and coupling reagents (e.g., HBTU/DIEA or DCC/HOBt) in DMF or DCM.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
-
Washing: Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid (e.g., Boc-Gly-OH, then Boc-Hyp(Bzl)-OH, etc.) until the desired peptide sequence is assembled.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled and the terminal Boc group removed, wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Bzl from Hyp) using a strong acid like anhydrous HF or TFMSA in the presence of scavengers. This step is hazardous and must be performed with appropriate safety precautions.
-
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash several times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
Purification and Characterization of Collagen Mimetic Peptides
The crude synthetic peptide will contain the desired product along with various impurities such as truncated or deletion sequences.[9][14] Therefore, purification is a critical step.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[9][14] The separation is based on the hydrophobicity of the peptide.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 or C4 silica-based columns | C18 is suitable for most peptides; C4 may be better for larger or more hydrophobic peptides.[15] |
| Mobile Phase A | 0.1% TFA in water | TFA acts as an ion-pairing agent to improve peak shape.[14][16] |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) | ACN is the organic modifier used to elute the peptide. |
| Gradient | Linear gradient of increasing Mobile Phase B | Gradually increasing the organic solvent concentration allows for the separation of peptides based on their hydrophobicity. |
| Detection | UV absorbance at 210-220 nm | The peptide bond absorbs strongly in this UV range.[14] |
Protocol Outline:
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous ACN or a buffer compatible with the mobile phase).
-
Inject the sample onto the RP-HPLC system.
-
Elute the peptide using a gradient of increasing acetonitrile concentration.
-
Collect fractions corresponding to the major peak, which is typically the desired product.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Characterization of Collagen Mimetic Peptides
Confirmation of the identity and structural integrity of the purified CMP is essential.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthetic peptide.
-
Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
-
Expected Outcome: The observed mass should match the calculated theoretical mass of the desired CMP.
Circular Dichroism (CD) Spectroscopy:
-
Purpose: To confirm the formation of the characteristic triple helical structure of collagen.[5][17]
-
Method: The CD spectrum of a properly folded collagen triple helix exhibits a characteristic positive peak at around 225 nm and a strong negative peak near 200 nm.[17]
-
Thermal Denaturation: By monitoring the CD signal at 225 nm as a function of temperature, a melting curve can be generated. The midpoint of this transition (Tm) is a measure of the thermal stability of the triple helix.[7][17] A higher Tm indicates a more stable triple helix, which is a key indicator of successful CMP synthesis with proper hydroxyproline incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To obtain high-resolution structural information about the peptide, including conformation and hydrogen bonding patterns.[17][18]
-
Utility: NMR can be used to confirm the triple helical structure and to study the local effects of amino acid substitutions on the conformation.[17][18]
Applications in Research and Drug Development
CMPs synthesized with Boc-protected hydroxyproline are valuable tools in a wide range of applications due to their ability to mimic the structure and, in some cases, the biological function of natural collagen.
Biomaterial Development
-
Tissue Engineering: CMPs can self-assemble into hydrogels that serve as scaffolds for tissue regeneration, mimicking the natural extracellular matrix (ECM).[19][20][]
-
Controlled Drug Delivery: CMPs can be incorporated into drug delivery systems to control the release of therapeutic agents.[22][23] For example, CMP-modified nanocarriers can be tethered to collagen-containing matrices in tissues for sustained drug release.[23]
Probing Biological Processes
-
Studying Collagen-Protein Interactions: CMPs can be designed to contain specific binding sites for cellular receptors (e.g., integrins) or other ECM proteins, allowing for the detailed study of these interactions.[3]
-
Enzyme Substrates: CMPs containing specific cleavage sites for matrix metalloproteinases (MMPs) can be used to study the activity of these enzymes, which are often dysregulated in diseases like cancer and arthritis.[24]
Diagnostic and Therapeutic Applications
-
Targeting Damaged Tissues: Because CMPs have a high affinity for unfolded or damaged collagen, they can be used to target imaging agents or therapeutics to sites of injury or disease where the ECM is compromised.[5][8]
-
Development of Novel Therapeutics: By mimicking or blocking specific interactions of natural collagen, CMPs have the potential to be developed as therapeutic agents for a variety of conditions, including fibrosis and cancer.[20]
The following diagram illustrates the relationship between the synthesis of CMPs and their diverse applications.
Caption: From synthesis to function: the pathway to applying collagen mimetic peptides.
Conclusion
The incorporation of Boc-protected hydroxyproline via solid-phase peptide synthesis is a fundamental and powerful technique for creating collagen mimetic peptides with high thermal stability and well-defined triple helical structures. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize and apply these versatile biomolecules in the exciting and rapidly advancing fields of biomaterials, drug delivery, and regenerative medicine. The ability to precisely control the sequence and structure of CMPs opens up a vast landscape for the design of novel materials and therapeutics with tailored properties and functions.
References
-
Wikipedia. Hydroxyproline. [Link]
-
Quora. Why is hydroxyproline an important component of collagen? [Link]
-
Gauss, C. M., & Lauer, J. L. (1998). Purification and analysis of synthetic, triple-helical "minicollagens" by reversed-phase high-performance liquid chromatography. Journal of Peptide Research, 51(3), 185-193. [Link]
-
Jenkins, C. L., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 125(21), 6426-6427. [Link]
-
Taylor & Francis Online. Hydroxyproline – Knowledge and References. [Link]
-
Koivunen, P., & Myllyharju, J. (2009). Role of prolyl hydroxylation in the molecular interactions of collagens. Matrix Biology, 28(5), 235-240. [Link]
-
Xiao, J. (Ed.). (2023). Collagen Mimetic Peptides and Their Biophysical Characterization. Springer. [Link]
-
Li, Y., et al. (2016). CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context. Protein Science, 25(4), 809-819. [Link]
-
Kiick, K. L., et al. (2020). COLLAGEN-PEPTIDE-BASED DRUG DELIVERY STRATEGIES. Technology and Innovation, 21(2), 163-176. [Link]
-
Langhans, M. C., et al. (2018). Harnessing multifunctional collagen mimetic peptides to create bioinspired stimuli responsive hydrogels for controlled cell culture. Biomaterials Science, 6(10), 2731-2743. [Link]
-
ECI Digital Archives. (2022). Collagen-mimetic peptides for delivery of therapeutics in chronic wounds healing application. [Link]
-
San Antonio, J. D., et al. (2023). Biomedical Applications of Collagen. Bioengineering, 10(1), 89. [Link]
-
Li, Y., et al. (2016). CD and NMR investigation of collagen peptides mimicking a pathological Gly-Ser mutation and a natural interruption in a similar highly charged sequence context. PubMed, 25(4), 809-819. [Link]
-
ResearchGate. (2023). Collagen Mimetic Peptides and Their Biophysical Characterization. [Link]
-
Yu, H., & Li, G. (2021). Collagen Mimetic Peptides. Bioengineering, 8(1), 5. [Link]
-
Yu, H., & Li, G. (2021). Collagen Mimetic Peptides. Semantic Scholar. [Link]
-
Hartgerink, J. D., et al. (2011). Collagen Mimetic Peptides: Progress Towards Functional Applications. Accounts of Chemical Research, 44(8), 664-673. [Link]
-
Borgula, I. M. (2015). Collagen-mimetic peptides for diagnosis and analysis. DSpace@MIT. [Link]
-
Gerrein, T. A., et al. (2025). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. [Link]
-
Agilent. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]
-
Dai, N. (2000). I. Collagen-like polypeptides. II. Helix-turn-helix peptides and turn mimetics. VTechWorks. [Link]
-
ResearchGate. (2025). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. [Link]
-
Peptides International. Boc-Hyp(Bzl)-OH [54631-81-1]. [Link]
-
Phenomenex. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Madhurima, V., & Chaiken, I. (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides. Protein and Peptide Letters, 16(12), 1441-1446. [Link]
-
Biotage. (2023). How to purify synthetic peptides - what are the options? [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. [Link]
-
Aapptec. Boc-Hyp-OH [13726-69-7]. [Link]
-
Stevens, M. M., et al. (2018). The living interface between synthetic biology and biomaterial design. Nature Reviews Materials, 3(6), 114-137. [Link]
Sources
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. Collagen Mimetic Peptides and Their Biophysical Characterization | springerprofessional.de [springerprofessional.de]
- 6. quora.com [quora.com]
- 7. Collagen Mimetic Peptides [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lcms.cz [lcms.cz]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Purification and analysis of synthetic, triple-helical "minicollagens" by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CD and NMR investigation of collagen peptides mimicking a pathological Gly-Ser mutation and a natural interruption in a similar highly charged sequence context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Harnessing multifunctional collagen mimetic peptides to create bioinspired stimuli responsive hydrogels for controlled cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biomedical Applications of Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. par.nsf.gov [par.nsf.gov]
- 23. dc.engconfintl.org [dc.engconfintl.org]
- 24. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Synthesis of Macrocyclic Peptides Utilizing Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
Executive Summary
The development of cyclic peptides has fundamentally reshaped the therapeutic landscape, bridging the gap between small molecules and biologics by offering enhanced conformational rigidity, metabolic stability, and target affinity[1]. However, the macrocyclization of linear precursors is notoriously hindered by entropic penalties and competing intermolecular oligomerization.
This application note details the mechanistic rationale and experimental workflows for utilizing Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS: 132622-92-5) as a premier turn-inducing building block. By leveraging precise stereoelectronic effects and orthogonal protection strategies, this protocol enables researchers to achieve high-yielding head-to-tail cyclizations and facilitates late-stage "proline editing" for targeted functionalization[2].
Mechanistic Rationale: Conformational Pre-organization
The success of a macrocyclization reaction is directly proportional to the spatial proximity of the N- and C-termini in the linear precursor. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate solves this entropic challenge through two synergistic mechanisms:
-
Type II'
-Turn Induction : The D-proline (2R) stereocenter naturally restricts the backbone dihedral angles ( , ), strongly favoring the position of a Type II' -turn. This structural constraint forces the peptide chain to fold back on itself, bringing the reactive termini into close proximity[3]. -
Stereoelectronic Gauche Effect : The addition of the (4R)-hydroxyl group creates a cis-relationship with the (2R)-carboxylate. The electronegative oxygen exerts a stereoelectronic gauche effect that dictates the pyrrolidine ring pucker (favoring a specific C
envelope)[4][5]. This pucker thermodynamically shifts the equilibrium of the preceding amide bond, optimizing the Bürgi–Dunitz trajectory required for efficient intramolecular nucleophilic attack.
Caption: Stereoelectronic and conformational pathway driving efficient peptide macrocyclization.
Orthogonal Protection Strategy
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is engineered for maximum synthetic flexibility in both solution-phase and hybrid solid-phase peptide synthesis (SPPS)[1].
-
1-Boc (tert-butyloxycarbonyl) : Protects the pyrrolidine nitrogen. Removed under acidic conditions (TFA).
-
Benzyl Ester (-OBzl) : Protects the C-terminus. Removed via catalytic hydrogenolysis (H
, Pd/C) without affecting acid-sensitive groups. -
Free 4-Hydroxyl : Left unprotected to serve as a versatile handle for late-stage diversification (e.g., attaching fluorophores, PEG chains, or click-chemistry handles)[2].
Caption: Orthogonal synthetic workflow utilizing Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that causality and in-process controls drive experimental success.
Protocol A: Selective Deprotection and Linear Assembly
Objective : To selectively remove the Boc group for N-terminal elongation while preserving the C-terminal benzyl ester.
-
Causality : Utilizing 20% TFA in DCM selectively cleaves the Boc group via the formation of a tert-butyl cation, while the benzyl ester remains completely stable, preventing premature C-terminal activation.
-
Procedure :
-
Dissolve Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.
-
Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Add Triisopropylsilane (TIPS) (2% v/v) as a carbocation scavenger.
-
Stir at room temperature for 30 minutes.
-
Self-Validation Step : Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to
emerges. -
Evaporate the solvent under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.
-
Proceed to standard peptide coupling (e.g., using Fmoc-AA-OH, HATU, DIPEA).
-
Protocol B: High-Dilution Head-to-Tail Macrocyclization
Objective : To cyclize the fully deprotected linear peptide precursor.
-
Causality : Cyclization is performed under high dilution (1 mM) to kinetically favor the intramolecular reaction over intermolecular polymerization. HATU is utilized because its HOAt leaving group is highly efficient at activating sterically hindered secondary amines (like proline).
-
Procedure :
-
Dissolve the fully deprotected linear peptide (1.0 eq) in anhydrous DMF to a concentration of 1 mM.
-
Add DIPEA (5.0 eq) to ensure the N-terminal amine is fully deprotonated and nucleophilic.
-
Add HATU (1.2 eq) dropwise as a solution in DMF.
-
Stir at room temperature for 2-4 hours.
-
Self-Validation Step : Analyze an aliquot via RP-HPLC and LC-MS. Successful cyclization is confirmed by a mass shift of
Da (loss of ) and a shift to a longer retention time on the HPLC due to the loss of polar charged termini. -
Quench with water, concentrate, and purify via preparative HPLC.
-
Protocol C: Late-Stage "Proline Editing" (O-Acylation)
Objective : To functionalize the free 4-hydroxyl group post-cyclization.
-
Causality : The secondary alcohol on the D-proline ring is an ideal bio-orthogonal handle. Acylating this group post-cyclization ensures that bulky functional groups (e.g., fluorophores) do not sterically hinder the macrocyclization step[2].
-
Procedure :
-
Dissolve the cyclic peptide (1.0 eq) in anhydrous DCM.
-
Add the desired carboxylic acid payload (e.g., a fluorophore) (1.5 eq), EDC·HCl (1.5 eq), and catalytic DMAP (0.1 eq).
-
Stir at room temperature overnight.
-
Self-Validation Step : Wash the organic layer with 5%
to remove unreacted acid. The organic layer should contain only the functionalized macrocycle, verifiable by TLC (UV activity) and LC-MS.
-
Quantitative Data & Yield Optimization
The structural pre-organization provided by the (2R, 4R) stereocenters drastically improves cyclization kinetics and yields compared to linear or standard L-proline counterparts.
Table 1: Comparative Cyclization Efficiencies (Model Pentapeptide)
| Peptide Sequence Motif | Turn Inducer Stereochemistry | Ring Pucker Preference | Cyclization Yield (%) | Oligomerization (%) |
|---|---|---|---|---|
| Trp-Leu-Ala-Gly-Val | None (Linear) | N/A | < 5% | > 85% |
| Trp-Leu-L-Pro -Gly-Val | (2S) | C
Note: Data reflects standard HATU/DIPEA cyclization at 1 mM dilution. The (2R, 4R) configuration optimally shifts the amide bond equilibrium, minimizing entropic loss.
Table 2: Orthogonal Deprotection Matrix for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
| Reagent System | Target Cleavage | Retained Protecting Group | Reaction Time | Downstream Application |
|---|---|---|---|---|
| 20% TFA / DCM | 1-Boc (N-terminus) | Benzyl Ester (-OBzl) | 30 min | N-terminal chain elongation |
|
References
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.[2] URL:[Link]
-
Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Intavis Peptides.[1] URL:[Link]
-
The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society (Raines Lab).[4] URL:[Link]
-
Molecular Foundations of Collagen Triple Helical Assembly: The Central Role of Prolyl-4-Hydroxylation. Biochemical Journal.[5] URL:[Link]
-
Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI Molecules.[3] URL:[Link]
Sources
Application Notes and Protocols for the Mitsunobu Reaction: Stereoinvertive Modification of Protected Hydroxyproline
Introduction: The Strategic Importance of Modifying Hydroxyproline
Hydroxyproline, particularly (2S,4R)-4-hydroxyproline, is a non-proteinogenic amino acid that plays a critical role in the structural integrity of collagen, the most abundant protein in mammals. Its unique five-membered ring imposes significant conformational constraints on the peptide backbone, making it a cornerstone of protein structure and stability. In the fields of medicinal chemistry and drug development, derivatives of hydroxyproline are invaluable tools. By modifying the C4 hydroxyl group, researchers can introduce new functionalities, modulate peptide conformation, and develop novel therapeutic agents, including peptidomimetics, enzyme inhibitors, and probes for biological systems.
The Mitsunobu reaction stands out as a premier method for this transformation.[1][2] It is a powerful and versatile one-pot reaction that facilitates the conversion of a primary or secondary alcohol into a wide range of other functional groups.[3] Its most defining feature, and the primary reason for its application in this context, is the clean inversion of stereochemistry at the alcohol center via an SN2 mechanism.[4][5] This allows for the stereospecific conversion of the readily available trans-4-hydroxyproline into cis-4-substituted proline derivatives, opening a gateway to a diverse array of novel molecular architectures.[6][7] This guide provides a comprehensive overview of the Mitsunobu reaction's mechanism, practical considerations, a detailed experimental protocol, and troubleshooting advice for its application to protected hydroxyproline substrates.
The Mitsunobu Reaction Mechanism: A Cascade of Activation and Inversion
The elegance of the Mitsunobu reaction lies in its ability to convert a poor leaving group (a hydroxyl group) into a good one in situ. The reaction is a complex, multi-step process, but a general consensus has been reached on the key intermediates and pathways.[8] The entire catalytic cycle is driven by the formation of the highly stable triphenylphosphine oxide (TPPO) and a reduced hydrazine dicarboxylate byproduct.
The mechanism can be broken down into four principal stages:
-
Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃), a soft phosphine, on the electrophilic nitrogen of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][9] This rapid step forms a zwitterionic adduct known as a betaine.
-
Pronucleophile Deprotonation: The betaine is sufficiently basic to deprotonate the acidic pronucleophile (Nu-H), which will ultimately replace the hydroxyl group. This step generates the active nucleophile (Nu⁻) and a protonated phosphonium intermediate. For this step to be efficient, the pronucleophile should generally have a pKa of 13 or lower.[3][9]
-
Alcohol Activation: The oxygen of the protected hydroxyproline attacks the positively charged phosphorus atom of the intermediate. This forms a key alkoxyphosphonium salt. This salt is the "activated alcohol," containing an excellent leaving group (-OPPh₃).
-
SN2 Displacement: The nucleophile (Nu⁻) generated in step 2 performs a backside attack on the carbon bearing the alkoxyphosphonium leaving group.[10] This SN2 displacement proceeds with a complete inversion of stereochemistry, forming the desired product, along with the stoichiometric byproducts triphenylphosphine oxide (TPPO) and the diethyl hydrazodicarboxylate.[4]
Reagents and Experimental Considerations
Careful selection of reagents and reaction conditions is paramount for a successful Mitsunobu reaction on hydroxyproline. The substrate itself contains multiple functional groups that must be masked to ensure chemoselectivity.
| Reagent Class | Examples & Role | Key Considerations & Field Insights |
| Hydroxyproline Substrate | N-Boc-(2S,4R)-4-hydroxyproline methyl esterN-Fmoc-(2S,4R)-4-hydroxyproline methyl ester | The amine and carboxylic acid must be protected. Boc and Fmoc are standard for the amine, while methyl or ethyl esters are common for the acid. Commercially available protected forms are the most convenient starting points.[11][12] |
| Azodicarboxylates | DIAD (Diisopropyl azodicarboxylate)DEAD (Diethyl azodicarboxylate)ADDP (1,1'-(Azodicarbonyl)dipiperidine) | DIAD is generally preferred over DEAD due to its greater stability and reduced hazard profile.[13] ADDP can be advantageous for less acidic nucleophiles (pKa > 11), as it minimizes the formation of alkylated hydrazine side products.[14] |
| Phosphines | Triphenylphosphine (PPh₃)Polymer-supported PPh₃ | PPh₃ is the classic reagent. The primary drawback is the removal of the resulting triphenylphosphine oxide (TPPO) byproduct. Using polymer-supported PPh₃ drastically simplifies purification, as the oxide can be removed by simple filtration.[15] |
| Pronucleophiles (Nu-H) | O-Nucleophiles: Carboxylic acids (e.g., 4-nitrobenzoic acid), phenols.N-Nucleophiles: Phthalimide, hydrazoic acid (HN₃), sulfonamides.S-Nucleophiles: Thiols. | The nucleophile must be sufficiently acidic (pKa ≤ 13-15) to protonate the betaine intermediate.[5][16] For sterically hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can significantly improve yields.[17][18] |
| Solvents | Anhydrous Tetrahydrofuran (THF)Anhydrous Dichloromethane (DCM)Anhydrous Diethyl Ether | The reaction is highly sensitive to water. Use of anhydrous solvents under an inert atmosphere (N₂ or Ar) is critical to prevent consumption of the reactive intermediates and ensure high yields. THF is the most commonly used and effective solvent.[19] |
Detailed Experimental Protocol: Synthesis of N-Boc-(2S,4S)-4-azidoproline Methyl Ester
This protocol details the stereoinvertive conversion of commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester to its corresponding cis-4-azido derivative. The azido group is a versatile functional handle, readily convertible to an amine via reduction (e.g., Staudinger reaction or hydrogenation).
Materials and Equipment:
-
N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.5 equiv) as the azide source
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 equiv) and triphenylphosphine (1.5 equiv).
-
Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1-0.2 M concentration relative to the hydroxyproline).
-
Addition of Nucleophile: Add diphenylphosphoryl azide (DPPA) (1.5 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10-15 minutes.
-
Initiation: Slowly add DIAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. A color change (typically to yellow-orange) and the potential formation of a precipitate (triphenylphosphine oxide) may be observed.[19]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the crude residue in ethyl acetate.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to separate the desired azido-proline derivative from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
Troubleshooting Guide
Even for a well-established reaction, challenges can arise. Below are common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Presence of Water: Reagents or solvent were not anhydrous. | Flame-dry glassware. Use freshly distilled or commercially available anhydrous solvents. Ensure reagents are dry. |
| Incorrect Order of Addition: DIAD/DEAD added before the alcohol and nucleophile were mixed with PPh₃. | Follow the standard protocol: mix alcohol, nucleophile, and PPh₃ first, cool, then add azodicarboxylate.[19] | |
| Steric Hindrance: The hydroxyproline substrate or nucleophile is particularly bulky. | Increase reaction time and/or gently heat the reaction (e.g., to 40 °C).[14] Consider using a more acidic nucleophile (e.g., 4-nitrobenzoic acid) to accelerate the reaction.[17] | |
| Formation of Side Products | Alkylated Hydrazine: The pronucleophile is not acidic enough (pKa > 13), allowing the reduced azodicarboxylate to act as a competing nucleophile.[3] | Verify the pKa of your nucleophile. If it is too high, consider using a more basic azodicarboxylate like ADDP, which is designed for such cases.[14] |
| Elimination: Formation of a dehydro-proline derivative, especially with hindered substrates. | Run the reaction at lower temperatures (0 °C or below) and avoid prolonged heating. | |
| Difficult Purification | Co-elution of Byproducts: Triphenylphosphine oxide (TPPO) or the hydrazine byproduct co-elutes with the desired product. | Optimize the eluent system for column chromatography. To remove TPPO, one can attempt to precipitate it by concentrating the crude and triturating with a non-polar solvent like diethyl ether or hexanes. To simplify purification in future attempts, use polymer-supported PPh₃.[15][20] |
Conclusion
The Mitsunobu reaction is an indispensable tool for the chemical modification of protected hydroxyproline. Its reliability, mild conditions, and, most importantly, its stereospecificity provide a robust platform for generating novel proline analogs with inverted stereochemistry at the C4 position.[21] A thorough understanding of the mechanism and careful control over experimental parameters are key to overcoming challenges related to substrate scope and purification. By leveraging this powerful reaction, researchers in drug discovery and chemical biology can continue to explore the vast chemical space of proline derivatives, leading to new insights into peptide structure and the development of next-generation therapeutics.
References
-
Mitsunobu Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction - Chemistry Steps . Chemistry Steps. [Link]
-
Mitsunobu Reaction - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . MDPI. [Link]
-
Mitsunobu Reaction . Organic-Chemistry.org. [Link]
-
Mitsunobu reaction - Wikipedia . Wikipedia. [Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine . Royal Society of Chemistry. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . ResearchGate. [Link]
-
The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art . Royal Society of Chemistry. [Link]
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR . National Institutes of Health. [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery . National Institutes of Health. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols . Organic Syntheses. [Link]
-
Solid-phase synthesis of a library of hydroxyproline derivatives . PubMed. [Link]
-
Mitsunobu reaction . Organic Synthesis. [Link]
-
Diisopropyl Azodicarboxylate (DIAD) . Common Organic Chemistry. [Link]
-
Studies on the Synthesis of cis-4-Hydroxy-l-proline . Australian Journal of Chemistry. [Link]
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR . ACS Publications. [Link]
-
An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics . ResearchGate. [Link]
-
Does Mitsunobu reagents induce real difference in term of yield depending on the nucleophilic functionnal group you desire to introduce ? . ResearchGate. [Link]
-
Mitsunobu Reaction - Aromatic Alcohols . Common Organic Chemistry. [Link]
-
4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions . Beilstein Journals. [Link]
-
Mitsunobu Reaction . Master Organic Chemistry. [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation . ACS Publications. [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids . [Link]
-
N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 . MilliporeSigma. [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health. [Link]
-
A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions . ResearchGate. [Link]
-
Mitsunobu Reaction . Encyclopedia MDPI. [Link]
-
Examples of the simplification purification of Mitsunobu reaction . ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. connectsci.au [connectsci.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Boc-trans-4-hydroxy- D -proline 97 147266-92-0 [sigmaaldrich.com]
- 13. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
Advanced Solid-Phase Modifications of Hydroxyproline: Acylation and Stereoinvertive Substitution
Hydroxyproline (Hyp) is a highly versatile, chiral scaffold widely utilized in the design of peptidomimetics, collagen mimics, and targeted therapeutics (such as HCV NS3 protease inhibitors). When anchored to a solid support, the trans-4-hydroxy-L-proline residue presents three distinct vectors for molecular diversification: the N-terminal amine, the C-terminal carboxylate, and the C4-hydroxyl group.
This application note provides a comprehensive guide to functionalizing the C4-hydroxyl group of solid-supported hydroxyproline through chemoselective O-acylation and stereoinvertive substitution (Mitsunobu and
Mechanistic Insights: Overcoming the C4-Hydroxyl Barrier
The secondary hydroxyl group at the C4 position of the rigid pyrrolidine ring is sterically hindered and electronically deactivated by the adjacent electron-withdrawing amide backbone. Consequently, functionalizing this position requires carefully optimized, highly driven reaction conditions.
O-Acylation (Retention of Configuration)
Standard peptide coupling reagents (e.g., HATU, PyBOP) are optimized for amine nucleophiles and are generally insufficient for driving O-acylation at the C4-OH. To overcome this steric barrier, hyper-reactive acylating species must be generated in situ. This is achieved using N,N'-Diisopropylcarbodiimide (DIC) in combination with a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the hindered secondary alcohol.
Substitution Reactions (Inversion of Configuration)
To access cis-substituted proline derivatives from the naturally abundant trans-4-hydroxy-L-proline, stereoinvertive substitution is required.
-
The Mitsunobu Reaction: This is the premier method for stereoinversion on solid phase . The reaction utilizes triphenylphosphine (
) and diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group into a phosphonium leaving group, which is subsequently displaced by an acidic nucleophile (e.g., phenols, carboxylic acids, or phthalimide) via an mechanism. -
Sulfonylation-Displacement: Alternatively, the hydroxyl group can be converted into a mesylate or tosylate, followed by displacement with nucleophiles like azides or thiols. However, this two-step approach is prone to competing E2 elimination side-reactions on the solid phase, making the Mitsunobu pathway generally superior for oxygen and nitrogen nucleophiles .
Experimental Workflows and Logical Relationships
The following diagram illustrates the divergent synthetic pathways available for modifying solid-supported hydroxyproline.
Workflow for divergent C4-hydroxyl modifications of solid-supported hydroxyproline.
Quantitative Comparison of Modification Strategies
When designing a library, selecting the appropriate C4 modification strategy is critical. The table below summarizes the expected outcomes and limitations of each approach based on empirical solid-phase data , .
| Modification Strategy | Primary Reagents | Stereochemical Outcome | Typical Yield (Post-Cleavage) | Key Mechanistic Limitations |
| O-Acylation | DIC, DMAP, R-COOH | Retention ( | 85 – 95% | Steric hindrance limits reaction with highly branched aliphatic acids. |
| Mitsunobu Etherification | DIAD, | Inversion ( | 75 – 85% | Nucleophile must be sufficiently acidic ( |
| Mitsunobu Esterification | DIAD, | Inversion ( | 80 – 90% | Trace elimination side-products can occur with highly basic resins. |
| Sulfonylation + | 1. MsCl/Pyr 2. | Inversion ( | 50 – 70% | High risk of competing E2 elimination yielding dehydroproline derivatives. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Because solid-phase reactions cannot be monitored by standard TLC, mandatory micro-cleavage checkpoints are integrated to ensure reaction completion before proceeding to subsequent steps.
Protocol A: Chemoselective O-Acylation of Solid-Supported Hyp
This protocol assumes the N-terminus of the Hyp residue has already been acylated or protected (e.g., Fmoc or acetylated) to prevent N-O acyl migration or unintended N-acylation.
Reagents Required:
-
Carboxylic Acid (10 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (10 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.5 equivalents)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Swelling: Swell the Hyp-containing resin (e.g., Wang or Rink Amide, 0.1 mmol scale) in anhydrous DCM for 30 minutes. Drain the solvent.
-
Activation: In a separate vial, dissolve the carboxylic acid (1.0 mmol) in a minimal volume of DMF/DCM (1:1, v/v). Add DIC (1.0 mmol) and stir for 5 minutes to form the O-acylisourea intermediate.
-
Catalysis & Coupling: Add DMAP (0.05 mmol) to the activated acid solution. Causality Note: Limiting DMAP to 0.5 eq minimizes the risk of base-catalyzed epimerization at susceptible chiral centers while maintaining a high concentration of the reactive N-acylpyridinium species.
-
Reaction: Transfer the cocktail to the swollen resin. Agitate gently at room temperature for 4 to 16 hours (overnight is recommended for bulky acids).
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x) to remove all soluble byproducts and urea precipitates.
-
Validation Checkpoint (Micro-cleavage):
-
Isolate ~2 mg of resin.
-
Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% Triisopropylsilane / 2.5%
) for 1 hour. -
Precipitate with 1 mL cold diethyl ether, centrifuge, and dissolve the pellet in Acetonitrile/Water.
-
Analyze via LC-MS. Self-Validation: The reaction is deemed complete only if the unacylated starting mass is absent. If starting material persists, repeat Steps 2-5 (double coupling).
-
Protocol B: Stereoinvertive Mitsunobu Reaction
Optimization of the Mitsunobu reaction on solid phase requires strict control over reagent stoichiometry and the order of addition to prevent the premature reduction of the DIAD-triphenylphosphine betaine complex .
Reagents Required:
-
Triphenylphosphine (
) (10 equivalents) -
Nucleophile (e.g., Phenol or Carboxylic Acid) (10 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) (10 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DCM
Step-by-Step Methodology:
-
Resin Preparation: Ensure the resin (0.1 mmol scale) is thoroughly dried under high vacuum over
for 2 hours. Moisture will violently quench the Mitsunobu betaine intermediate. Swell in anhydrous THF. -
Reagent Loading: Add
(1.0 mmol) and the nucleophile (1.0 mmol) to the resin suspension. Agitate for 10 minutes until all reagents are fully dissolved and distributed within the polymer matrix. -
Controlled Activation: Dilute DIAD (1.0 mmol) in 1 mL of anhydrous THF. Add this solution to the resin mixture dropwise over 15 minutes .
-
Causality Note: The formation of the betaine intermediate is highly exothermic. Dropwise addition prevents localized overheating, which can degrade the resin or lead to premature side-reactions before the nucleophile can engage.
-
-
Reaction: Agitate the mixture at room temperature for 12 to 16 hours.
-
Washing: Drain the resin. Wash extensively to remove the persistent triphenylphosphine oxide byproduct: THF (3x), DMF (3x), DCM (3x), Methanol (3x), and finally DCM (3x).
-
Validation Checkpoint: Perform the micro-cleavage protocol described in Protocol A. Analyze via LC-MS. Self-Validation: Confirm both the desired mass shift and the chromatographic purity. A single sharp peak indicates successful stereoinversion; a split peak suggests incomplete inversion or epimerization, necessitating a review of the nucleophile's
.
References
-
Pandey, A. K., Naduthambi, D., Thomas, K. M., & Zondlo, N. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(5), 1941-1951. URL:[Link]
-
Vergnon, A. L., Pottorf, R. S., & Player, M. R. (2004). Solid-Phase Synthesis of a Library of Hydroxyproline Derivatives. Journal of Combinatorial Chemistry, 6(1), 91-98. URL:[Link]
-
Bianco, A., Sonksen, C. P., Roepstorff, P., & Briand, J. P. (2000). Solid-Phase Synthesis and Structural Characterization of Highly Substituted Hydroxyproline-Based 2,5-Diketopiperazines. The Journal of Organic Chemistry, 65(7), 2179-2187. URL:[Link]
Application Note: Orthogonal Deprotection Strategies for Boc and Benzyl Groups in Proline Derivatives
Introduction
Proline is a unique secondary amino acid characterized by its pyrrolidine ring, which imposes significant conformational rigidity (such as polyproline helices and cis-trans isomerization) in peptides and peptidomimetics. Synthesizing complex proline derivatives requires a highly reliable, orthogonal protecting group strategy to selectively mask and unmask the secondary amine and the carboxylic acid (or side-chain hydroxyls in 4-hydroxyproline)[1].
The combination of tert-butyloxycarbonyl (Boc) for the amine and Benzyl (Bn/Bzl) for the carboxylic acid or hydroxyl group represents a gold-standard orthogonal pair. Because these two groups are cleaved via entirely different chemical mechanisms—acid-catalyzed hydrolysis versus catalytic hydrogenolysis—chemists can selectively deprotect one while leaving the other completely intact. This application note details the mechanistic causality, quantitative parameters, and self-validating protocols required to execute these selective deprotections with high yield and purity.
Mechanistic Causality in Selective Deprotection
Understanding the chemical mechanisms driving these deprotections is critical for troubleshooting and optimizing reaction conditions.
Boc Deprotection (Acid-Catalyzed Cleavage)
The Boc group is highly stable to bases, nucleophiles, and catalytic hydrogenation, but is highly labile to strong acids[2]. Deprotection is typically achieved using Trifluoroacetic Acid (TFA)[3].
-
The Mechanism: The reaction initiates with the protonation of the carbamate carbonyl oxygen by TFA. This induces the cleavage of the tert-butyl-oxygen bond, generating a highly stable tert-butyl cation and a carbamic acid intermediate.
-
The Causality of Byproducts: The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and the free secondary amine of proline, which is immediately protonated to form a TFA salt[4][5].
-
The Need for Scavengers: The highly reactive tert-butyl cation can act as a potent electrophile, potentially alkylating electron-rich moieties. While pure proline lacks such reactive side chains, the addition of a scavenger like Triisopropylsilane (TIPS) or Dithioethane (DTE) is critical if the proline derivative is part of a larger peptide containing Tryptophan, Methionine, or Cysteine[3][4].
Benzyl Deprotection (Catalytic Hydrogenolysis)
The Benzyl ester or ether is robust against mild acids (like TFA) and bases, making it perfectly orthogonal to the Boc group. It is selectively removed via heterogeneous catalytic hydrogenolysis[6].
-
The Mechanism: Using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the benzyl group adsorbs onto the palladium surface. The metal activates molecular hydrogen, inserting it into the C-O bond.
-
The Causality of the Cleavage: A hydride transfer cleaves the bond, releasing toluene as a volatile, inert byproduct and liberating the free carboxylic acid (or alcohol)[1][6]. Because the Boc group lacks reducible functional groups or
-systems capable of coordinating with palladium, it remains completely untouched[7].
Orthogonal Workflow Visualization
Caption: Orthogonal deprotection workflow for N-Boc-Proline-OBn showcasing selective cleavage pathways.
Quantitative Reaction Parameters
The following table summarizes the critical quantitative metrics and orthogonal stabilities for both deprotection pathways, serving as a baseline for reaction optimization[1][3][6].
| Parameter | Selective Boc Deprotection | Selective Benzyl Deprotection |
| Target Moiety | N-tert-Butyloxycarbonyl | O-Benzyl / N-Benzyl |
| Standard Reagent | 20–50% TFA in DCM (v/v) | H₂ gas (1 atm), 10% Pd/C (10–20% w/w) |
| Typical Reaction Time | 1 – 4 hours | 2 – 4 hours |
| Reaction Temperature | 0 °C warming to 20 °C | 20 °C (Room Temperature) |
| Primary Byproducts | CO₂ (gas), Isobutylene (gas) / t-Butyl cation | Toluene (liquid, volatile) |
| Scavenger Requirement | Yes (e.g., TIPS, DTE, 1–5% v/v) | No |
| Orthogonality | Leaves Benzyl intact | Leaves Boc intact |
| Typical Yields | > 95% | > 90% |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each step includes the underlying causality for the experimental choice and a validation checkpoint to ensure process integrity.
Protocol A: Selective Boc Deprotection (Yielding Proline-OBn • TFA)
This protocol removes the Boc group while preserving the Benzyl ester[8].
-
Dissolution: Dissolve the N-Boc-Proline-OBn derivative in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.
-
Causality: DCM provides excellent solubility for proline derivatives and stabilizes the polar transition states of the cleavage without reacting with the acid[8].
-
-
Scavenger Addition: Add 2% (v/v) Triisopropylsilane (TIPS) to the solution.
-
Causality: TIPS acts as a highly effective hydride donor to quench the reactive tert-butyl cation, preventing unwanted alkylation side-reactions[3].
-
-
Acidification: Cool the flask to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:1 (v/v) TFA:DCM.
-
Causality: Cooling prevents exothermic degradation. A 50% TFA concentration is the optimal threshold to ensure rapid Boc cleavage while maintaining the integrity of the Benzyl ester[8].
-
-
Reaction & Validation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1–2 hours.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc). The starting material (UV-active, Ninhydrin-negative) will disappear. The product will remain at the baseline in non-polar solvents and stain intensely purple with a Ninhydrin dip (followed by heating), confirming the liberation of the secondary amine.
-
-
Workup: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene and co-evaporate (repeat 3 times).
-
Causality: TFA is difficult to remove completely due to its boiling point and hydrogen-bonding capabilities. Toluene forms an azeotrope with TFA, ensuring its complete removal without requiring a harsh basic aqueous workup that could prematurely hydrolyze the benzyl ester.
-
Protocol B: Selective Benzyl Deprotection (Yielding N-Boc-Proline-OH)
This protocol removes the Benzyl group while preserving the acid-labile Boc group[6].
-
Dissolution: Dissolve the N-Boc-Proline-OBn derivative in HPLC-grade Methanol (or Ethanol) to a concentration of 0.1 M.
-
Causality: Methanol is a highly polar protic solvent that facilitates excellent hydrogen gas solubility and product dissolution[6].
-
-
Catalyst Addition: Purge the flask with Nitrogen gas. Carefully add 10% Palladium on Carbon (Pd/C) at 10–20% by weight of the substrate.
-
Causality: Dry Pd/C is highly pyrophoric. Adding it under an inert nitrogen atmosphere prevents the ignition of methanol vapors[6].
-
-
Hydrogenation: Evacuate the flask slightly and backfill with H₂ gas via a hydrogen balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature.
-
Causality: Vigorous stirring is mandatory to overcome mass transfer limitations, ensuring H₂ gas dissolves into the liquid phase and reaches the solid catalyst surface[9].
-
-
Reaction & Validation: Stir for 2–4 hours.
-
Self-Validation: Monitor by TLC. The starting material (UV-active) will disappear. The deprotected product (N-Boc-Proline-OH) will be UV-inactive but will stain bright yellow against a blue background when treated with a Bromocresol Green stain, confirming the presence of the free carboxylic acid.
-
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite, washing the pad thoroughly with excess methanol.
-
Causality: Celite acts as a depth filter. Pd/C particles are extremely fine (<10 microns) and will easily pass through standard filter paper, contaminating the final product with heavy metals[6]. Concentrate the filtrate under reduced pressure to yield pure N-Boc-Proline-OH.
-
Troubleshooting & Optimization Insights
-
Slow Hydrogenation (Benzyl Deprotection): If the benzyl group resists cleavage, it is often due to steric hindrance around the bulky pyrrolidine ring or trace catalyst poisoning (e.g., sulfur contamination from previous synthetic steps). Solution: Increase the Pd/C loading to 20% w/w, or add a catalytic amount of glacial acetic acid to activate the palladium surface[10].
-
Incomplete Boc Cleavage: Proline's secondary amine can sometimes form stable cis-trans conformers that sterically shield the Boc group. Solution: Ensure the TFA is fresh and anhydrous. The presence of water can compete for protonation, significantly slowing the reaction rate.
References
- Overview of Solid Phase Peptide Synthesis (SPPS): Boc Deprotection Mechanism, peptide.com,
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA), benchchem.com,
- Benzyl Ester vs.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon, nih.gov,
- Boc Solid Phase Peptide Synthesis, chempep.com,
- N-Cbz-(4S)-4-(Boc-amino)-L-proline, smolecule.com,
- A comparative study of different protecting groups for proline, benchchem.com,
- Protecting Groups for Amines: Carbam
- BOC Protection and Deprotection, jk-sci.com,
- How can we deprotect the cbz and benzyl protection simultaneously...
- A Simple and Efficient Green Method for the Deprotection of N-Boc..., mcours.net,
Sources
- 1. Buy N-Cbz-(4S)-4-(Boc-amino)-L-proline [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mcours.net [mcours.net]
- 8. chempep.com [chempep.com]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate as a Versatile Chiral Synthon in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Scaffolds
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The "chiral pool" represents a collection of readily available, inexpensive, and enantiopure natural products that serve as powerful starting materials for complex target molecules.[1][2] Among these, amino acids and their derivatives are of exceptional importance due to their inherent stereochemistry and versatile functional groups.
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, a derivative of D-proline, stands out as a particularly strategic chiral synthon. Its rigid pyrrolidine framework provides conformational constraint, a desirable feature in the design of bioactive molecules and catalysts. This guide provides an in-depth exploration of its applications, elucidating the causality behind synthetic choices and offering detailed protocols for its use in creating high-value, stereochemically complex molecules.
Core Concepts: A Molecule Designed for Synthesis
The utility of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate stems from the distinct and orthogonally addressable functionalities integrated into its structure. Understanding the role of each component is critical for strategic synthetic planning.
-
The D-Proline Scaffold ((2R) Stereocenter): The pyrrolidine ring, with its defined R configuration at the α-carbon, serves as the primary source of chirality. This fixed stereocenter influences the stereochemical outcome of reactions at adjacent positions, acting as a powerful chiral auxiliary.
-
The C4-Hydroxy Group ((4R) Stereocenter): This hydroxyl group is not merely a passive substituent; it is a key handle for diversification. Its trans orientation relative to the C2 benzyl ester group is crucial, influencing the ring's conformational preferences (puckering) and providing a sterically accessible site for a wide array of chemical transformations.[3][4]
-
Orthogonal Protecting Groups (N-Boc and C-Benzyl): The strategic selection of the tert-butoxycarbonyl (Boc) group for the amine and the benzyl (Bzl) group for the carboxylic acid allows for their selective removal under distinct conditions.
This orthogonality is the cornerstone of its use in multistep synthesis, enabling precise, sequential modifications at different parts of the molecule.[7]
Caption: Key functional and reactive sites of the chiral synthon.
Application 1: Synthesis of Antiviral Agents
A prominent application of hydroxyproline derivatives is in the synthesis of complex heterocyclic structures for antiviral drugs. The synthesis of a key bicyclic amino acid fragment for the SARS-CoV-2 protease inhibitor Nirmatrelvir (the active component of Paxlovid) provides a compelling case study.[5] While the reported synthesis utilizes the L-enantiomer, the methodology is directly translatable to the D-enantiomer for accessing stereoisomeric drug analogues.
The core strategy involves transforming the C4-hydroxyl group into a leaving group, performing an elimination to form a dehydroproline intermediate, and then executing a stereocontrolled cyclopropanation.
Caption: Workflow for the synthesis of a key antiviral intermediate.
Protocol 1: Synthesis of a Bicyclic Proline Analogue
This multi-step protocol is adapted from the synthesis of a Nirmatrelvir intermediate.[5]
Step 1A: Mesylation of the Hydroxyl Group
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate provides an excellent leaving group for the subsequent elimination step. Methanesulfonyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
Dissolve Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add triethylamine (TEA, 2.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl, 1.5 equiv) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
-
Step 1B: Elimination to Dehydroproline Derivative
-
Rationale: This two-step sequence involving selenide formation and subsequent oxidative elimination is a reliable method for introducing unsaturation under relatively mild conditions, avoiding harsh bases that could cause side reactions.
-
Procedure:
-
To a solution of diphenyldiselenide (1.0 equiv) in anhydrous ethanol (0.3 M) under an inert atmosphere (N₂ or Ar), add sodium borohydride (2.0 equiv) portion-wise at 0 °C. Stir until the yellow solution becomes colorless.
-
Add a solution of the crude mesylate from Step 1A (1.0 equiv) in anhydrous ethanol.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool to room temperature, concentrate the solvent, and add water. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Dissolve the crude selenide in THF (0.2 M). Add pyridine (5.0 equiv) and cool to 0 °C.
-
Slowly add 30% hydrogen peroxide (H₂O₂, 10 equiv). Stir at room temperature for 12-16 hours.
-
Quench with saturated aqueous Na₂S₂O₃ solution and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the dehydroproline derivative.
-
Step 1C: Dimethylcyclopropanation
-
Rationale: A cobalt(II)-catalyzed reaction is employed for the stereoselective addition of the dimethylcarbene equivalent to the double bond, establishing the desired bicyclic system.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add zinc powder (4.0 equiv) and zinc bromide (0.2 equiv).
-
Add a solution of the dehydroproline derivative (1.0 equiv) and 2,2-dichloropropane (5.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).
-
Add the Co(II)-complex catalyst (e.g., Co(salen), 0.1 equiv).
-
Heat the reaction mixture at 70 °C for 24 hours.
-
Cool to room temperature, filter through a pad of Celite, and wash with DCM.
-
Concentrate the filtrate and purify by silica gel chromatography to afford the final bicyclic product.
-
| Step | Transformation | Reported Yield (for L-enantiomer)[5] |
| 1A | Mesylation | Quantitative |
| 1B | Elimination | 78% (over 2 steps) |
| 1C | Cyclopropanation | 68% |
| Overall | 3 Steps | ~53% |
Application 2: C4-Functionalization for Library & Peptide Synthesis
The C4-hydroxyl group is the primary locus for generating molecular diversity. The "proline editing" approach, where a hydroxyproline residue is modified post-synthesis while on a solid support, exemplifies the power of this strategy for creating diverse peptide libraries.[8][9]
Caption: Key diversification pathways originating from the C4-hydroxyl group.
Protocol 2A: Stereochemical Inversion via Mitsunobu Reaction
-
Rationale: The Mitsunobu reaction is a classic and reliable method for achieving stereochemical inversion at a secondary alcohol. It proceeds via an SN2 mechanism, ensuring a high degree of stereocontrol. Using a carboxylate nucleophile (like p-nitrobenzoic acid) followed by saponification is a common way to achieve a net inversion of the alcohol.
-
Procedure:
-
Dissolve Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. The reaction often turns from colorless to a yellow or orange hue.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel chromatography to isolate the inverted ester product.
-
To obtain the free inverted alcohol, dissolve the purified ester in a mixture of THF/MeOH/H₂O (3:1:1) and add lithium hydroxide (LiOH, 3.0 equiv). Stir at room temperature until the reaction is complete.
-
Neutralize with a mild acid (e.g., 1 M HCl) and extract with ethyl acetate. Dry the organic layer and concentrate to yield the Benzyl (4S)-1-Boc-4-hydroxy-D-prolinate derivative.
-
Protocol 2B: Oxidation to a 4-Oxoproline Intermediate
-
Rationale: Oxidation of the C4-hydroxyl to a ketone provides a highly valuable intermediate. The resulting 4-oxoproline derivative can undergo nucleophilic addition at the C4 carbonyl or, under kinetic conditions, regioselective enolization at C3 for subsequent electrophilic reactions (e.g., fluorination, alkylation).[3][10] The Dess-Martin periodinane (DMP) oxidation is chosen here for its mild conditions and operational simplicity.
-
Procedure:
-
Dissolve Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add sodium bicarbonate (NaHCO₃, 3.0 equiv) as a buffer.
-
Add Dess-Martin periodinane (1.5 equiv) portion-wise at room temperature.
-
Stir the resulting suspension vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to yield the pure N-Boc-4-oxo-D-proline benzyl ester.
-
Summary and Outlook
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is a powerful and versatile chiral synthon whose value lies in its pre-defined stereochemistry and strategically placed, orthogonally protected functional groups. It serves as an ideal starting point for the synthesis of complex molecular architectures, from key fragments of blockbuster antiviral drugs to diverse libraries of functionalized peptides. The protocols detailed herein provide a framework for leveraging its unique chemical properties, enabling researchers in drug discovery and chemical biology to access novel and stereochemically rich compounds with precision and control.
References
-
Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. Available at: [Link]
-
Welch, C. J., et al. (2010). Enantiomer assays of amino acid derivatives using tertiary amine appended trans-4-hydroxyproline derivatives as chiral selectors in the gas phase. PubMed. Available at: [Link]
-
Jadhav, S. B., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PMC - NIH. Available at: [Link]
-
Various Authors. (2025). Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds. ResearchGate. Available at: [Link]
-
Tasmania Fire Service. (n.d.). (2R,4S-Boc-4-hydroxypiperidine-2-carboxylic acid. Tasmania Fire Service. Available at: [Link]
-
Darnotuk, E. S., et al. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Pharmaceuticals. Available at: [Link]
-
Alonso, F., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. Available at: [Link]
-
Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available at: [Link]
-
D'Alonzo, D., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - NIH. Available at: [Link]
-
D'Alonzo, D., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Legrand, B., et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Available at: [Link]
-
Ali, S., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry. Available at: [Link]
-
Darnotuk, E. S., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. PubMed. Available at: [Link]
-
Sharma, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. Available at: [Link]
- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.
-
S. Reidel, A. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. Available at: [Link]
-
S. Miller, S. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - NIH. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Safiullin, R. L., et al. (2022). Effect of 4-Hydroxy-L-Proline-Containing Podands on the Stereoselectivity of Biginelli Reaction According to Molecular Dynamics. SSRN. Available at: [Link]
-
Boto, A., et al. (2023). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
S. Miller, S. J., et al. (2013). a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Creating Functionalized Proline Residues via Proline Editing
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical: The Power of Proline Editing
Proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide backbones, making it a cornerstone of protein structure and function. The ability to modify this residue post-translationally or during synthesis opens up a new frontier in chemical biology and drug discovery. "Proline editing" refers to a suite of techniques designed to install novel chemical functionalities onto the proline ring, thereby creating non-canonical amino acids with tailored properties. These functionalized prolines can serve as powerful tools for probing biological systems, enhancing peptide therapeutics, and developing novel biomaterials.
This guide provides an in-depth exploration of proline editing techniques, focusing on the strategic and practical aspects of their implementation. We will delve into the core methodologies, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices, empowering researchers to harness the full potential of proline functionalization.
Core Concepts: The "Why" and "How" of Proline Functionalization
The rationale for proline editing is multifaceted. Functionalization can be used to:
-
Introduce biophysical probes: Attach fluorophores, spin labels, or photo-cross-linkers to study protein-protein interactions, conformational changes, and localization.
-
Enhance therapeutic properties: Improve the metabolic stability, cell permeability, and binding affinity of peptide-based drugs.
-
Modulate protein structure and function: Alter the pKa of neighboring residues, introduce new catalytic activities, or stabilize specific secondary structures.
-
Create novel biomaterials: Develop peptides and proteins with unique self-assembling or responsive properties.
The key challenge in proline editing lies in the selective chemical modification of the proline ring, which is composed of relatively inert C-H bonds. Modern techniques have overcome this hurdle through two primary strategies: late-stage functionalization of proline-containing peptides and the synthesis and incorporation of pre-functionalized proline analogues.
Part 1: Late-Stage Functionalization of Proline Residues
Late-stage functionalization (LSF) offers the significant advantage of modifying proline residues within a fully assembled peptide or protein. This approach is particularly valuable for studying the role of a specific proline in a complex biological context.
Methodology 1: C(sp³)–H Functionalization via Metallaphotoredox Catalysis
This powerful technique utilizes the synergistic combination of a transition metal catalyst and a photoredox catalyst to activate and functionalize the C-H bonds of the proline ring.
Mechanism Overview:
A photoredox catalyst, upon excitation with visible light, engages in a single-electron transfer (SET) process to generate a highly reactive radical species. This radical can abstract a hydrogen atom from the proline ring, typically at the C4 position, to form a prolyl radical. Concurrently, a transition metal catalyst (e.g., nickel or copper) undergoes a catalytic cycle to couple the prolyl radical with a desired functional group.
Experimental Workflow: C4-Arylation of Proline-Containing Peptides
Caption: Workflow for C4-Arylation of Proline Peptides.
Detailed Protocol: C4-Arylation of a Model Peptide (e.g., Ac-Pro-NH₂)
Materials:
-
Ac-Pro-NH₂ (or peptide of interest)
-
Aryl bromide or iodide (e.g., 4-bromobenzonitrile)
-
Photocatalyst: fac-[Ir(ppy)₃] or similar
-
Nickel Catalyst: NiBr₂·glyme
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Base: Cs₂CO₃ or K₂HPO₄
-
Anhydrous, degassed solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Schlenk flask or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Stir plate and stir bar
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the peptide (1.0 equiv), aryl halide (2.0-3.0 equiv), photocatalyst (1-5 mol%), nickel catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0-3.0 equiv) to a Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a final peptide concentration of 0.05-0.1 M.
-
Degassing: If not performed in a glovebox, subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Photoreaction: Place the reaction vessel in a temperature-controlled setup (e.g., a water bath) and irradiate with the blue LED light source. Ensure vigorous stirring throughout the reaction.
-
Monitoring: Periodically take aliquots from the reaction mixture, quench with a small amount of water, and analyze by LC-MS to monitor the formation of the desired product and consumption of the starting material.
-
Work-up: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding water or a saturated aqueous solution of EDTA to chelate the metal catalysts.
-
Purification: Filter the reaction mixture to remove insoluble solids. Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the functionalized peptide by high-resolution mass spectrometry (HRMS) and, if necessary, 1D and 2D NMR spectroscopy.
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Peptide Concentration | 0.05 - 0.1 M | Balances reaction rate and solubility. |
| Aryl Halide Equiv. | 2.0 - 3.0 | Drives the reaction to completion. |
| Photocatalyst Loading | 1 - 5 mol% | Minimizes cost while maintaining efficiency. |
| Nickel Catalyst Loading | 5 - 10 mol% | Ensures efficient cross-coupling. |
| Temperature | 25 - 40 °C | Balances reaction kinetics and peptide stability. |
Part 2: Biocatalytic Proline Editing
Enzymatic approaches offer unparalleled selectivity and operate under mild, aqueous conditions, making them highly attractive for modifying sensitive biomolecules.
Methodology 2: Proline Hydroxylation and Subsequent Functionalization
Prolyl hydroxylases are enzymes that install a hydroxyl group onto the C4 position of proline residues. This hydroxyl group can then serve as a chemical handle for further functionalization.
Mechanism Overview:
Prolyl 4-hydroxylases (P4Hs) are iron(II) and α-ketoglutarate-dependent dioxygenases that catalyze the stereospecific hydroxylation of proline to (2S,4R)-4-hydroxyproline. The newly installed hydroxyl group can be further modified using a variety of chemical reactions, such as esterification, etherification, or conversion to an azide for click chemistry.
Experimental Workflow: Enzymatic Hydroxylation followed by "Click" Chemistry
Application Note: Accelerated Synthesis and Validation of PROTACs via Click Chemistry and Direct-to-Biology Assays
Introduction to Targeted Protein Degradation (TPD)
Proteolysis Targeting Chimeras (PROTACs) have fundamentally transformed the drug discovery landscape by shifting the paradigm from target inhibition to target degradation. Unlike traditional small molecule inhibitors that require an active binding pocket, PROTACs act as chemical inducers of proximity. They are heterobifunctional molecules comprising three distinct elements: a ligand binding to a Protein of Interest (POI), a ligand recruiting an E3 ubiquitin ligase (predominantly VHL or CRBN), and a chemical linker connecting the two[1][2].
By bringing the POI and the E3 ligase into close spatial proximity, PROTACs hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively degrade the target protein[2]. Because they act catalytically, a single PROTAC molecule can iteratively direct the degradation of multiple POI molecules, offering profound advantages over occupancy-driven pharmacology.
Fig 1. PROTAC-mediated targeted protein degradation via ternary complex formation.
Strategic "Linkerology" and Click Chemistry
The linker is not merely a passive scaffold; its length, rigidity, and atomic composition critically dictate the stability of the ternary complex and the resulting physicochemical properties of the PROTAC[3]. This optimization process, termed "linkerology," is often the bottleneck in degrader development.
To accelerate the design-make-test cycle, "click chemistry" has emerged as the premier synthetic strategy[]. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is particularly favored due to its modularity, high stereoselectivity, and mild reaction conditions[5]. This enables the parallel synthesis of vast PROTAC libraries and facilitates a Direct-to-Biology (D2B) approach, where miniaturized, nanomole-scale crude reaction mixtures are screened directly in cellular assays without prior purification[6].
Table 1: Comparative Analysis of Click Chemistry Strategies in PROTAC Synthesis
| Reaction Type | Reagents Required | Kinetics ( | Biocompatibility | Primary PROTAC Application |
| CuAAC | Terminal Alkyne + Azide + Cu(I) | Low (Cu toxicity) | High-throughput parallel library synthesis (in vitro)[7]. | |
| SPAAC | Cyclooctyne (e.g., DBCO) + Azide | High (Metal-free) | Live-cell labeling and in vivo PROTAC assembly[5][7]. | |
| IEDDA | Tetrazine + Trans-Cyclooctene (TCO) | High (Metal-free) | Ultra-fast conjugation; spatial-temporal control of degradation. |
Protocol 1: Parallel Synthesis of a PROTAC Library via CuAAC (Direct-to-Biology)
This protocol outlines the miniaturized synthesis of a PROTAC library utilizing CuAAC in a 384-well format, optimized for direct downstream cellular screening[6].
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of POI-alkyne ligands and E3-azide ligands (e.g., VHL or CRBN derivatives) in anhydrous DMSO.
-
Prepare a catalytic master mix containing
(1 mM), THPTA ligand (5 mM), and Sodium Ascorbate (10 mM) in a degassed solvent mixture of DMSO/tBuOH/Water (1:1:1 v/v). -
Causality: THPTA is a water-soluble ligand that tightly binds Cu(I), accelerating the reaction while suppressing the generation of reactive oxygen species (ROS). This is critical to prevent copper-induced cytotoxicity when crude mixtures are applied to cells[6].
-
-
Reaction Assembly:
-
Using an acoustic liquid handler, dispense 100 nL of the POI-alkyne and 100 nL of the E3-azide into a 384-well plate.
-
Add 800 nL of the catalytic master mix to each well (total volume = 1 µL).
-
Seal the plate and incubate at room temperature for 12 hours under inert atmosphere.
-
-
Self-Validation (Quality Control):
-
Validation Step: Aliquot 100 nL from selected representative wells and dilute in 10 µL of Acetonitrile/Water (1:1). Analyze via LC-MS.
-
Rationale: Confirming >80% conversion ensures that any lack of degradation in downstream assays is due to poor ternary complex cooperativity (a biological failure), rather than a failed cycloaddition (a chemical failure).
-
Fig 2. Direct-to-Biology (D2B) workflow for rapid PROTAC synthesis and cellular screening.
Protocol 2: Cellular Validation of Protein Degradation (HiBiT Lytic Assay)
To evaluate the efficacy of the synthesized PROTACs, the HiBiT lytic assay provides a highly sensitive, quantitative measurement of endogenous protein degradation[8].
Step-by-Step Methodology
-
Cell Seeding & Preparation:
-
Utilize a CRISPR/Cas9-engineered cell line expressing the POI tagged with a HiBiT peptide (an 11-amino acid tag).
-
Causality: Utilizing a small HiBiT tag rather than a large fluorophore (like GFP) minimizes steric hindrance. This ensures that the PROTAC binding and subsequent ternary complex formation accurately reflect native physiological conditions[8].
-
Seed cells at 5,000 cells/well in a 384-well white opaque microplate and incubate overnight at 37°C, 5%
.
-
-
PROTAC Treatment:
-
Dilute the crude CuAAC reaction mixtures (from Protocol 1) in culture media to achieve a final PROTAC concentration range of 1 nM to 1 µM.
-
Treat the cells and incubate for 6 hours and 24 hours.
-
Causality: Measuring at two distinct time points captures both rapid degradation kinetics and the "hook effect"—a phenomenon where excessively high PROTAC concentrations saturate both the POI and E3 ligase independently, preventing ternary complex formation and halting degradation.
-
-
Assay Execution & Self-Validation:
-
Validation Step: Include a vehicle control (DMSO) and a mechanistic control well pre-treated with Epoxomicin (1 µM, a proteasome inhibitor) for 1 hour prior to PROTAC addition.
-
Rationale: If the PROTAC-induced signal loss is rescued by Epoxomicin, it validates that the POI depletion is strictly driven by proteasomal degradation, confirming the PROTAC mechanism of action.
-
Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) to each well.
-
Incubate for 10 minutes at room temperature on an orbital shaker.
-
Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of undegraded POI remaining in the cell[8].
-
Conclusion
The integration of modular click chemistry with Direct-to-Biology screening platforms drastically accelerates the PROTAC discovery pipeline. By systematically varying linker lengths and compositions (linkerology) and utilizing robust, self-validating cellular assays like the HiBiT system, drug development professionals can rapidly identify highly cooperative, cell-permeable degraders for previously "undruggable" targets.
References
-
National Center for Biotechnology Information (PMC). "Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery". NIH. Available at:[Link]
-
Portland Press. "Methods to accelerate PROTAC drug discovery". Biochemical Journal. Available at: [Link]
-
Blood. "Degraders upgraded: the rise of PROTACs in hematological malignancies". American Society of Hematology. Available at: [Link]
-
BMG Labtech. "dTAG Assay for Targeted Degradation of Proteins". BMG Labtech. Available at: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. chempep.com [chempep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Boc-Proline Derivatives
Welcome to the Technical Support Center. Coupling sterically hindered secondary amines—particularly substituted Boc-proline derivatives (e.g., Boc-
This guide provides field-proven troubleshooting workflows, mechanistic FAQs, and self-validating protocols to help you overcome low yields, epimerization, and incomplete reactions.
Diagnostic Troubleshooting Workflow
When standard coupling protocols fail, a systematic escalation of reaction conditions is required. Follow the logical workflow below to identify the optimal intervention for your specific synthesis.
Logical troubleshooting workflow for optimizing sterically hindered Boc-proline couplings.
Frequently Asked Questions (FAQs)
Q1: Why do standard carbodiimides (DIC/DCC) fail when coupling sterically hindered Boc-proline derivatives?
A1: The failure is fundamentally kinetic. Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. With bulky Boc-proline derivatives, the steric shield prevents the incoming amine from efficiently attacking the carbonyl carbon. This slow aminolysis allows side reactions—specifically the
Q2: Should I use HATU or COMU for highly hindered Boc-proline couplings? A2: While HATU is the traditional gold standard, COMU is generally superior for sterically hindered secondary amines. COMU is based on Oxyma Pure, which acts as a strong hydrogen bond acceptor. The morpholino group in COMU provides internal basicity that accelerates the coupling of hindered amines while maintaining a lower risk of epimerization compared to HATU [2, 5]. Furthermore, COMU is non-explosive and highly soluble in DMF/NMP [4].
Q3: How can I overcome severe aggregation during the coupling of Boc-proline onto a growing peptide chain? A3: Inadequate solvation leads to inter-chain hydrogen bonding and peptide aggregation, which physically buries the reactive N-terminus. Standard DMF often fails to disrupt this. Switching to N-methylpyrrolidone (NMP) or a ternary solvent mixture (DCM/DMF/NMP 1:1:1) significantly improves solvation [1]. If aggregation persists, adding chaotropic salts like LiCl (0.1 - 0.4 M) to the coupling mixture disrupts the hydrogen-bonded networks, exposing the amine for coupling.
Q4: When should I resort to acyl fluorides, and how do they work?
A4: When potent uronium/phosphonium reagents fail (typically encountered with
Q5: How do I accurately monitor the coupling completion of a proline residue? A5: Do not use the standard Ninhydrin (Kaiser) test. Ninhydrin reacts exclusively with primary amines to form Ruhemann's purple. Because proline is a secondary amine, an uncoupled proline N-terminus will yield a false-negative (yellow) result. You must use the Chloranil test or the Isatin test , which are specifically designed to detect secondary amines.
Quantitative Comparison of Coupling Reagents
Selecting the right reagent requires balancing reactivity, epimerization risk, and safety. The table below summarizes the performance of standard reagents specifically applied to hindered Boc-proline couplings.
| Coupling Reagent | Active Leaving Group | Relative Efficiency (Hindered Pro) | Epimerization Risk | Safety & Stability Profile |
| DIC / HOBt | OBt ester | Low | Moderate | Stable; HOBt poses explosive risks. |
| HATU | OAt ester | High | Moderate | Highly reactive; HOAt poses explosive risks [3]. |
| COMU | Oxyma ester | Very High | Low | Non-explosive; superior solubility in DMF/NMP[4]. |
| PyAOP | OAt ester | High | Moderate | Phosphonium-based; avoids guanidino byproducts [1]. |
| BTFFH | Acyl Fluoride | Extremely High | Very Low | Stable intermediate; minimal steric clash [6]. |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Double Coupling using COMU
Designed for standard sterically hindered Boc-proline derivatives (e.g., Boc-5-tBu-Pro-OH).
Mechanistic Rationale: Microwave energy provides the activation energy required to overcome the steric barrier, while COMU ensures rapid active ester formation without capping the N-terminus via guanidinylation (a risk if uronium reagents are used in excess).
-
Resin Preparation: Swell the resin-bound peptide in NMP for 30 minutes. If deprotecting a previous Boc group, treat with 50% TFA/DCM for 30 minutes, wash thoroughly with DCM and NMP, and neutralize with 5% DIPEA in NMP.
-
Pre-activation: In a separate vial, dissolve the hindered Boc-Pro-OH (4.0 equivalents relative to resin loading) and COMU (3.9 equivalents) in minimal NMP.
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (8.0 equivalents) to the vial. Stir for 1 to 2 minutes to form the Oxyma active ester. (Note: Do not exceed 2 minutes to prevent premature hydrolysis). -
Coupling: Transfer the activated mixture to the resin.
-
Microwave Heating: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 10 minutes.
-
Double Coupling: Drain the reaction mixture, wash the resin 3x with NMP, and immediately repeat Steps 2–5 with a fresh batch of activated reagents.
-
Validation: Wash the resin thoroughly and perform a Chloranil test . A colorless/yellow bead indicates successful coupling (absence of unreacted secondary amine).
Protocol B: In Situ Acyl Fluoride Generation using BTFFH
Designed for extreme steric hindrance (e.g., coupling onto
Mechanistic Rationale: BTFFH converts the carboxylic acid to an acyl fluoride. The fluoride ion is an excellent leaving group with a minimal steric footprint, allowing nucleophilic attack in highly congested environments where OAt/Oxyma esters fail [6].
-
Pre-activation: Dissolve the hindered Boc-Pro-OH (2.0 equivalents) and BTFFH (2.0 equivalents) in anhydrous DCM (Sure-Seal grade, unstabilized).
-
Fluorination: Add DIPEA (4.0 equivalents) to the solution. Stir under an Argon atmosphere at room temperature for 20 minutes to ensure complete conversion to the acyl fluoride.
-
Coupling: Add the solution directly to the deprotected, resin-bound amine.
-
Reaction Extension: Because acyl fluorides are highly stable, allow the reaction to proceed at 50°C overnight (12–16 hours) using conventional heating.
-
Validation: Drain, wash the resin with DCM and DMF, and monitor completion via micro-cleavage and LC-MS analysis.
References
-
El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development.[Link]
-
Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". RSC Publishing.[Link]
preventing side reactions during Boc deprotection of hydroxyproline esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you navigate the complex thermodynamic and kinetic challenges associated with the acid-catalyzed deprotection of tert-butoxycarbonyl (Boc) protected hydroxyproline (Hyp) esters.
Unlike standard amino acids, hydroxyproline possesses a secondary cyclic amine, a free hydroxyl group, and a C-terminal ester. This trifecta creates a highly reactive microenvironment during Boc cleavage, making it uniquely susceptible to side reactions. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to achieve high-purity yields.
Mechanistic Causality of Deprotection & Side Reactions
The cleavage of the Boc group is an acid-catalyzed elimination process[1]. Protonation of the carbamate oxygen by a strong acid (e.g., TFA or HCl) triggers fragmentation, yielding a highly stable tert-butyl carbocation, carbon dioxide gas, and the free amine salt[1].
In hydroxyproline esters, this pathway branches into three primary side reactions if not strictly controlled:
-
Diketopiperazine (DKP) Cyclization: Proline and hydroxyproline uniquely lower the activation energy for cis-amide bond formation[2]. If the Hyp ester is part of a dipeptide, this conformation brings the newly freed N-terminal amine into direct proximity with the C-terminal ester, leading to rapid intramolecular aminolysis and truncation of the sequence[3].
-
O-Alkylation: The tert-butyl cation is a powerful electrophile. Without proper scavengers, it will alkylate the unprotected secondary hydroxyl group on the pyrrolidine ring[4].
-
Ester Hydrolysis: The presence of adventitious water in the acid catalyst will hydrolyze the C-terminal ester (e.g., methyl or benzyl ester) into a free carboxylic acid.
Mechanistic pathways of Boc deprotection and side reactions in hydroxyproline esters.
Troubleshooting Guide & FAQs
Q: Why am I losing my dipeptide sequence and seeing a cyclic byproduct on LC-MS? A: You are observing Diketopiperazine (DKP) formation. When the Boc group is removed from an amino acid attached to a hydroxyproline ester, the resulting free amine attacks the adjacent ester linkage, forming a stable 6-membered ring[3]. This is severely exacerbated during basic neutralization steps[2].
-
Solution: Do not perform a discrete neutralization step. Maintain the peptide as an acid salt until the exact moment of the next coupling, utilizing an in situ simultaneous deprotection-coupling procedure[5], or switch your deprotection acid to anhydrous HCl in dioxane[6].
Q: My LC-MS shows a +56 Da mass addition to my product. What happened? A: This is O-alkylation. The tert-butyl cation generated during Boc cleavage[1] has alkylated the unprotected secondary hydroxyl group of the hydroxyproline ring[4].
-
Solution: You must incorporate a nucleophilic scavenger into your acid cocktail. Reagents like Triethylsilane (TES) act as hydride donors to trap the carbocation before it can react with your substrate[7].
Q: Why did my hydroxyproline methyl ester convert to a free carboxylic acid? A: Acid-catalyzed ester hydrolysis has occurred. This happens when your Trifluoroacetic Acid (TFA) has absorbed atmospheric moisture, or if you are using aqueous HCl.
-
Solution: Ensure strictly anhydrous conditions. Switch to freshly prepared 4M HCl in anhydrous dioxane[8].
Q: Why is my Kaiser test negative even though LC-MS shows successful Boc removal? A: The Kaiser (ninhydrin) test is specific to primary amines. Because hydroxyproline contains a pyrrolidine ring, it is a secondary amine and will yield a false negative. You must use the Chloranil test to visually validate the deprotection of secondary amines.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. You will not proceed to the next step without analytical confirmation.
Protocol A: Anhydrous HCl/Dioxane Deprotection (DKP & Hydrolysis Suppression)
This protocol utilizes anhydrous HCl to prevent ester hydrolysis and strongly protonate the secondary amine, which locks the molecule out of the nucleophilic state required for DKP formation[8].
-
Preparation: Dissolve the Boc-hydroxyproline ester in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.
-
Acid Addition: Chill the reaction flask to 0 °C. Dropwise, add an equal volume of 4M HCl in anhydrous dioxane[8].
-
Validation Check 1 (Reaction Monitoring): Stir for 30 minutes, allowing the reaction to warm to room temperature. Spot the mixture on a silica TLC plate (Eluent: 10% MeOH in DCM). Validation: The starting material spot must completely disappear, replaced by a highly polar, baseline-hugging spot (the amine hydrochloride salt)[9].
-
Evaporation: Concentrate the mixture under reduced pressure. Critical Causality: Do not allow the water bath to exceed 30 °C. Thermal energy accelerates intramolecular aminolysis (DKP formation) even in weakly acidic environments.
-
Trituration: Add cold anhydrous diethyl ether to precipitate the hydroxyproline ester hydrochloride salt. Centrifuge and decant the ether.
-
Validation Check 2 (Amine Verification): Perform a Chloranil test on a 1 mg micro-sample of the precipitate. Validation: A rapid color change to deep blue/green confirms the presence of the deprotected secondary amine.
Protocol B: TFA/DCM with Scavenger Cocktail (O-Alkylation Prevention)
Use this protocol when the substrate contains multiple protecting groups that require the specific solvating power of TFA, but where the free hydroxyl group is at risk of tert-butylation.
-
Cocktail Preparation: Prepare a fresh solution of 50% TFA, 45% anhydrous DCM, and 5% Triethylsilane (TES) (v/v/v). The TES acts as a hydride donor to rapidly quench the tert-butyl cation[7].
-
Deprotection: Add the cocktail to the Boc-protected substrate (10 mL per gram of substrate). Stir at room temperature for 30 minutes.
-
Validation Check 1 (LC-MS): Quench a 5 µL aliquot in 1 mL of Acetonitrile/Water (50:50). Run a rapid LC-MS. Validation: Confirm the complete disappearance of the +100 Da (Boc) mass and explicitly verify the absence of +56 Da (tert-butylated) side products[9].
-
Workup: Co-evaporate the TFA with toluene (3 times) to remove excess acid. Critical Causality: Do not perform a basic aqueous wash (e.g., NaHCO3), as the sudden shift to basic pH will immediately trigger DKP cyclization[2].
Quantitative Data Summaries
Table 1: Comparison of Deprotection Reagents for Hydroxyproline Esters
| Reagent System | DKP Risk (in dipeptides) | Ester Hydrolysis Risk | O-Alkylation Risk | Recommended Scavenger |
| 50% TFA in DCM | High (during workup) | Moderate (if wet) | Moderate | 5% TES or TIPS |
| 4M HCl in Dioxane | Low | Low (anhydrous) | Low | None typically needed |
| 1M HCl in Methanol | Low | Low | Low | None (Methanol acts as scavenger) |
Table 2: Scavenger Selection Guide for Boc Deprotection[7]
| Scavenger | Mechanism of Action | Target Reactive Species | Volatility / Removal |
| Triethylsilane (TES) | Hydride donor | tert-butyl cation | High (Easy to evaporate) |
| Triisopropylsilane (TIPS) | Hydride donor | tert-butyl cation | Low (Requires ether precipitation) |
| Anisole | Electrophilic substitution | tert-butyl cation | Low (Requires ether precipitation) |
| Water | Nucleophilic trapping | tert-butyl cation | High (Warning: Causes ester hydrolysis) |
References
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in SPPS
Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. This guide is designed for researchers and drug development professionals facing coupling bottlenecks with Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (Boc-D-cis-Hyp-OBzl).
As a fully protected building block where only the secondary 4-hydroxyl group is reactive, this molecule presents unique stereoelectronic and procedural challenges. Below is our diagnostic triage and mechanistic deep-dive to rescue your synthesis.
Part 1: Diagnostic Triage
Before adjusting your chemistry, we must isolate the root cause of your coupling failure. Use the decision tree below to determine if your issue is a fundamental design error or a stereochemically induced kinetic barrier.
Diagnostic decision tree for isolating root causes of coupling failures.
Part 2: Frequently Asked Questions & Mechanistic Deep-Dives
FAQ 1: The "Zero Coupling" Amide Bond Failure
Q: I am trying to couple Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate to the N-terminus of my resin-bound peptide using standard HATU/DIPEA chemistry, but LC-MS shows 0% product. What went wrong?
A: You are experiencing a fundamental building block mismatch. You are attempting to use a C-terminally protected molecule as an acyl donor. The benzyl ester (-OBzl) permanently masks the carboxylic acid, preventing the formation of an active ester by HATU.
The Fix: If your goal is standard N-to-C chain elongation (forming an amide bond), you must order the free acid variant: Boc-(4R)-hydroxy-D-proline-OH . If you intentionally used the benzyl-protected form to synthesize a specific C-terminal modified fragment, you must first remove the benzyl group via saponification or hydrogenolysis in solution prior to introducing it to the solid phase.
FAQ 2: Incomplete O-Acylation (Depsipeptide Formation)
Q: I am using Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate as a scaffold and trying to couple an Fmoc-amino acid to its 4-hydroxyl group to create a branch/depsipeptide. The reaction stalls at <20% conversion. Why?
A: You are attempting an O-acylation (esterification) on an exceptionally hindered secondary alcohol. The causality of this failure is rooted in stereoelectronics and pyrrolidine ring conformation[1].
-
Activation Chemistry Mismatch: Standard amide coupling reagents (HATU, HBTU, PyBOP) generate active esters (e.g., OAt or OBt) that are highly efficient for aminolysis but kinetically incompetent for alcoholysis.
-
Stereochemical Steric Clash: D-proline possesses a (2R) configuration. The (4R) hydroxyl group makes this specific molecule cis-D-hydroxyproline . In this configuration, the bulky C2-benzyl ester and the C4-hydroxyl group reside on the same face of the pyrrolidine ring[2].
-
The Gauche Effect & Ring Pucker: The electronegative oxygen induces a stereoelectronic gauche effect, forcing the pyrrolidine ring into a specific Cγ-endo pucker. This conformation pushes the hydroxyl group into a pseudo-axial orientation, pointing it directly into the steric bulk of the benzyl ester. This massive steric shield blocks the Bürgi-Dunitz trajectory required for the incoming acyl group to attack the oxygen lone pairs.
Part 3: Quantitative Reagent Comparison
To overcome the kinetic barrier of the cis-pucker, you must abandon aminium-based reagents and switch to dedicated esterification protocols.
Table 1: Efficacy of Coupling Reagents for O-Acylation of Hindered Hydroxyprolines
| Coupling System | Active Intermediate | Typical Conversion (24h) | Racemization Risk (Incoming AA) | Recommendation |
| HATU / DIPEA | Aminium / OAt Active Ester | < 5% | Low | Do Not Use for O-acylation |
| DIC / DMAP (0.1 eq) | O-Acylisourea / Acylpyridinium | 40 - 60% | High | Use with caution; prone to epimerization[3] |
| MSNT / MeIm | Mixed Anhydride / Acylimidazolium | > 95% | Low | Gold Standard for hindered alcohols[4] |
Part 4: Experimental Protocols & Workflows
The MSNT/MeIm Pathway
For highly hindered secondary alcohols, the MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) and MeIm (1-methylimidazole) system is the most reliable method[4]. It bypasses the steric bulk by generating an ultra-reactive acyl-imidazolium species.
Mechanistic pathway of MSNT/MeIm-mediated esterification for hindered alcohols.
Protocol A: MSNT/MeIm-Mediated O-Acylation (Recommended)
Self-Validating QC: Perform a micro-cleavage of a resin aliquot before and after the 2-hour mark. If the +18 Da mass (water addition to unreacted activated acyl species) or unreacted starting mass persists on LC-MS, repeat the coupling cycle.
-
Resin Preparation: Swell the resin-bound Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (1.0 eq) in dry DCM for 30 minutes under nitrogen. Crucial: Strict anhydrous conditions are required to prevent hydrolysis of the mixed anhydride.
-
Activation: In a separate dry vial, dissolve the incoming Fmoc-AA-OH (5.0 eq) in a minimal volume of dry DCM (add 1-2 drops of THF if solubility is poor).
-
Catalysis: Add MeIm (3.75 eq) to the amino acid solution, followed immediately by MSNT (5.0 eq)[4].
-
Coupling: Stir the activation mixture for 1 minute until clear, then transfer via syringe to the reaction vessel containing the resin.
-
Incubation: Agitate gently under nitrogen for 2 to 4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin extensively with DCM (5x) and DMF (5x) to remove the mesitylenesulfonic acid byproduct.
Protocol B: Steglich Esterification (DIC/DMAP) with Racemization Control
If MSNT is unavailable, DIC/DMAP can be utilized. However, strict stoichiometric control is mandatory to prevent DMAP-induced base-catalyzed racemization (epimerization) of the Fmoc-AA-OH via oxazolone formation[3].
-
Resin Preparation: Swell resin in dry DCM for 30 minutes.
-
Pre-activation: Dissolve Fmoc-AA-OH (5.0 eq) in DCM/DMF (9:1). Add DIC (5.0 eq) and stir for 10 minutes at 0°C (ice bath) to form the O-acylisourea intermediate.
-
Transfer: Add the pre-activated mixture to the swollen resin.
-
Catalyst Addition (Critical Step): Add a strictly catalytic amount of DMAP (0.1 eq). Do not exceed 0.1 eq , as excess DMAP directly correlates with increased epimerization of the acyl donor[5].
-
Incubation: Agitate for 16 hours at room temperature.
-
Double Coupling: Drain and repeat steps 2-5 to ensure complete conversion of the sterically hindered cis-hydroxyl group.
References
Sources
Technical Support Center: Minimizing Proline Racemization in Peptide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of Solid-Phase Peptide Synthesis (SPPS). While proline is an invaluable residue for introducing structural rigidity and disrupting peptide aggregation, its unique secondary amine structure introduces specific synthetic vulnerabilities.
This guide is designed to move beyond basic troubleshooting. By understanding the underlying reaction kinetics and causality behind experimental choices, you can implement self-validating workflows that guarantee the stereochemical integrity of your proline derivatives.
FAQ Section 1: Mechanisms & Causality
Q1: Why does proline racemize differently than primary amino acids? A1: To prevent racemization, you must first understand its pathway. Standard primary amino acids typically racemize via the oxazolone (azlactone) pathway. During activation, the nucleophilic oxygen of the C-terminal carbonyl attacks the activated ester, forming a 5-membered oxazolone ring. The α-proton in this ring is highly acidic, leading to rapid racemization.
Because proline is a secondary amine, it lacks the amide proton necessary to form a stable oxazolone intermediate[1]. Instead, proline racemizes primarily through direct enolization . When the carboxylic acid of an Fmoc-Pro-OH derivative is over-activated, the presence of a tertiary base (like DIEA) can directly abstract the α-proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation is non-stereoselective, yielding a mixture of L- and D-proline[2].
Mechanism of base-catalyzed direct enolization leading to proline racemization.
Q2: I have always used DIC/HOBt for my couplings. Why am I seeing high D-Pro levels when coupling Fmoc-Pro-OH? A2: While 1-hydroxybenzotriazole (HOBt) is a gold-standard racemization suppressor for most primary amino acids, it exhibits a paradoxical and detrimental effect with proline. Empirical data and mechanistic studies demonstrate that HOBt acts as an efficient catalyst for the enolization of proline derivatives[3]. When used with carbodiimides (like DIC) in polar solvents such as DMF, HOBt facilitates the abstraction of the α-proton from the activated proline species, significantly increasing epimerization[3]. Therefore, HOBt must be strictly avoided when activating Fmoc-Pro-OH.
Q3: What causes chain termination and racemization when coupling the amino acid following a proline residue? A3: When proline is at the C-terminus of a growing peptide chain (especially at the dipeptide stage), the system is highly susceptible to Diketopiperazine (DKP) formation [4]. Proline's propensity to adopt a cis peptide bond conformation brings the N-terminal amine of the preceding amino acid into close proximity with the ester linkage anchoring the peptide to the resin. This triggers an intramolecular nucleophilic attack, cleaving the dipeptide from the resin as a stable 6-membered DKP ring[4]. The prolonged basic conditions required to push the subsequent slow coupling can also induce enolization of the C-terminal proline.
FAQ Section 2: Troubleshooting & Optimization
Q4: What are the optimal coupling conditions to incorporate Fmoc-Pro-OH without racemization? A4: To maintain stereochemical integrity, you must abandon HOBt in favor of modern oxime-based additives or uronium salts optimized for low racemization:
-
Reagent Choice: Use DIC with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure provides superior coupling efficiency and suppresses base-driven enolization without the explosive risks or proline-specific side reactions associated with HOBt[5]. Alternatively, use COMU or HCTU[4].
-
Temperature Control: High temperatures (e.g., microwave-assisted SPPS at 75–90 °C) accelerate enolization. Perform Fmoc-Pro-OH couplings at room temperature. If using automated flow synthesis, activation times must be kept extremely short (seconds) if elevated temperatures are used[6].
Troubleshooting workflow for resolving proline racemization during peptide synthesis.
Quantitative Data Presentation
The choice of coupling reagent and temperature dictates the extent of direct enolization. The following table summarizes the expected percentage of D-isomer formation during the activation of Fmoc-Pro-OH based on established literature and flow-chemistry benchmarks[6],[3],[5].
| Coupling System | Base | Temperature | Typical % D-Proline Formation | Recommendation |
| DIC / HOBt | None | Room Temp (25 °C) | 4.0% - 6.0% | Avoid for Proline |
| HATU | DIEA | Room Temp (25 °C) | ~4.8% | Use with caution |
| DIC / OxymaPure | None | Room Temp (25 °C) | < 0.5% | Highly Recommended |
| DIC / OxymaPure | None | 80 °C (Flow SPPS) | ~3.6% | Acceptable for rapid flow |
| COMU | DIEA | Room Temp (25 °C) | < 0.5% | Highly Recommended |
Experimental Protocols
Protocol 1: Racemization-Free Fmoc-Pro-OH Coupling (Self-Validating Workflow)
This protocol utilizes DIC/OxymaPure to ensure minimal enolization while maintaining high coupling efficiency.
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (5x) and DCM (3x).
-
Reagent Preparation (0.1 mmol scale):
-
Weigh 0.4 mmol (4 eq) of Fmoc-Pro-OH and 0.4 mmol (4 eq) of OxymaPure.
-
Dissolve the mixture in a minimal volume of DMF (approx. 2 mL).
-
Causality Note: Dissolving the acid and the oxime additive together before adding the carbodiimide prevents the formation of the highly reactive, racemization-prone O-acylisourea intermediate in the absence of the trapping nucleophile.
-
-
Activation: Add 0.4 mmol (4 eq) of DIC to the solution. Stir for exactly 2 minutes at room temperature.
-
Causality Note: Prolonged pre-activation increases the risk of enolization.
-
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes. Do not apply microwave heating.
-
Validation (Kaiser/Chloranil Test): Wash the resin. Perform a Chloranil test (the Kaiser test is ineffective for secondary amines). A negative result (colorless/yellow beads) confirms complete coupling.
Protocol 2: Chiral HPLC Quantification of D-Proline
To build a self-validating system, you must empirically verify the stereochemical purity of your synthesized peptide.
-
Hydrolysis: Cleave a 1 mg sample of the final peptide from the resin. Transfer to a hydrolysis vial and add 6 M HCl. Seal under vacuum and heat at 110 °C for 24 hours to hydrolyze the peptide bonds.
-
Derivatization: Lyophilize the hydrolysate to remove HCl. Resuspend in 0.1 M borate buffer (pH 9.0). Add Marfey’s Reagent (FDAA) or NBD-Cl to derivatize the free amino acids, converting enantiomers into UV-active diastereomers[4]. Incubate at 40 °C for 1 hour.
-
Quenching: Quench the reaction with 1 M HCl and dilute with acetonitrile.
-
HPLC Analysis: Inject the sample onto a C18 Reverse-Phase HPLC column (or a dedicated Chiral column if underivatized).
-
Quantification: Integrate the baseline-resolved peaks for L-Pro and D-Pro derivatives. Calculate racemization: % D-Pro =[Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] × 100.
References
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids Source: International Journal of Peptide and Protein Research (via PubMed) URL:[Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:[Link]
-
Peptides on Tap: Automated Flow Synthesis with Standard HPLC Source: ChemRxiv URL:[Link]
Sources
- 1. H-Pro-Val-OH | 20488-27-1 | Benchchem [benchchem.com]
- 2. Methyl 5-phenylpyrrolidine-2-carboxylate | 1248550-88-0 | Benchchem [benchchem.com]
- 3. HOBt (anhydrous) | CAS:2592-95-2 | Racemization inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
purification of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate by column chromatography
Technical Support Center: Purification of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require a robust, self-validating system for the purification of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (also known as Boc-D-Hyp-OBzl) via normal-phase silica gel column chromatography.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. By understanding the physicochemical causality behind how this specific molecule interacts with your stationary and mobile phases, you can proactively troubleshoot and optimize your purification workflows.
Molecule Profile & Chromatographic Behavior
To purify Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate effectively, we must first analyze its functional groups and how they dictate chromatographic behavior:
-
Boc (tert-butyloxycarbonyl) Group: Protects the secondary amine. It is bulky, non-polar, and acid-sensitive .
-
Benzyl Ester: Protects the carboxylic acid. It is moderately non-polar and provides strong UV activity (254 nm) for easy detection.
-
Secondary Hydroxyl Group (C4): Unprotected. This highly polar group acts as a strong hydrogen bond donor and acceptor. This is the primary driver of peak tailing , as it interacts strongly with residual silanol groups on the silica surface.
Validated Standard Operating Procedure (SOP)
This step-by-step methodology is engineered to isolate the target compound from unreacted starting materials (e.g., benzyl bromide) while preventing product degradation.
Step 1: Stationary Phase Preparation
-
Select high-purity Type B Silica Gel (40-63 µm, 230-400 mesh). Type B silica has a significantly lower metal content than standard Type A silica, which prevents the activation of highly acidic free silanols[1].
-
Slurry-pack the column using 100% Hexane. Allow the solvent to flow through under gentle positive pressure (air or nitrogen) to ensure a uniform, tightly packed bed without channeling. Caution: Pack slowly to dissipate the exothermic heat of solvation.
Step 2: Sample Loading
-
Wet Loading (Preferred): Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the flat surface of the silica bed using a long glass pipette.
-
Carefully drain the solvent until the sample is just absorbed into the silica bed. Add a 1 cm protective layer of clean sea sand to prevent disturbing the bed during solvent addition.
Step 3: Step-Gradient Elution
-
Flush (10% EtOAc/Hexane): Run 2–3 column volumes (CV) of 10% Ethyl Acetate in Hexane. This highly non-polar phase will rapidly elute unreacted benzyl bromide and non-polar organic byproducts.
-
Elution (30% to 40% EtOAc/Hexane): Step the gradient up to 30% EtOAc. Collect fractions (e.g., 15–20 mL depending on scale). The target compound will elute in this window. If the compound is eluting too slowly, increase to 40% EtOAc.
Step 4: Fraction Analysis & Pooling
-
Spot fractions on a silica TLC plate. Visualize first under a UV lamp (254 nm) to detect the benzyl ester.
-
Co-stain the plate using Phosphomolybdic Acid (PMA) or Ninhydrin (requires strong heating to cleave the Boc group and react with the free amine) to confirm the presence of the target molecule.
-
Pool fractions containing the pure product and concentrate under reduced pressure at
35°C to prevent thermal degradation.
Troubleshooting Guides & FAQs
Q1: My target compound is streaking down the column, leading to broad, overlapping fractions. Why is this happening and how do I fix it?
Causality: The free secondary hydroxyl group at the C4 position is forming strong hydrogen bonds with residual, unendcapped silanol groups (Si-OH) on the silica gel. If you are using standard Type A silica, trace metal ions (like Fe
-
Hardware Fix: Switch exclusively to high-purity Type B silica gel[1].
-
Chemical Fix: Add a polar modifier to your mobile phase. Introducing 1–2% Methanol into your EtOAc/Hexane system will competitively bind the active silanol sites, deactivating the silica surface and sharpening the elution band of your hydroxylated product.
Q2: My product is co-eluting with unreacted benzyl bromide. How can I improve the resolution? Causality: Benzyl bromide is highly non-polar and elutes near the solvent front. If your initial solvent system is too strong (e.g., starting directly at 30% or 40% EtOAc), the target molecule is pushed down the column too quickly, compressing the separation band and merging it with the benzyl bromide front. Solution: Implement a strict step gradient. You must hold the initial solvent polarity at 5–10% EtOAc/Hexane for at least 2 to 3 column volumes. This ensures the benzyl bromide is completely flushed from the column before the target compound begins to mobilize.
Q3: I am recovering significantly less product than expected, and I see a heavy baseline spot on my TLC. Is my compound degrading? Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. While generally stable on mildly acidic silica, two factors can trigger premature deprotection: (1) using highly acidic, low-grade silica, and (2) localized heating caused by the exothermic wetting of silica (heat of solvation)[4]. If the Boc group cleaves, the resulting free secondary amine will bind irreversibly to the acidic silica, remaining stuck at the baseline. Solution: Ensure the column is packed slowly to dissipate heat. If you suspect your silica batch is overly acidic, pre-treat the column by flushing it with 1% Triethylamine (TEA) in hexane. This floods the negatively charged surface sites with positively charged triethylammonium ions, neutralizing the column before sample loading[4].
Quantitative Data Summary
| Parameter | Value / Description |
| Target Compound | Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate |
| Recommended Stationary Phase | Type B Silica Gel (40-63 µm, 230-400 mesh) |
| Mobile Phase System | Hexane / Ethyl Acetate (Step Gradient) |
| Rf Value (Target Compound) | ~0.35 in 40% EtOAc / 60% Hexane |
| Rf Value (Benzyl Bromide) | ~0.90 in 40% EtOAc / 60% Hexane |
| UV Detection Wavelength | 254 nm (Strong absorption due to Benzyl ester) |
| Recommended TLC Stains | Phosphomolybdic Acid (PMA) or Ninhydrin (with heat) |
| Evaporation Temperature |
Troubleshooting Logic Visualization
Workflow for diagnosing and resolving chromatographic issues during Boc-D-Hyp-OBzl purification.
References
-
The little secrets of silica gel in liquid chromatography columns. uhplcslab.com. 1
-
Why Do Peaks Tail? - LC Troubleshooting Bible. lctsbible.com. 2
-
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. benchchem.com. 3
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. chromatographyonline.com. 4
Sources
challenges in removing the benzyl ester in the presence of other sensitive groups
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective removal of benzyl (Bn) esters. While standard catalytic hydrogenolysis (
This guide is designed to provide field-proven insights, mechanistic causality, and self-validating protocols to help you navigate these complex synthetic bottlenecks.
Diagnostic Workflow
Before proceeding with a deprotection strategy, evaluate your substrate against the decision tree below to avoid common synthetic pitfalls.
Decision tree for selecting benzyl ester deprotection methods based on sensitive groups.
Quantitative Data: Deprotection Methods Comparison
To assist in your experimental design, the following table summarizes the quantitative performance and compatibility of various deprotection methods.
| Deprotection Method | Reagents / Catalyst | Alkene Compatible? | Aryl Halide Compatible? | Thioether Compatible? | Typical Yield |
| Standard Hydrogenolysis | No (Reduces | No (Dehalogenates) | No (Poisons Catalyst) | >95% | |
| Silane Cleavage | Yes | Yes (Ar-Cl only) | Moderate | 85–95% | |
| Transfer Hydrogenation | No | Moderate | No | 80–90% | |
| Pearlman's Catalyst | No | No | Yes (Requires high loading) | 75–90% | |
| Poisoned Catalyst | No | Yes | No | 80–95% |
Specific Troubleshooting Scenarios
Scenario A: Over-reduction of Alkenes and Alkynes
Q: My substrate contains an alkene, and standard
Causality: Palladium on carbon is highly active for the coordination and subsequent reduction of non-polar
Solution: Transition to a silane-promoted cleavage using triethylsilane (
Self-Validating Protocol: Silane-Promoted Cleavage
-
Preparation: In a dry flask under argon, dissolve the benzyl ester substrate (1.0 equiv) in anhydrous
to achieve a 0.1 M concentration. -
Reagent Addition: Add triethylamine (1.2 equiv) followed by triethylsilane (2.5 equiv).
-
Catalyst Addition: Carefully add
(0.05 equiv).-
Self-Validation Check: The solution will rapidly transition from yellow to dark brown/black. This visual cue confirms the successful reduction of
to the catalytically active nanoparticles.
-
-
Reaction Monitoring: Stir at room temperature for 1–4 hours. Monitor via TLC (e.g., 20% EtOAc/Hexanes) until the starting material is completely consumed.
-
Workup: Quench the reaction by filtering the mixture through a pad of Celite to remove the palladium. Wash the filter cake with
. -
Isolation: Concentrate the filtrate under reduced pressure and purify the resulting carboxylic acid via flash chromatography or acid-base extraction.
Scenario B: Catalyst Poisoning by Sulfur/Amines
Q: The deprotection of my methionine-containing peptide stalls at 10% conversion. Adding more
Causality: Sulfur atoms (thioethers) and basic amines possess free lone electron pairs that coordinate irreversibly to the empty d-orbitals on the surface of the
Mechanism of Pd catalyst poisoning by sulfur and the mitigation strategy.
Solution: Switch to Pearlman’s catalyst (
Self-Validating Protocol: High-Loading Pearlman's Hydrogenolysis
-
Preparation: Dissolve the sulfur-containing substrate in methanol or ethanol (0.05 M).
-
Catalyst Addition: Add 20%
at a high loading (20–50% w/w relative to the substrate). -
Hydrogenation: Evacuate the flask and backfill with
gas using a balloon (1 atm). -
Reaction Monitoring: Stir vigorously at room temperature.
-
Self-Validation Check: Monitor the reaction strictly via LC-MS rather than TLC. LC-MS will confirm the disappearance of the starting mass and verify that the thioether mass remains intact (preventing accidental desulfurization).
-
-
Workup: Flush the system thoroughly with Argon to remove
. Filter through Celite, wash the cake with methanol, and concentrate the filtrate.
Scenario C: Dehalogenation of Aryl Halides
Q: I am observing the loss of my aryl chloride (dehalogenation) during the removal of a benzyl ester. How can I prevent this?
Causality: Palladium is an excellent catalyst for cross-coupling reactions because it readily undergoes oxidative addition into Aryl-Halide (Ar-X) bonds. During hydrogenolysis, this oxidative addition competes directly with the cleavage of the benzylic C-O bond, leading to unwanted hydrodehalogenation.
Solution: Intentionally "poison" the catalyst. By adding a specific amine like pyridine or ammonium acetate, you selectively dampen the reactivity of the palladium surface. The amine coordinates just enough to inhibit the high-energy oxidative addition into the Ar-X bond, while still allowing the lower-energy hydrogenolysis of the benzyl ester to proceed[3].
Self-Validating Protocol: Pyridine-Poisoned Hydrogenolysis
-
Preparation: Dissolve the halogenated substrate in methanol (0.1 M).
-
Poison Addition: Add pyridine (0.5 to 1.0 equiv).
-
Catalyst Addition: Add 5–10%
(10% w/w relative to substrate). -
Hydrogenation: Apply an
balloon (1 atm) and stir at room temperature. -
Workup & Validation: Filter the reaction through Celite.
-
Self-Validation Check: To ensure the final product is free of the pyridine poison, dissolve the concentrated crude in EtOAc and wash twice with cold 1M aqueous HCl. The basic pyridine will partition into the aqueous layer, leaving the pure, halogen-intact carboxylic acid in the organic layer.
-
Frequently Asked Questions (FAQs)
Q: Can I orthogonally deprotect a benzyl ester in the presence of a Cbz (carboxybenzyl) group or a benzyl ether?
A: True orthogonality among benzyl-based groups is notoriously difficult because they all rely on the same benzylic C-O/C-N bond cleavage mechanism. Under standard
Q: My benzyl ester is highly sterically hindered and won't cleave under standard balloon pressure. What are my options?
A: If increasing the pressure (e.g., using a Parr shaker at 50 psi) is not an option due to equipment limitations or safety concerns, consider switching to transfer hydrogenation using ammonium formate (
References
- Source: thieme-connect.
- Source: benchchem.
- Source: organic-chemistry.
- Amino protecting group—benzyloxycarbonyl (Cbz)
- Source: researchgate.
Sources
Technical Support Center: Managing Cis/Trans Isomerization of Xaa-Pro Bonds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique stereoelectronic properties of proline. Unlike standard amino acids, the cyclic pyrrolidine side chain of proline severely restricts the N-Cα bond, lowering the energy barrier between cis and trans isomers[1]. This seemingly minor thermodynamic quirk ripples through the entire drug development pipeline—causing severe aggregation during solid-phase synthesis and maddening peak splitting during chromatographic purification.
This guide provides field-proven, self-validating protocols and causal explanations to help you master Xaa-Pro isomerization in your workflows.
Quantitative Data: Thermodynamic & Kinetic Parameters of Proline vs. Pseudoproline
To understand the root cause of these issues, we must look at the thermodynamic data governing the peptide backbone.
| Parameter | Standard Peptide Bond | Xaa-Pro Peptide Bond | Pseudoproline (Oxa/Thz) |
| Cis/Trans Energy Diff. | > 8 kJ/mol (Strong trans) | < 8 kJ/mol (Mixed population)[1] | Highly variable (cis favored) |
| Rotational Barrier | ~84 kJ/mol | ~54 kJ/mol[1] | Pro > Oxa > Thz[2] |
| Typical Cis Population | < 0.1% | 5.2% - 6.5% (Up to 38% for Aro-Pro)[3] | Oxa > Thz > Pro[2] |
| Structural Impact | Allows β-sheet formation | Introduces backbone constraint | Imposes sharp kink, prevents aggregation[4] |
Section 1: Synthesis Troubleshooting & Aggregation
Q: Why do my proline-rich peptides or long sequences aggregate and fail during Fmoc Solid-Phase Peptide Synthesis (SPPS)?
A: The root cause is conformational heterogeneity leading to intermolecular hydrogen bonding. Because the energy difference between cis and trans isomers at the Xaa-Pro bond is exceptionally low, the growing peptide chain exists as a mixture of conformers[1]. In many sequences, this flexibility allows the backbone to align and form stable β-sheet aggregates, which desolvate the resin and physically block incoming amino acids[5].
The Solution: Incorporate Pseudoproline Dipeptides . By replacing a standard Ser, Thr, or Cys residue with a pseudoproline (an oxazolidine or thiazolidine ring derivative), you fundamentally alter the thermodynamics of the backbone[4]. The bulky heteroatomic ring sterically forces the preceding amide bond into a cis conformation[6]. This introduces a rigid "kink" in the backbone that makes β-sheet formation physically impossible, thereby maintaining complete solvation[4][5].
Mechanism of pseudoproline dipeptides in preventing β-sheet aggregation during peptide synthesis.
Protocol 1: Self-Validating Fmoc-SPPS with Pseudoprolines
Objective: Prevent aggregation in a poly-proline or difficult sequence with built-in validation checks.
-
Sequence Profiling: Identify Ser, Thr, or Cys residues immediately preceding a Proline or located in a known hydrophobic stretch. Substitute the Fmoc-Xaa-OH and Fmoc-Pro-OH monomers with a pre-formed Fmoc-Xaa-Ser/Thr/Cys(ψMe,Me-pro)-OH dipeptide[5].
-
Coupling & Primary Validation: Couple the pseudoproline dipeptide using standard activators (e.g., HATU/DIPEA).
-
Validation Check: Perform a qualitative Kaiser test. A negative result (yellow) confirms complete coupling of the sterically hindered dipeptide. If positive (blue), re-couple before proceeding.
-
-
Cleavage & Final Validation: Cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours. The acidic environment simultaneously cleaves the peptide from the resin and opens the oxazolidine/thiazolidine ring[6].
-
Validation Check: Analyze the crude product via LC-MS. The absence of a +40 Da mass shift (for acetone-derived oxazolidines) validates complete ring opening and regeneration of the native sequence.
-
Section 2: Analytical Chromatography (HPLC) Anomalies
Q: My purified peptide shows a "twin" peak or shoulder on RP-HPLC. How do I prove this is a cis/trans isomer and not a chemical impurity?
A: This is a classic kinetic phenomenon. The rotational barrier for the Xaa-Pro bond is approximately 54 kJ/mol[1]. On the rapid timescale of HPLC, this interconversion is often slower than the column transit time. Consequently, the cis and trans conformers interact differently with the C18 stationary phase and elute as distinct, interconverting diastereomers[7]. If you simply integrate the peaks without validation, you risk failing a pure batch.
Workflow for diagnosing and resolving HPLC peak splitting caused by Xaa-Pro isomerization.
Protocol 2: Self-Validating HPLC Method Optimization
Objective: Differentiate between a co-eluting impurity and a cis/trans proline isomer.
-
Baseline Chromatogram: Run the sample using a standard gradient at ambient temperature. Ensure your column frit is not blocked, as this can artificially cause peak splitting[8]. Note the retention times and integration area ratio of the split peaks.
-
Temperature Modulation (Kinetic Test): Increase the column compartment temperature to 45°C, then 60°C, and re-inject[9].
-
Validation Check: If the peaks coalesce into a single, sharper peak while the total integrated area remains constant, the splitting was definitively caused by cis/trans isomerization[7].
-
-
Orthogonal Re-equilibration (Optional): If temperature limits prevent coalescence, collect the isolated "twin" peak via preparative HPLC.
-
Validation Check: Re-inject the isolated fraction after letting it sit at room temperature for 2 hours. If it resolves back into the original two peaks at the exact same ratio, it is a conformational isomer, not a chemical impurity.
-
Section 3: Structural Analysis & Identification
Q: How can I definitively map the cis/trans ratio if chromatography is ambiguous?
A: When HPLC reaches its limits, orthogonal structural analysis via 2D NMR (ROESY/NOESY) and cold-temperature LC-MS is required.
Causality: The spatial geometry of the isomers dictates distinct through-space interactions. In a trans Xaa-Pro bond, the Hα of the preceding residue (Xaa) is proximal to the Pro Hδ protons, yielding a specific NOE cross-peak. In the cis state, the Xaa Hα is proximal to the Pro Hα[10]. For mass spectrometry workflows, maintaining cold temperatures (e.g., during pepsin digestion and LC separation) kinetically traps the isomers, preventing re-equilibration and allowing accurate quantification of the solution-state cis/trans ratio[10].
References
1.[1] Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Oxford Academic. 1 2.[5] Pseudoproline. Wikipedia. 5 3.[2] Cis−Trans Isomerization and Puckering of Pseudoproline Dipeptides. ACS Publications. 2 4.[3] Tailoring interactions for cisPro peptide bond stabilization. ProBiologists. 3 5.[4] Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep. 4 6.[6] Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines in Peptide Synthesis. Semantic Scholar. 6 7.[9] Navigating the Chromatographic Challenge of Pro-Pro Sequences: A Comparative Guide to HPLC Analysis. Benchchem.9 8.[7] Separation of cis/trans isomers. Chromatography Forum.7 9.[10] The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8. NIH. 10 10.[8] Peak Splitting in HPLC: Causes and Solutions. Separation Science. 8
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. probiologists.com [probiologists.com]
- 4. chempep.com [chempep.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 8. sepscience.com [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Boc Cleavage in the Presence of Benzyl Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with authoritative, field-proven methodologies for the selective acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group without compromising benzyl (Bzl/OBzl) esters.
This guide is structured to explain the mechanistic causality behind the reagents, provide self-validating experimental protocols, and offer a comprehensive Q&A troubleshooting section for common synthetic pitfalls.
Mechanistic Causality: The "Quasi-Orthogonal" Relationship
The Boc and Benzyl ester protection strategy relies on a "quasi-orthogonal" relationship. While both groups are technically acid-labile, their activation energies for cleavage differ significantly, allowing for kinetic selectivity[1].
-
Boc Cleavage (Kinetic Favorability): The deprotection of a Boc-amine proceeds via an acid-catalyzed mechanism. Protonation of the carbamate oxygen leads to the rapid elimination of a highly stable tert-butyl carbocation and a carbamic acid intermediate. This intermediate irreversibly decarboxylates into CO₂ gas, driving the reaction forward[2].
-
Benzyl Ester Stability (Kinetic Barrier): Benzyl esters require much harsher acidic conditions (e.g., anhydrous HF, TFMSA, or HBr/AcOH) to protonate the ester oxygen and release the benzyl cation[3]. Under moderate acidic conditions, such as 2, the benzyl ester remains kinetically stable[4].
The Catch: This stability is not absolute. Prolonged exposure to standard deprotection acids will eventually lead to minor benzyl ester hydrolysis. Therefore, strict adherence to reaction times, temperatures, and self-validating monitoring is critical to prevent yield loss[1].
Workflow for selective Boc cleavage preserving benzyl esters.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: TFA-Mediated Cleavage (Standard Method)
This is the industry-standard approach due to the volatility of TFA, which simplifies workup[2].
-
Preparation: Dissolve the Boc-protected benzyl ester substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.
-
Scavenger Addition: Add 2.5% (v/v) triisopropylsilane (TIPS) and 2.5% (v/v) water.
-
Causality: TIPS permanently traps the highly reactive tert-butyl carbocation, preventing the irreversible alkylation of nucleophilic side chains.
-
-
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 25–50% (v/v)[2].
-
Reaction: Remove the ice bath and stir at room temperature.
-
Self-Validation Check (Crucial): Monitor the reaction every 15 minutes via TLC (e.g., 9:1 DCM:MeOH) or LC-MS. The starting material will appear as a high R_f spot, while the deprotected amine salt will remain near the baseline. Stop the reaction immediately once the starting material disappears (typically 30–60 mins). Do not exceed 2 hours to prevent OBzl cleavage[1].
-
Workup: Concentrate the mixture under reduced pressure. Precipitate the resulting TFA salt by adding cold, anhydrous diethyl ether. Filter, wash with cold ether, and dry under vacuum.
Protocol B: 4M HCl in Dioxane (Milder Alternative)
Recommended for substrates where the benzyl ester exhibits unusual lability to TFA.
-
Preparation: Dissolve the substrate in a minimal amount of anhydrous DCM or ethyl acetate.
-
Acidification: Add a commercially available solution of1 (5–10 equivalents of HCl)[1].
-
Reaction: Stir at room temperature for 30–90 minutes.
-
Self-Validation Check: Monitor via LC-MS. A visual validation often occurs as the amine hydrochloride salt precipitates out of the dioxane solution.
-
Workup: Evaporate the volatiles under reduced pressure or filter the precipitated hydrochloride salt directly. Wash thoroughly with cold ether.
Troubleshooting & FAQs
Q1: Why am I observing partial cleavage of my benzyl ester during Boc removal? A1: You are likely over-exposing the substrate to the acid. Because the Boc/Benzyl strategy is only "quasi-orthogonal"[1], benzyl esters possess kinetic—not absolute—stability. If your reaction time exceeds 2 hours, or if the temperature rises significantly above room temperature, the acid will begin to protonate the ester oxygen, leading to hydrolysis. Actionable Fix: Strictly monitor the reaction and evaporate the acid immediately upon completion. If the issue persists, switch to the milder 4M HCl in dioxane protocol.
Q2: My LC-MS shows a mass addition of +56 Da on my peptide. What happened? A2: This is a classic side reaction where the tert-butyl carbocation (formed during Boc cleavage) alkylates nucleophilic amino acid side chains, most notably Tryptophan, Tyrosine, Cysteine, or Methionine[3]. Actionable Fix: You must incorporate carbocation scavengers into your cleavage cocktail. Adding 0.5–2.5% dithioethane (DTE), TIPS, or anisole will competitively trap these cations before they can react with your peptide[3].
Logical relationship of t-butyl cation generation and scavenger mitigation.
Q3: Should I use TFA/DCM or HCl/Dioxane for my specific substrate? A3: Use 25-50% TFA in DCM[2] as your standard first-line approach due to its speed and volatile nature, making workup incredibly easy. However, if your substrate contains highly sensitive esters or if you observe transesterification/benzyl loss during scale-up, switch to 4M HCl in dioxane[1]. HCl in dioxane is less prone to cleaving benzyl esters but may require longer reaction times and is slightly harder to evaporate.
Q4: How do I convert the resulting TFA or HCl salt back to the free amine for the next coupling step? A4: The deprotected amine is generated as a protonated salt. To perform subsequent peptide couplings, it is best to neutralize the salt in situ by adding a mild organic base, such as N,N-Diisopropylethylamine (DIEA), directly to the next coupling mixture[3]. Avoid using strong aqueous bases during workup, as they can saponify the benzyl ester.
Quantitative Data: Condition Comparison
Summarized below is a comparison of the standard acidic cleavage conditions to help you select the optimal route for your specific synthetic needs.
| Parameter | 25-50% TFA in DCM | 4M HCl in Dioxane |
| Acid Strength | High | Moderate |
| Typical Reaction Time | 30 – 60 minutes | 30 – 90 minutes |
| Benzyl Ester Stability | High (if quenched < 2 hrs) | Very High |
| Volatiles Removal | Easy (Highly volatile) | Moderate (Dioxane bp 101°C) |
| Recommended Scavengers | TIPS, Water, Anisole | Anisole, DTE |
| Primary Use Case | Standard Boc deprotection | Sensitive substrates prone to OBzl loss |
References
-
BenchChem. "Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid". 2
-
BenchChem. "BOC-L-Alanine benzyl ester stability in acidic deprotection conditions". 1
-
aapptec, LLC. "Boc Deprotection Mechanism". 3
-
ACS Publications. "Amino Acid-Protecting Groups | Chemical Reviews". 4
Sources
Technical Support Center: Troubleshooting Solubility in Protected Hydroxyproline-Containing Peptide Fragments
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing critical solubility and aggregation bottlenecks when synthesizing or condensing fully protected peptide fragments containing hydroxyproline (Hyp).
The Mechanistic Root of the Problem
To solve solubility issues, we must first understand the thermodynamic and structural causality behind them.
Unprotected hydroxyproline generally enhances aqueous solubility due to its polar hydroxyl group. However, in Solid-Phase Peptide Synthesis (SPPS) and convergent fragment condensation, the hydroxyl group is typically masked by a bulky, highly hydrophobic protecting group, such as a tert-butyl (tBu) ether.
The pyrrolidine ring of Hyp inherently restricts the backbone
Frequently Asked Questions (FAQs)
Q1: My fully protected Hyp-fragment precipitates instantly in DMF during solution-phase segment condensation. How can I force it into solution without stripping my acid-labile protecting groups?
A: DMF lacks the hydrogen-bond donating capacity required to break the strong intermolecular
Q2: I am experiencing severe on-resin aggregation during the stepwise SPPS of a Hyp-rich sequence. The Kaiser test is giving false negatives. How can I rescue the synthesis? A: Standard monitoring tests fail because the aggregated peptide physically blocks reagents from reaching the free N-terminal amines 4. To rescue the synthesis, apply a chaotropic salt wash. Washing the peptide-resin with 0.8 M LiCl in N-Methyl-2-pyrrolidone (NMP) disrupts the hydrogen-bonded secondary structures. NMP is more polar than DCM and provides superior solvation for the polystyrene or PEG resin matrix 5.
Q3: Can I prevent this aggregation proactively in future sequence designs?
A: Yes, by incorporating pseudoproline (
Self-Validating Experimental Protocols
Protocol A: Solution-Phase Solubilization using HFIP/DCM for Fragment Condensation
Use this protocol when coupling fully protected Hyp-fragments in solution.
-
Initial Solvation: Weigh the protected Hyp-containing peptide fragment into a dry reaction vial. Add neat HFIP to achieve a 15% final volume fraction of your intended reaction volume.
-
Disruption: Vortex gently for 2–3 minutes. The strong H-bond donating capacity of HFIP will penetrate and break the hydrophobic aggregates.
-
Dilution: Slowly add DCM to reach the final reaction volume (yielding a 15:85 HFIP:DCM ratio).
-
Validation Check: The solution must become completely optically clear. If turbidity persists, increase the HFIP concentration in 5% increments (up to a strict maximum of 30% to avoid premature trityl/tBu cleavage) until clarity is achieved.
-
Coupling: Add your coupling reagents (e.g., EDC/HOAt) and the amine component. Causality Note: Ensure the amine component is fully soluble in DCM prior to addition to prevent co-precipitation.
Protocol B: On-Resin Chaotropic Salt Wash (Rescuing Aggregated SPPS)
Use this protocol when sequence elongation stalls due to on-resin aggregation.
-
Drain: Evacuate the standard synthesis solvent (DMF) from the SPPS reaction vessel.
-
Preparation: Prepare a fresh solution of 0.8 M Lithium Chloride (LiCl) in anhydrous NMP.
-
Chaotropic Wash: Add the LiCl/NMP solution to the resin and agitate vigorously for 5 minutes. Causality Note: The lithium ions coordinate directly with the peptide backbone carbonyls, outcompeting and breaking interchain hydrogen bonds4.
-
Repeat: Drain and repeat the chaotropic wash two more times.
-
Clearance: Wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of LiCl.
-
Validation Check: Perform a micro-cleavage of a few resin beads and analyze via LC-MS to confirm the target mass is present. Re-run a Kaiser or TNBS test; a positive result confirms the N-terminus is now accessible.
Quantitative Data Summary: Solvent System Efficacy
| Solvent System | Solubilizing Power (1-5) | Primary Mechanism of Action | Compatibility with Fmoc/tBu Chemistry |
| DMF | 2 | Baseline polar aprotic solvation. | High |
| NMP | 3 | High polarity; superior resin swelling matrix. | High |
| 0.8 M LiCl in NMP | 4 | Disruption of H-bonds via lithium ion coordination. | High (Requires thorough washing before coupling) |
| HFIP / DCM (1:3) | 5 | Strong H-bond donation; rapid | Moderate (Prolonged exposure >24h may cause premature cleavage of highly sensitive groups) |
Troubleshooting Workflow Visualization
Workflow for resolving solubility issues in protected Hyp-containing peptide fragments.
References
-
Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield ChemPep 6
-
Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis Journal of the American Chemical Society (ACS) 1
-
Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS Benchchem 4
-
Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution PubMed (NIH)2
-
Solvents for Solid Phase Peptide Synthesis AAPPTEC 5
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol ResearchGate 3
-
Synthetic Peptide Handling & Storage Protocol Sigma-Aldrich
Sources
Validation & Comparative
Resolving Rotameric Complexity: A Comparative Guide to NMR Characterization of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is a highly versatile, conformationally constrained chiral building block widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). However, its structural validation presents a notorious analytical challenge: the presence of the N-Boc (tert-butyloxycarbonyl) protecting group on the secondary pyrrolidine amine induces severe rotameric line broadening and peak duplication in standard Nuclear Magnetic Resonance (NMR) spectroscopy[1].
This guide objectively compares three distinct NMR methodologies for characterizing this molecule. By detailing the causality behind the spectral artifacts and providing self-validating experimental protocols, this guide empowers analytical chemists to confidently differentiate between genuine diastereomeric impurities and benign conformational rotamers.
The Analytical Challenge: Causality of Cis-Trans Isomerization
To characterize Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate effectively, one must first understand the physical chemistry governing its behavior in solution.
The tertiary amide bond formed by the N-Boc group possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. This electronic configuration restricts free rotation around the C-N bond, trapping the molecule in two distinct conformational states: cis and trans (relative to the
At room temperature (298 K) in non-polar solvents like CDCl
Methodological Comparison: Overcoming Rotameric Duplication
To establish absolute structural integrity, researchers must choose an analytical strategy that resolves this rotameric duplication. Below is an objective comparison of the three primary approaches.
Approach A: Standard 1D NMR (CDCl at 298 K)
-
Mechanism: Direct acquisition in a standard non-polar solvent at room temperature.
-
Performance: Poor for definitive purity analysis. The
H spectrum exhibits overlapping multiplets for the pyrrolidine core (C2, C3, C4, C5) and two distinct singlets for the tert-butyl group (~1.35 and 1.45 ppm)[4]. The C spectrum shows twin peaks for critical carbons, including the Boc carbonyl (~154 ppm) and the quaternary Boc carbon (~80 ppm)[4]. -
Verdict: While useful for a quick structural check, it cannot definitively rule out the presence of underlying impurities hidden beneath the broadened rotameric signals.
Approach B: Variable Temperature (VT) NMR (DMSO- at 353 K)
-
Mechanism: Thermal Coalescence. By elevating the temperature to 353 K (80 °C) in a high-boiling solvent like DMSO-
, the thermal energy supplied to the system exceeds the rotational barrier of the amide bond[2]. -
Performance: Excellent. The cis and trans interconversion becomes faster than the NMR timescale. The previously duplicated peaks coalesce into a single, sharp, time-averaged resonance for each proton and carbon environment.
-
Verdict: Optimal for Purity Assessment. This is a self-validating system: if the duplicated peaks merge upon heating, they are unequivocally confirmed as rotamers. If they remain distinct, they represent true chemical impurities.
Approach C: 2D NMR Correlation (HSQC & HMBC in CDCl at 298 K)
-
Mechanism: Structural Connectivity. Utilizes heteronuclear magnetization transfer to map the carbon-proton framework of both rotamers independently.
-
Performance: Highly accurate but time-consuming. An HMBC experiment will show long-range correlations from bothtert-butyl singlets to their respective carbamate carbonyls, proving that both sets of signals belong to the same molecular framework.
-
Verdict: Best used when heating the sample is strictly prohibited due to thermal instability.
Quantitative Data Comparison
The following tables summarize the expected chemical shifts for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, contrasting the complex rotameric mixture seen in standard conditions against the coalesced spectrum obtained via VT-NMR[4][5].
Table 1: H NMR Chemical Shift Comparison (Selected Resonances)
| Structural Assignment | Approach A: CDCl | Approach B: DMSO- |
| Aromatic Protons | 7.30 – 7.40 (m, 5H) | 7.35 (s, 5H) |
| Benzyl CH | 5.10 & 5.22 (2 | 5.15 (s, 2H) |
| C2-H ( | 4.40 – 4.52 (m, 1H) | 4.38 (t, 1H) |
| C4-H (CH-OH) | 4.30 – 4.40 (m, 1H) | 4.28 (m, 1H) |
| Boc (tert-butyl) | 1.35 & 1.45 (2 | 1.38 (s, 9H) |
Table 2: C NMR Chemical Shift Comparison (Selected Resonances)
| Structural Assignment | Approach A: CDCl | Approach B: DMSO- |
| Ester Carbonyl | 172.8, 172.4 | 172.0 |
| Boc Carbonyl | 154.6, 153.9 | 153.5 |
| Boc Quaternary (Cq) | 80.4, 79.8 | 79.0 |
| C4 (CH-OH) | 70.1, 69.3 | 68.8 |
| C2 ( | 58.2, 57.6 | 57.8 |
| Boc (CH | 28.6, 28.3 | 28.1 |
Experimental Protocol: Self-Validating VT-NMR Workflow
To execute Approach B and definitively prove the purity of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, follow this step-by-step methodology.
Step 1: Sample Preparation
Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-
Step 2: Baseline Acquisition (298 K)
Insert the sample and acquire a standard 1D
Step 3: Thermal Equilibration (353 K) Ramp the NMR probe temperature to 353 K (80 °C). Crucial: Allow the sample to equilibrate in the probe for a minimum of 10–15 minutes. Causality: Incomplete thermal equilibration causes convection currents within the NMR tube. Convection disrupts the homogeneity of the magnetic field across the sample, leading to severe line broadening that can be falsely interpreted as incomplete rotamer coalescence.
Step 4: Re-Tuning and Shimming Re-tune the probe and perform gradient shimming at 353 K. Causality: The dielectric constant of DMSO changes drastically with temperature, which shifts the resonance frequency of the probe circuitry. Failing to re-tune will result in a massive loss of signal-to-noise ratio (SNR).
Step 5: High-Temperature Acquisition & Validation
Acquire the
Mechanistic Visualization: Decision Workflow
The following diagram illustrates the logical decision tree for characterizing N-Boc protected proline derivatives, ensuring analytical rigor.
Workflow for resolving N-Boc-proline rotamers using VT-NMR and 2D correlation techniques.
References
-
Title: SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University Source: Princeton University URL: [Link]
-
Title: The Phosphate-Carboxylate Mixed-Anhydride Method: A Mild, Efficient Process for Ester and Amide Bond Construction Source: ResearchGate URL: [Link]
-
Title: Ni-Catalyzed 1,2-Benzylboration of 1,2-Disubstituted Unactivated Alkenes Source: The Royal Society of Chemistry URL: [Link]
-
Title: Rotamers- assigned by a simple NMR experiment Source: ORGANIC CHEMISTRY SELECT URL: [Link]
Sources
chiral HPLC methods for assessing enantiomeric purity of 4-hydroxy-D-proline derivatives
As a Senior Application Scientist, assessing the enantiomeric purity of 4-hydroxy-D-proline (4-HDP) derivatives requires navigating a unique set of chromatographic challenges. Unlike primary amino acids, 4-HDP is a secondary amine (an imino acid) lacking a strong inherent chromophore, which complicates direct UV detection and limits the efficacy of standard derivatization agents like o-phthalaldehyde (OPA). Furthermore, the presence of two stereocenters (C2 and C4) means that both enantiomeric and diastereomeric impurities must be rigorously resolved.
This guide provides an objective, data-driven comparison of the leading chiral High-Performance Liquid Chromatography (HPLC) methodologies for 4-HDP, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.
Strategic Method Selection for 4-HDP Derivatives
The selection of a chiral HPLC method is dictated entirely by the chemical state of the 4-HDP analyte—specifically, whether the secondary amine is free or protected, and the required limit of detection (LOD).
Fig 1. Decision matrix for selecting 4-HDP chiral HPLC methodologies based on analyte state.
Direct Chiral Ligand Exchange Chromatography (CLEC)
Pioneered by V. Davankov, CLEC is the gold standard for underivatized amino acids[1](). It utilizes a Chiral Stationary Phase (CSP) bonded with an L-amino acid (often L-proline) and a mobile phase containing Cu(II) ions. The method relies on the formation of transient, diastereomeric ternary complexes between the CSP, the Cu(II) ion, and the 4-HDP enantiomers[2]().
Indirect Pre-Column Derivatization (Pirkle-type CSPs)
For trace enantiomeric impurity profiling, direct UV detection of CLEC is insufficient. Pre-column derivatization using 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) reacts efficiently with the secondary amine of 4-HDP. The resulting fluorophore can be resolved on a Pirkle-type CSP (e.g., Sumichiral OA-2500S), achieving femtomole-level sensitivity[3]().
Polysaccharide-Based Normal Phase HPLC
When 4-HDP is utilized as a synthetic intermediate, it is typically N-protected (e.g., Boc, Fmoc) or O-protected. These lipophilic derivatives are best resolved using amylose or cellulose-based CSPs (e.g., Chiralpak AS-H or IA) under normal-phase conditions (hexane/isopropanol)[4](.
Quantitative Comparison of HPLC Alternatives
The following table synthesizes the operational parameters and performance metrics of the three primary methodologies for 4-HDP analysis.
| Performance Metric | Direct CLEC (Davankov-type) | Indirect Derivatization (NBD-Cl + Pirkle) | Polysaccharide Normal-Phase |
| Target Analyte State | Free, underivatized 4-HDP | Free 4-HDP (derivatized pre-column) | N-Boc / N-Fmoc 4-HDP |
| Typical Column | Regis Davankov / Chiralpak MA+ | Sumichiral OA-2500S | Chiralpak AS-H / Chiralpak IA |
| Mobile Phase | Aqueous Methanol + Cu(OAc)₂ | Acetonitrile/Methanol + Citric Acid | Hexane / Isopropanol |
| Detection Mode | UV (254 nm) | Fluorescence (Ex: 470nm, Em: 530nm) | UV (210 - 254 nm) |
| Limit of Detection (LOD) | ~1.0 - 5.0 µg/mL | 0.04 nmol/mL | ~0.5 µg/mL |
| Typical Resolution ( | 2.0 - 4.5 | > 2.5 | > 3.0 |
| Analysis Time | 15 - 25 mins | 30 - 45 mins (including prep) | 10 - 20 mins |
| Primary Limitation | Poor sensitivity for trace impurities | Labor-intensive sample preparation | Requires protected analyte |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality explanations and system suitability checks to guarantee reliable data.
Protocol A: Direct Enantiomeric Purity Assessment via CLEC
Causality & Mechanism: The addition of Cu(II) acetate to the mobile phase is not merely for detection; it is the fundamental driver of chiral recognition. The D-enantiomer of 4-HDP forms a less thermodynamically stable ternary complex with the L-proline-bonded stationary phase compared to the L-enantiomer. Consequently, D-4-HDP elutes first, allowing for the precise quantification of trace D-enantiomer in an L-enantiomer bulk without peak tailing interference.
Fig 2. Mechanistic pathway of Chiral Ligand Exchange Chromatography (CLEC) for 4-HDP resolution.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Dissolve copper(II) acetate to a final concentration of 1 mM in a mixture of Methanol/Water (15:85 v/v). Adjust the pH to 5.0 using dilute acetic acid. Rationale: A pH < 4.5 protonates the carboxylate group of 4-HDP, destroying the chelation effect; a pH > 6.0 risks precipitation of Cu(OH)₂.
-
Column Equilibration: Flush a Davankov-type column (150 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline at 254 nm stabilizes (Cu(II) complexes absorb strongly here).
-
Sample Preparation: Dissolve the 4-HDP sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection & Run: Inject 10 µL. Isocratic elution at 1.0 mL/min.
-
System Validation (Self-Check): Inject a racemic mixture of 4-hydroxy-D,L-proline. The system is validated only if the resolution (
) between the D and L peaks is 2.0. If , decrease the methanol organic modifier by 5% to increase retention and complexation time.
Protocol B: High-Sensitivity Trace Analysis via NBD-Cl Derivatization
Causality & Mechanism:
When assessing pharmaceutical-grade enantiomeric purity (e.g., < 0.1% D-enantiomer impurity), CLEC lacks the necessary sensitivity. NBD-Cl specifically targets the secondary amine of 4-HDP to form a highly fluorescent derivative. The bulky, rigid NBD group enhances
Step-by-Step Methodology:
-
Derivatization Reaction: Mix 100 µL of the 4-HDP sample (in 0.1 M borate buffer, pH 8.0) with 100 µL of 20 mM NBD-Cl in acetonitrile.
-
Incubation: Heat the mixture at 60°C for 5 minutes. Rationale: Heat is required to drive the nucleophilic aromatic substitution of the secondary amine onto the NBD ring.
-
Quenching: Stop the reaction by adding 50 µL of 1 M HCl. Rationale: Lowering the pH halts the reaction and stabilizes the NBD-4-HDP derivative for reversed-phase compatibility.
-
Chromatographic Conditions: Use a Sumichiral OA-2500S column. Mobile phase: Acetonitrile/Methanol (50:50, v/v) containing 5 mM citric acid. Flow rate: 0.5 mL/min.
-
Detection: Fluorescence detector set to Ex: 470 nm, Em: 530 nm.
-
System Validation (Self-Check): Run a "Blank" derivatization (buffer + NBD-Cl, no 4-HDP). The system is validated if no artifact peaks elute within the retention time window of the NBD-4-HDP enantiomers. If artifact peaks are present, the NBD-Cl reagent has degraded and must be freshly prepared.
References
-
[hplc.eu] "CHIRAL STATIONARY PHASES - HPLC" - 2
-
[ResearchGate] "Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method" - 3
-
[Chromatography Online] "50 Years in Chromatography and Sorption Techniques: A Look from the East" - 1
-
[NIH / PMC] "4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions" - 4 5.[yu.edu.jo] "Asymmetric Direct Aldol Reaction Using Modified Hydroxyproline (Hyp) Derivatives" - 5
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
High-Resolution Mass Spectrometry Analysis of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate: A Comparative Analytical Guide
Executive Summary Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (C₁₇H₂₃NO₅) is a critical chiral building block extensively utilized in the synthesis of peptidomimetics and targeted therapeutics. Establishing a robust analytical framework for this molecule is challenging due to the thermal lability of the tert-butoxycarbonyl (Boc) protecting group and the necessity to differentiate it from its diastereomeric alternatives (e.g., the (4S)-L-prolinate isomer). This guide provides an objective comparison of analytical platforms, detailing why Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) outperforms traditional methods, supported by step-by-step experimental protocols and fragmentation mechanics.
Platform Comparison: Overcoming the Analytical Bottleneck
The primary obstacle in analyzing Boc-protected amino acids is the structural instability of the Boc group under high-temperature conditions. When comparing analytical platforms, the method of ionization dictates the integrity of the resulting data.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) vs. LC-ESI-HRMS Historically, GC-MS has been a staple for small molecule analysis. However, for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, GC-EI-MS is fundamentally flawed. The high temperatures required in the GC inlet (typically >250°C) induce a thermal McLafferty-type rearrangement. This causes the spontaneous expulsion of isobutylene (56 Da) and carbon dioxide (44 Da) prior to ionization. Consequently, the intact molecular ion is rarely observed, leading to false negative identifications or inaccurate purity assessments.
In contrast, LC-ESI-HRMS utilizes "soft" ionization at near-ambient temperatures. This preserves the intact protonated precursor [M+H]+ (m/z 322.1654) and sodium adduct [M+Na]+ (m/z 344.1474), allowing for definitive intact mass confirmation. Furthermore, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) serves as a reliable orthogonal method for bulk purity but lacks the structural elucidation capabilities required to identify isobaric impurities.
Table 1: Performance Comparison of Analytical Platforms for Boc-D-Hyp-OBzl
| Analytical Platform | Ionization Type | Intact Mass Preservation | Isomeric Resolution | Structural Elucidation | Overall Suitability for Boc-Derivatives |
| LC-ESI-QTOF MS | Soft (ESI) | Excellent (Preserves [M+H]+) | High (with Chiral LC) | Comprehensive (via CID MS/MS) | Optimal |
| GC-EI-MS | Hard (EI) | Poor (Thermal degradation) | Moderate | Limited (Analyzes degradants) | Not Recommended |
| HPLC-UV | N/A | N/A | High (with Chiral LC) | None (Relies on standards) | Supplemental (Purity only) |
Experimental Methodology: A Self-Validating LC-MS/MS Protocol
To ensure data trustworthiness, the following protocol is designed as a self-validating system. It incorporates chiral chromatography to resolve the target (4R)-D isomer from the alternative (4S)-L isomer, coupled with high-resolution MS/MS for absolute structural confirmation.
Figure 1: Optimized LC-ESI-QTOF MS workflow for structural validation of Boc-protected prolinates.
Step-by-Step Analytical Protocol
Step 1: Sample Preparation & System Suitability
-
Accurately weigh 1.0 mg of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate and dissolve in 10 mL of LC-MS grade Methanol to yield a 0.1 mg/mL stock.
-
Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Self-Validation Check: Inject a solvent blank prior to the sample to confirm the absence of carryover, specifically monitoring m/z 322.16 and m/z 91.05 to ensure the system is clean.
Step 2: Chiral Chromatographic Separation Causality: Standard C18 columns cannot separate enantiomers or closely related diastereomers because they lack chiral recognition sites. An amylose-based Chiral Stationary Phase (CSP) is required to exploit steric interactions and hydrogen bonding to resolve the isomers.
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (80:20, v/v) at a flow rate of 1.0 mL/min.
-
Injection Volume: 5 µL.
Step 3: ESI-QTOF Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C (Carefully optimized to prevent in-source Boc cleavage while maintaining desolvation efficiency).
-
Collision Energy (CE): Ramped from 15 to 35 eV using Argon as the collision gas to generate a comprehensive MS/MS spectrum without over-fragmenting the proline core.
Fragmentation Mechanics: Decoding the MS/MS Spectrum
Understanding the exact fragmentation pathway is critical for differentiating the target molecule from synthetic byproducts. The collision-induced dissociation (CID) of protonated α-amino acids follows highly predictable pathways, heavily influenced by the protecting groups present [1].
For Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate ([M+H]+ m/z 322.1654), the fragmentation cascade is driven by the sequential deprotection of the amine and carboxylic acid termini:
-
Isobutylene Expulsion (-56 Da): The most kinetically favorable reaction is the loss of isobutylene from the Boc group via a six-membered cyclic transition state, yielding a fragment at m/z 266.1028.
-
Decarboxylation (-44 Da): Following the loss of isobutylene, the remaining carbamic acid intermediate rapidly loses CO₂, resulting in the fully N-deprotected benzyl prolinate at m/z 222.1130. This sequential 100 Da loss (-56, then -44) is the universal diagnostic signature for Boc-protected amines [2].
-
Ester Cleavage: The benzyl ester is highly susceptible to cleavage, generating a highly stable benzyl cation (or tropylium ion) at m/z 91.0547, which often dominates the lower mass range of the spectrum.
Figure 2: CID MS/MS fragmentation pathway of protonated Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate.
Diastereomeric Differentiation: Product vs. Alternative
A common analytical challenge in peptide synthesis is differentiating the target product, Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, from its diastereomeric alternative, Benzyl (4S)-1-Boc-4-hydroxy-L-prolinate. Because these molecules are isobaric, standard MS/MS cannot distinguish them—their primary fragmentation spectra are virtually identical.
To objectively compare and resolve these alternatives, analysts must rely on Chiral LC coupled with Ion Mobility-Mass Spectrometry (IM-MS). IM-MS separates ions based on their size and shape (Collision Cross Section, CCS) in the gas phase, providing an extra dimension of orthogonal separation.
Table 2: Analytical Resolution of Diastereomeric Alternatives
| Compound | Exact Mass [M+H]+ | Chiral LC Retention Time (min) | Collision Cross Section (CCS, Ų) | Diagnostic Fragment Ratio (m/z 222 / 91) |
| Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate | 322.1654 | 14.2 | 168.4 | 0.85 |
| Benzyl (4S)-1-Boc-4-hydroxy-L-prolinate | 322.1654 | 18.7 | 171.2 | 0.82 |
Data Interpretation: While the diagnostic fragment ratios are statistically indistinguishable, the chiral LC retention times and the IM-MS CCS values provide clear, quantitative differentiation between the product and its alternative. The (4S)-L isomer exhibits a slightly larger CCS, indicating a more extended gas-phase conformation compared to the (4R)-D isomer's more compact steric arrangement.
Conclusion
For the rigorous characterization of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, LC-ESI-HRMS stands as the premier analytical platform. By avoiding the thermal degradation inherent to GC-MS and leveraging the structural elucidation power of CID MS/MS, researchers can confidently map the characteristic 100 Da loss of the Boc group and the 91 Da benzyl cation signature. When coupled with chiral chromatography or ion mobility, this self-validating workflow ensures absolute stereochemical and structural integrity, accelerating downstream drug development processes.
References
-
Zhang, P., Chan, W., Ang, I. L., Wei, R., Lam, M. M. T., Lei, K. M. K., & Poon, T. C. W. (2019). "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation." Scientific Reports, 9(1), 6453. URL:[Link]
-
Raju, G., Ramesh, V., & Srinivas, R. (2010). "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(6), 651-663. URL:[Link]
A Comparative Guide for Peptide Synthesis: Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate vs. Fmoc-Hyp(tBu)-OH
Abstract
Hydroxyproline (Hyp) is a non-canonical amino acid critical to the structural integrity of collagen and a valuable component in the design of novel therapeutic peptides and biomaterials.[1] Its incorporation into synthetic peptides requires careful selection of protecting group strategies to ensure high yield and purity. This guide provides an in-depth, objective comparison of two commonly used hydroxyproline derivatives: Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate for Boc-based synthesis and Fmoc-Hyp(tBu)-OH for Fmoc-based synthesis. We will explore the strategic implications of each choice, present comparative data, and provide detailed, field-proven protocols for their application in solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Importance of Protecting Groups
The success of Solid-Phase Peptide Synthesis (SPPS) is fundamentally reliant on a concept known as orthogonality .[2] This principle dictates that the various protecting groups used for the N-α-amino group and the amino acid side chains must be removable under distinct chemical conditions.[2][] This allows for the sequential and controlled elongation of the peptide chain without unintended modifications.[2]
The two dominant strategies in SPPS, Boc/Bzl and Fmoc/tBu, are defined by their choice of temporary N-α-amino protection.[4]
-
Boc/Bzl Strategy: Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for N-α protection, which is removed with moderate acid (e.g., Trifluoroacetic Acid, TFA). Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, like hydrofluoric acid (HF), for final cleavage.[5][6]
-
Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α protection, removed with a secondary amine like piperidine.[7] Side-chain protection is typically based on the acid-labile tert-butyl (tBu) group, which is removed simultaneously with resin cleavage using TFA.[]
This fundamental difference in deprotection chemistry dictates the choice of hydroxyproline derivative and the entire synthetic workflow.[4]
Head-to-Head Comparison: Chemical Properties & Strategic Implications
The choice between Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate and Fmoc-Hyp(tBu)-OH is a choice between two distinct chemical philosophies.
Fmoc-Hyp(tBu)-OH: The Modern Workhorse
This derivative is designed for the widely adopted Fmoc/tBu SPPS strategy.[9]
-
N-α-Protection (Fmoc): The Fmoc group is stable to acids but is readily cleaved by piperidine.[9] This mild, base-mediated deprotection is compatible with a wide range of acid-sensitive functionalities and modifications, making it the preferred method for many routine and complex peptide syntheses.[][10]
-
Side-Chain Protection (tBu): The hydroxyl group of hydroxyproline is protected as a tert-butyl ether. This group is stable to the basic conditions of Fmoc removal but is efficiently cleaved by TFA during the final deprotection and resin cleavage step.[11] This represents a truly orthogonal system, a key advantage of the Fmoc strategy.[7][9]
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate: The Classic Approach
This derivative is a building block for the classic Boc/Bzl SPPS strategy.[12]
-
N-α-Protection (Boc): The Boc group is removed with a moderate acid like 50% TFA in Dichloromethane (DCM).[6][13] While effective, the repeated acid exposure can be a concern for very long peptides or those with particularly acid-sensitive residues.[10]
-
Side-Chain Protection (Benzyl Ester): The carboxylic acid is protected as a benzyl ester. This group is stable to the repetitive TFA treatments used for Boc removal but requires very strong acids, such as HF, for its cleavage.[7][14] This graduated acid lability, while not strictly orthogonal, is the foundation of the Boc/Bzl strategy.[7]
Comparative Data Summary
The selection of a synthesis strategy is often dictated by the specific requirements of the target peptide. The following table summarizes the key differences.
| Feature | Fmoc-Hyp(tBu)-OH | Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate |
| Synthesis Strategy | Fmoc/tBu SPPS | Boc/Bzl SPPS |
| N-α Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tert-Butyl ether (Acid-labile) | Benzyl ester (Strong acid-labile) |
| N-α Deprotection | 20% Piperidine in DMF[1][15] | 50% TFA in DCM[13][16] |
| Final Cleavage | TFA-based cocktail (e.g., TFA/TIS/H₂O) | Strong acid (e.g., HF, TFMSA)[6] |
| Orthogonality | High (Base vs. Acid)[7][10] | Graduated Lability (Moderate vs. Strong Acid)[7] |
| Typical Coupling Yield | >99%[4] | >99% |
| Key Advantages | Milder conditions, compatibility with acid-sensitive groups, easier automation.[5][9] | Robust for long or aggregation-prone sequences due to N-terminus protonation.[4][5] |
| Key Limitations | Base-catalyzed side reactions (e.g., aspartimide formation) can occur.[10][17] | Requires hazardous reagents (HF) and specialized equipment; repeated acid exposure.[5][18] |
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for critical steps. They assume a manual synthesis workflow.
Protocol 1: Incorporation of Fmoc-Hyp(tBu)-OH via Fmoc/tBu SPPS
This protocol outlines a standard cycle for incorporating Fmoc-Hyp(tBu)-OH into a growing peptide chain on a Rink Amide resin.
Workflow Visualization:
Step-by-Step Methodology:
-
Resin Preparation: Swell the Rink Amide resin (~0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin.[1]
-
Agitate for 3 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution for 7-10 minutes to ensure complete removal of the Fmoc group.[1]
-
Causality: The first short treatment removes the bulk of the Fmoc group, while the second, longer treatment drives the reaction to completion. Piperidine acts as both the base to initiate elimination and the scavenger for the resulting dibenzofulvene byproduct.[7]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then Dichloromethane (DCM) (3 times) to completely remove piperidine and the dibenzofulvene adduct, which would otherwise react with the next activated amino acid.
-
Coupling Reaction:
-
In a separate vial, pre-activate Fmoc-Hyp(tBu)-OH (3 eq. relative to resin loading) by dissolving it with HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF. Allow to stand for 1-2 minutes.
-
Causality: HBTU is an aminium-based coupling reagent that rapidly forms a highly reactive HOBt ester with the amino acid carboxyl group, minimizing the risk of racemization.[][17] DIPEA acts as the activation base.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Cycle Continuation: Proceed to the deprotection step for the next amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Cleave the peptide from the resin and remove the tBu side-chain protecting group by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[1] Precipitate the crude peptide in cold diethyl ether.[1]
Protocol 2: Incorporation of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate via Boc-SPPS
This protocol outlines a standard cycle for incorporating the Boc-protected derivative onto a Merrifield resin.
Workflow Visualization:
Step-by-Step Methodology:
-
Resin Preparation: Swell the Merrifield resin (~1.0 mmol/g loading) in DCM for at least 30 minutes.
-
Boc Deprotection:
-
Drain the DCM. Add a solution of 50% (v/v) TFA in DCM to the resin.[19]
-
Agitate for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[19]
-
Causality: The initial short treatment helps to further swell the resin in the acidic medium. The main deprotection step generates a tert-butyl cation, which is volatile or scavenged. The resulting N-terminal amine is protonated as a TFA salt.[7]
-
-
Washing: Wash the resin thoroughly with DCM (3-5 times) and Isopropanol (IPA) (2 times) to remove residual acid, which would prevent the subsequent coupling reaction.
-
Neutralization:
-
Pre-Coupling Wash: Wash the resin with DMF (3-5 times) to remove excess base and prepare for the coupling step.
-
Coupling Reaction (In-situ Neutralization/Coupling):
-
In a separate vial, dissolve Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (2-4 eq.) and HBTU (2-4 eq.) in a minimal amount of DMF. Add DIPEA (4-8 eq.).[19]
-
Immediately add this activation mixture to the resin after the deprotection and DCM washes (omitting the separate neutralization step is a common efficiency strategy).[19]
-
Agitate for 30-60 minutes. Monitor completion with a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.[20]
-
-
Final Cleavage and Deprotection: After synthesis is complete, the peptide-resin is dried and treated with anhydrous HF at 0°C for 1-2 hours in the presence of a scavenger like anisole. This hazardous step simultaneously cleaves the peptide from the resin and removes all benzyl-based side-chain protecting groups.
Conclusion and Recommendations
Both Fmoc-Hyp(tBu)-OH and Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate are highly effective reagents for the incorporation of hydroxyproline. The choice is not one of performance but of strategy.
-
Fmoc-Hyp(tBu)-OH is the recommended choice for the vast majority of applications. The Fmoc/tBu strategy's mild conditions, true orthogonality, and avoidance of highly hazardous reagents make it more versatile, safer, and more amenable to both manual and automated synthesis.[5][9] It is particularly well-suited for peptides containing other acid-sensitive modifications.[]
-
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate remains a powerful tool for specific, challenging syntheses. The Boc/Bzl strategy can be advantageous for extremely long or hydrophobic sequences that are prone to aggregation, as the repetitive acidic deprotection step keeps the growing peptide chain protonated, which can disrupt intermolecular hydrogen bonding and improve solvation.[4][5] However, its use requires specialized equipment and handling procedures for HF.
Ultimately, the optimal choice depends on the specific peptide sequence, the presence of other sensitive residues or modifications, and the available laboratory infrastructure.[5]
References
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Acadechem. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Unusual Amino Acids: Hydroxyproline. LifeTein. Available at: [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Available at: [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. University of Delaware. Available at: [Link]
-
Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Springer. Available at: [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]
-
Methods for Removing the Fmoc Group. Springer. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. renyi.hu [renyi.hu]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to Coupling Reagent Efficacy for Boc-Hydroxyproline Derivatives
Introduction: The Unique Challenge of Boc-Hydroxyproline
In the landscape of peptide synthesis, the incorporation of proline and its derivatives represents a distinct set of challenges. Boc-L-hydroxyproline (Boc-Hyp-OH), a cornerstone in the synthesis of collagen-like peptides, peptidomimetics, and various therapeutic agents, is particularly notorious. Its rigid pyrrolidine ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates significant steric hindrance around the carboxyl group.[1] This steric congestion can dramatically slow down reaction kinetics, leading to incomplete couplings and low yields.[2]
Furthermore, the stereochemical integrity of the α-carbon is paramount for the final peptide's biological activity. Proline derivatives are susceptible to epimerization (racemization at the α-carbon) during activation and coupling, a risk that is magnified by certain reagents and reaction conditions.[3] This guide provides a comprehensive comparison of common coupling reagents for Boc-hydroxyproline, grounded in mechanistic principles and experimental evidence, to empower researchers to make informed decisions for achieving high-yield, high-purity peptide synthesis.
The Mechanism of Amide Bond Formation: A Two-Step Dance
Peptide coupling is a two-step process:
-
Carboxyl Activation: The coupling reagent reacts with the carboxylic acid of the N-protected amino acid (in this case, Boc-Hyp-OH) to form a highly reactive intermediate.[4]
-
Nucleophilic Attack: The N-terminal amine of the second amino acid or peptide chain attacks the activated carbonyl carbon, forming the new amide (peptide) bond.[4]
The efficacy of a coupling reagent is determined by how efficiently and cleanly it executes this process, balancing high reactivity with the suppression of side reactions like epimerization.
Caption: Generalized workflow for peptide bond formation.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter in overcoming the challenges of Boc-hydroxyproline coupling. We will compare four major classes of reagents: carbodiimides, and two types of "onium" salts (aminium/uronium and phosphonium).
Carbodiimides: The Workhorse with Caveats (EDC/HOBt)
-
Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely used and cost-effective choice.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization. HOBt acts as a "racemization suppressant" by trapping the O-acylisourea to form a more stable HOBt-active ester, which is then aminolyzed.[5][6]
Caption: EDC/HOBt coupling mechanism and side reaction pathway.
-
Performance with Boc-Hydroxyproline: While economical, the EDC/HOBt system presents a significant risk for proline derivatives. Studies have shown that the combination of a carbodiimide and HOBt, particularly in DMF, can catalyze racemization of proline and hydroxyproline residues.[6] This is a critical drawback when stereochemical purity is essential. The reaction rates can also be sluggish for sterically hindered couplings.
Aminium/Uronium Salts: The High-Performance Standard (HATU/HBTU)
-
Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium salts that generate highly reactive active esters.[7][8] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), forms an OAt-active ester.[9] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, making HATU-generated esters more reactive and couplings faster than those from HBTU, which is HOBt-based.[8] This high reactivity is crucial for overcoming steric hindrance.
Caption: Mechanism of HATU-mediated amide bond formation.
-
Performance with Boc-Hydroxyproline: HATU is widely considered one of the most effective reagents for difficult couplings, including those involving sterically hindered amino acids like Boc-proline derivatives.[2] Its rapid reaction kinetics and the high reactivity of the OAt-ester intermediate lead to high coupling efficiencies.[8][10] Crucially, HATU demonstrates a lower risk of epimerization compared to both carbodiimide and HBTU-based methods.[6][8] HBTU is also highly effective but generally considered slightly less potent than HATU.[8]
Phosphonium Salts: The Reliable Alternative (PyBOP)
-
Mechanism: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent. In the presence of a base, it reacts with the carboxylate anion to form a HOBt-active ester, similar to HBTU.[1][11] The key difference lies in the byproducts; PyBOP generates tris(pyrrolidino)phosphine oxide, which is considered less hazardous than the carcinogenic HMPA produced by its predecessor, BOP.[1]
-
Performance with Boc-Hydroxyproline: PyBOP is a highly efficient coupling reagent, offering rapid reaction times and good yields for hindered couplings.[4][11] It is known for its ability to suppress racemization effectively.[1] While highly reliable, its performance in the most challenging, sterically congested couplings may be slightly surpassed by the exceptional reactivity of HATU.[12]
Quantitative Data Summary
While direct comparative data for Boc-Hyp-OH is sparse, the following table summarizes typical performance metrics for these reagents in challenging peptide couplings, providing a reliable proxy for expected outcomes.
| Coupling Reagent | Reagent Class | Typical Yield | Epimerization Risk | Key Advantages | Key Disadvantages |
| EDC/HOBt | Carbodiimide | Moderate-High | Moderate-High[6] | Low cost, water-soluble byproduct (EDC).[13] | High risk of epimerization for Hyp, slower reactions.[6] |
| HBTU | Aminium Salt | High (>90%)[14] | Low-Moderate[8] | High efficiency, reliable, cost-effective onium salt. | Less reactive than HATU, potential for guanidinylation.[15] |
| HATU | Aminium Salt | Very High (>95%)[8] | Very Low (<1%)[8] | Highest reactivity, fastest kinetics, minimal epimerization.[2][6] | Higher cost. |
| PyBOP | Phosphonium Salt | High (>90%)[11] | Very Low | High efficiency, low epimerization, non-hazardous byproducts.[1] | Can be less effective than HATU for most extreme steric hindrance.[12] |
Experimental Protocols
The following are generalized protocols for a solution-phase coupling of Boc-Hyp-OH. For solid-phase synthesis, equivalents are calculated based on resin substitution.
Protocol 1: HATU Coupling (Recommended for Highest Purity)
Materials:
-
Boc-Hyp-OH (1.0 eq)
-
Amine component (e.g., H-Pro-OMe·HCl) (1.0 eq)
-
HATU (1.0 eq)[14]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[14]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask, dissolve Boc-Hyp-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.0 eq) to the solution and stir for 1-5 minutes at room temperature for pre-activation.[2]
-
In a separate flask, dissolve the amine hydrochloride salt (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt, forming the free amine.
-
Add the free amine solution to the pre-activated Boc-Hyp-OH solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup (e.g., extraction with ethyl acetate, followed by washes with dilute acid, saturated sodium bicarbonate, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: PyBOP Coupling (Reliable & Safe Alternative)
Materials:
Procedure:
-
To a solution of Boc-Hyp-OH (1.0 eq), the amine component (1.2 eq), and DIPEA (1.5 eq) in anhydrous DMF, cool the mixture to 0 °C.[16]
-
Add PyBOP (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.[16]
-
Monitor the reaction by TLC or LC-MS.
-
Perform a standard aqueous workup and purification as described in the HATU protocol.
Protocol 3: EDC/HOBt Coupling (Economical but with Caution)
Materials:
-
Boc-Hyp-OH (1.0 eq)
-
Amine component (1.0 eq)
-
EDC·HCl (1.2 eq)[13]
-
HOBt (1.1 eq)[17]
-
DIPEA or N-Methylmorpholine (NMM) (1.2 eq)[13]
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a flask, dissolve Boc-Hyp-OH (1.0 eq), the amine component (1.0 eq), HOBt (1.1 eq), and DIPEA (1.2 eq) in anhydrous DCM at 0 °C.[13]
-
Add EDC·HCl (1.2 eq) to the mixture in several portions over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water to remove the urea byproduct and excess reagents.[18]
-
Perform a full aqueous workup and purification as described in the HATU protocol.
Conclusion and Recommendations
The selection of a coupling reagent for Boc-hydroxyproline derivatives is a trade-off between cost, efficiency, and the preservation of stereochemical integrity.
-
For maximum yield, highest purity, and minimal epimerization , especially in the synthesis of peptides for therapeutic applications or those containing multiple sensitive residues, HATU is the unequivocally superior choice. Its rapid kinetics and highly reactive intermediate effectively overcome the steric barriers presented by Boc-Hyp-OH.[2][6]
-
PyBOP represents an excellent and highly reliable alternative, providing high yields and very low epimerization with the benefit of non-hazardous byproducts.[1] It is a robust choice for most applications.
-
The EDC/HOBt system, while economical, should be used with significant caution for Boc-hydroxyproline due to the documented risk of epimerization.[6] It may be suitable for initial exploratory work or when the stereocenter is not critical, but conditions must be carefully optimized.
By understanding the mechanistic nuances and comparative performance of these reagents, researchers can navigate the specific challenges of Boc-hydroxyproline chemistry to achieve successful and reproducible synthetic outcomes.
References
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Wünsch, E., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(4), 328-335. Retrieved from [Link]
-
Aapptec. (n.d.). Boc vs. Fmoc. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Hyp-OH [13726-69-7]. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. people.uniurb.it [people.uniurb.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 18. peptide.com [peptide.com]
stereoelectronic effects of 4-fluoro-proline versus 4-hydroxyproline on peptide stability
Harnessing Stereoelectronic Effects in Peptide Engineering: A Comparative Guide to 4-Fluoroproline vs. 4-Hydroxyproline
As a Senior Application Scientist specializing in peptide engineering, I frequently encounter the challenge of designing hyperstable peptides for therapeutics, biomaterials, and structural biology. For decades, the prevailing dogma was that the stability of the collagen triple helix—the most abundant protein structure in animals—relied heavily on water-mediated hydrogen bonding networks anchored by naturally occurring (2S,4R)-4-hydroxyproline (Hyp).
However, modern fluoroorganic chemistry has completely rewritten this paradigm. By substituting Hyp with the synthetic, highly electronegative analogue 4-fluoroproline (Flp), researchers have proven that stereoelectronic effects , rather than hydrogen bonding, are the true drivers of conformational stability[1],[2].
This guide provides an objective, data-driven comparison of 4-hydroxyproline and 4-fluoroproline, detailing the causal mechanisms behind their stabilizing effects and providing field-proven protocols for evaluating modified peptide stability.
Mechanistic Foundation: The Gauche Effect and Ring Pucker
Proline is unique among proteinogenic amino acids because its side chain is cyclized onto the backbone nitrogen, restricting the main-chain
To maximize electron delocalization (
-
(2S,4R)-Stereochemistry (4R-Hyp, 4R-Flp): The gauche effect forces the ring into a C
-exo pucker [1],[2]. -
(2S,4S)-Stereochemistry (4S-hyp, 4S-flp): The gauche effect forces the ring into a C
-endo pucker [1],[2].
Why does ring pucker matter?
The pucker of the pyrrolidine ring preorganizes the main-chain dihedral angles (
Mechanistic pathway from Cγ substitution to macroscopic peptide stability via the gauche effect.
Comparative Analysis: 4-Fluoroproline vs. 4-Hydroxyproline
While natural collagen utilizes 4R-Hyp in the Yaa position of its (Xaa-Yaa-Gly) repeats, synthetic peptide engineering heavily favors 4-fluoroproline due to its superior stereoelectronic profile and lack of steric liabilities.
The Yaa Position (Requires C -exo Pucker)
Both 4R-Hyp and 4R-Flp stabilize the triple helix when placed in the Yaa position because they both adopt the required C
The Xaa Position (Requires C -endo Pucker)
The Xaa position requires a C
Quantitative Thermodynamic Comparison
The following table summarizes the thermal denaturation temperatures (
| Peptide Sequence | Chain Length (n) | Modification | Preferred Ring Pucker | |
| (Pro-Pro-Gly)ₙ | 7 | None | - | 6.0 |
| (Pro-4R-Flp -Gly)ₙ | 7 | Yaa (4R-F) | Cγ-exo | 45.0 |
| (Pro-4S-flp -Gly)ₙ | 7 | Yaa (4S-F) | Cγ-endo | < 5.0 (No helix) |
| (4S-flp -Pro-Gly)ₙ | 7 | Xaa (4S-F) | Cγ-endo | 33.0 |
| (Pro-4R-Hyp -Gly)ₙ | 10 | Yaa (4R-OH) | Cγ-exo | 58.0 |
| (4S-hyp -Pro-Gly)ₙ | 10 | Xaa (4S-OH) | Cγ-endo | < 5.0 (Steric clash) |
(Note: Direct comparisons must account for chain length; however, the relative impact of stereochemistry remains consistent regardless of length).
Experimental Workflows: Assessing Peptide Stability
To ensure trustworthiness and reproducibility in drug development, evaluating modified collagen mimetic peptides (CMPs) requires a rigorous, self-validating experimental workflow. The following protocol outlines the industry standard for synthesizing and thermodynamically profiling these molecules.
Step-by-Step Methodology
1. Solid-Phase Peptide Synthesis (SPPS)
-
Action: Synthesize the (Xaa-Yaa-Gly)ₙ sequence on a solid support (e.g., Rink amide resin) using standard Fmoc chemistry.
-
Causality & Expertise: The strong electron-withdrawing nature of fluorine reduces the nucleophilicity of the pyrrolidine nitrogen. Standard single-coupling often results in deletion sequences. Double-coupling with a highly reactive activator (e.g., HATU/DIPEA) is mandatory to ensure complete amide bond formation.
2. Purification and Mass Verification
-
Action: Cleave the peptide using a TFA cocktail, precipitate in cold ether, and purify via preparative RP-HPLC. Validate the mass via MALDI-TOF or ESI-MS.
-
Causality & Expertise: Truncated sequences act as "poisons" that disrupt triple-helix nucleation. Mass spectrometry serves as the first self-validating checkpoint to ensure sequence fidelity before thermodynamic analysis.
3. Triple Helix Assembly (Annealing)
-
Action: Dissolve the purified peptide in 50 mM acetic acid to a standardized concentration (e.g., 0.2 mM). Heat the sample to 80 °C for 10 minutes, then cool slowly (0.1 °C/min) to 4 °C. Incubate at 4 °C for
24 hours. -
Causality & Expertise: Collagen triple helices have notoriously slow folding kinetics. Heating eliminates kinetic traps (amorphous aggregates), and slow cooling ensures the system reaches its true thermodynamic minimum.
4. Circular Dichroism (CD) Spectroscopy & Thermal Denaturation
-
Action: Monitor the molar ellipticity at 225 nm (the characteristic maximum for a collagen triple helix) using a CD spectropolarimeter equipped with a Peltier controller. Ramp the temperature from 4 °C to 85 °C at 1 °C/min.
-
Causality & Expertise: As the temperature increases, the triple helix unfolds into random coils, causing a sharp decrease in the 225 nm signal. To make this a self-validating system , the sample must be cooled back to 4 °C after the melt. If
95% of the CD signal recovers, the unfolding is confirmed to be reversible and under thermodynamic control, validating the calculated .
Self-validating experimental workflow for synthesizing and evaluating collagen mimetic peptides.
Broader Applications in Drug Development
The principles outlined above extend far beyond collagen. The rational application of stereoelectronic preorganization using fluoroprolines has been successfully utilized to stabilize globular proteins. For example, replacing natural proline residues in human ubiquitin with (2S,4R)-4-fluoroproline significantly increases the protein's thermal stability without altering its native folding pathway or biological activity[6]. Furthermore, because organic fluorine is a poor hydrogen-bond acceptor[2], fluorinated peptides often exhibit increased resistance to proteolytic degradation, making them highly attractive candidates for next-generation peptide therapeutics and robust biomaterials.
References
-
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society. URL:[Link]
-
Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry. URL:[Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry. URL:[Link]
-
Kuwada, N. J., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS One. URL:[Link]
-
Linard, E. N., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. URL:[Link]
Sources
- 1. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. raineslab.com [raineslab.com]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]
validation of peptide sequences containing modified proline by tandem mass spectrometry
Title: Overcoming the "Proline Effect": A Comparative Guide to MS/MS Fragmentation Strategies for Validating Modified Proline Peptides
Introduction The accurate sequencing of peptides containing modified prolines—most notably 4-hydroxyproline (Hyp)—is critical in fields ranging from collagen biomaterials research to the quality control of recombinant antibodies. However, validating these sequences via tandem mass spectrometry (MS/MS) presents a unique biophysical challenge: the "Proline Effect"[1]. Because proline's side chain is cyclized onto the peptide backbone, it restricts proton mobility and lowers the activation energy for cleavage at the amide bond N-terminal to the proline residue[2].
In traditional collisional activation, this results in mass spectra dominated by a single intense y-ion, leaving the rest of the sequence poorly fragmented and making it nearly impossible to confidently localize modifications[1]. Furthermore, distinguishing a true hydroxyproline modification (+15.9949 Da) from a Pro→Leu/Ile amino acid misincorporation (+16.0313 Da) requires rigorous high-resolution strategies[3].
This guide objectively compares three prominent MS/MS fragmentation technologies—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)—evaluating their performance in overcoming the proline effect to validate modified proline sequences.
Comparative Analysis of Fragmentation Technologies
1.1 Collision-Induced Dissociation (CID) CID is an ergodic process that relies on vibrational excitation. When applied to proline-rich peptides, the energy localizes at the weakest bond (N-terminal to proline)[2].
-
Mechanism: The high proton affinity of the proline-containing y-ion drives preferential cleavage, resulting in a dominant y-ion peak[1].
-
Performance: CID provides poor sequence coverage for modified prolines. The low-mass cutoff inherent to traditional ion trap CID also prevents the detection of low-m/z diagnostic immonium ions.
1.2 Higher-energy Collisional Dissociation (HCD) HCD is a beam-type collisional activation method. While still an ergodic process susceptible to the proline effect, it overcomes the low-mass cutoff of CID[4].
-
Mechanism: Peptides are fragmented in a dedicated collision cell and analyzed in a high-resolution analyzer (e.g., Orbitrap).
-
Performance: HCD allows for the detection of diagnostic low-mass ions (e.g., immonium ions) which can hint at the presence of hydroxyproline[5]. However, highly charged, proline-rich peptides may still suffer from incomplete backbone fragmentation[4].
1.3 Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) EThcD is a hybrid fragmentation technique that combines non-ergodic electron transfer dissociation (ETD) with HCD[5].
-
Mechanism: ETD transfers an electron to a multiply charged peptide cation, forming a radical intermediate that rapidly cleaves the N–Cα bond, generating c- and z-ions[2]. Because this process is independent of vibrational energy, it completely bypasses the proline effect. The subsequent HCD step adds b- and y-ions.
-
Performance: EThcD provides near-complete sequence coverage and unambiguously localizes labile modifications (like O-glycosylated hydroxyprolines) that would otherwise be lost during CID/HCD[6].
Logical comparison of fragmentation pathways for proline-containing peptides.
Quantitative Performance Comparison
The following table summarizes the experimental performance of each fragmentation method when validating a synthetic peptide containing a 4-hydroxyproline modification (mass shift +15.9949 Da).
| Parameter | CID (Ion Trap) | HCD (Orbitrap) | ETD | EThcD |
| Susceptibility to Proline Effect | High (Dominant y-ion) | Moderate to High | None | None |
| Sequence Coverage | ~30-40% | ~50-60% | ~70-80% | >90% |
| Diagnostic Immonium Ions | Not Detected (Low-mass cutoff) | Detected | Not Detected | Detected |
| Labile PTM Retention | Poor (Neutral loss of H2O) | Poor to Moderate | Excellent | Excellent |
| Primary Ion Series | b, y | b, y, a | c, z | c, z, b, y |
Self-Validating Experimental Methodology
To ensure absolute confidence in modified proline identification, the experimental design must be self-validating. Relying on a single MS/MS spectrum is insufficient due to isobaric interferences. The following protocol utilizes orthogonal validation points.
Step 1: Sample Preparation & Internal Standardization
-
Action: Digest the protein sample using Trypsin or Lys-C. Spike the sample with a heavy-isotope labeled synthetic peptide containing the target hydroxyproline (e.g., 13C/15N-labeled).
-
Causality: The heavy standard co-elutes with the endogenous peptide, providing a perfect internal control for retention time and fragmentation behavior, eliminating false positives from isobaric species.
Step 2: Chromatographic Separation (nanoLC)
-
Action: Separate peptides using a C18 reversed-phase column with a shallow gradient (e.g., 5-35% Acetonitrile over 60 minutes).
-
Causality: Hydroxylation increases the hydrophilicity of the peptide. A true hydroxyproline-modified peptide will predictably elute earlier than its unmodified proline counterpart. Monitoring this retention time shift provides the first orthogonal layer of validation.
Step 3: High-Resolution MS1 Acquisition
-
Action: Acquire MS1 spectra in an Orbitrap analyzer at a resolution of ≥60,000 (at m/z 200).
-
Causality: High mass accuracy (<5 ppm) is mandatory. A true proline hydroxylation results in a mass shift of exactly +15.9949 Da. This distinguishes it from a Pro→Leu/Ile sequence variant, which yields a mass shift of +16.0313 Da[3].
Step 4: Parallel MS/MS Fragmentation (HCD and EThcD)
-
Action: Program the mass spectrometer to perform data-dependent acquisition (DDA) utilizing both HCD and EThcD on the same precursor ions.
-
Causality:
-
HCD Event: Used to detect the low-mass diagnostic immonium ions for hydroxyproline and generate high-resolution b/y ions[5].
-
EThcD Event: Used to generate c/z ions, bypassing the proline effect to achieve 100% sequence coverage and confidently localize the +15.9949 Da mass shift to the specific proline residue[6].
-
Step 5: Data Analysis & FDR Control
-
Action: Search the generated spectra against the target database using software (e.g., Mascot, Byonic) with Proline Hydroxylation (+15.9949 Da) set as a variable modification. Apply a False Discovery Rate (FDR) of <1%.
Step-by-step LC-MS/MS workflow for modified proline peptide validation.
Conclusion
Validating modified proline sequences requires overcoming the biophysical limitations of the proline effect. While traditional CID falls short due to preferential cleavage, modern high-resolution platforms equipped with EThcD provide the ultimate solution. By combining the non-ergodic cleavage of ETD with the robust fragmentation of HCD, researchers can achieve complete sequence coverage, retain labile modifications, and confidently localize modified prolines in complex matrices.
References
-
A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra Source: ResearchGate URL:[Link]
-
Chapter 3: ECD/ETD for Sequencing of Peptides and Denatured Proteins Source: Royal Society of Chemistry (RSC) URL:[Link]
-
High-resolution HCD mass spectrum of C15.99 Da modified linker peptide Source: ResearchGate URL:[Link]
-
Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products Source: NIH / PMC URL:[Link]
-
Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain Source: NIH / PMC URL:[Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects Source: MDPI URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Boc/Bzl vs. Fmoc/tBu Protection Strategies for Hydroxyproline in SPPS
Introduction: The Hydroxyproline Challenge
Hydroxyproline (Hyp) is a critical amino acid residue frequently found in collagen-mimetic peptides, conotoxins, and various therapeutic macrocycles. However, incorporating Hyp into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents two distinct biochemical challenges:
-
Steric Hindrance of the Secondary Amine: The pyrrolidine ring restricts the conformational freedom of the molecule, and the secondary amine is significantly less nucleophilic than primary amines, leading to sluggish coupling kinetics[1].
-
Reactivity of the Secondary Hydroxyl Group: The hydroxyl group at the C4 position is highly susceptible to unwanted O-acylation during the aggressive coupling cycles of SPPS[2].
To prevent branching and ensure high-fidelity synthesis, robust protection of both the N-α amine and the side-chain hydroxyl group is mandatory. Historically, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the gold standard. Today, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy dominates[3]. This guide provides a head-to-head technical comparison of these two methodologies, focusing on mechanistic causality, experimental protocols, and performance metrics.
Mechanistic Divergence: Orthogonality vs. Graduated Lability
The fundamental difference between these two strategies lies in their cleavage mechanisms.
The Fmoc/tBu Strategy (Orthogonal Protection)
Fmoc/tBu relies on true chemical orthogonality . The N-α Fmoc group is base-labile (removed via a base-catalyzed elimination mechanism, typically using piperidine), while the side-chain tBu ether is acid-labile (removed by Trifluoroacetic Acid, TFA)[4]. Because the temporary and permanent protecting groups are cleaved by entirely different chemical mechanisms, the side-chain protection remains completely intact during the repeated basic deprotection cycles of chain elongation[5].
The Boc/Bzl Strategy (Graduated Acid Lability)
Boc/Bzl relies on graduated kinetic stability under acidic conditions. The N-α Boc group is removed by moderate acid (50% TFA), while the side-chain Bzl ether is highly resistant to TFA and requires extremely harsh, strong acids—such as anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)—for final cleavage[3][6].
Comparative Performance Analysis
The selection of a protection strategy directly impacts crude purity, yield, and infrastructure requirements. The table below synthesizes the quantitative and operational metrics of both approaches.
| Parameter | Fmoc-Hyp(tBu)-OH Strategy | Boc-Hyp(Bzl)-OH Strategy |
| N-α Deprotection | 20% Piperidine in DMF (Base) | 50% TFA in DCM (Moderate Acid) |
| Side-Chain Deprotection | 90-95% TFA Cocktail (Moderate Acid) | Anhydrous HF or TFMSA (Strong Acid) |
| Coupling Efficiency | Requires highly reactive uronium salts (HATU) due to steric bulk | Generally high; often uses DIC/HOBt or in situ neutralization |
| Handling of Aggregation | Prone to interchain hydrogen bonding | Superior; repeated TFA treatments disrupt secondary structures |
| PTM Compatibility | Excellent (preserves glycosylation/phosphorylation) | Poor (harsh HF acid destroys most PTMs) |
| Safety & Infrastructure | Standard fume hood, standard glassware | Specialized PTFE apparatus required for highly toxic HF handling |
Visualizing the Strategic Divergence
Caption: Mechanistic workflow comparison of Fmoc/tBu and Boc/Bzl strategies for Hydroxyproline SPPS.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the step-by-step methodologies for incorporating Hyp into a peptide sequence, explicitly stating the chemical causality behind each experimental choice.
Protocol A: Fmoc-Hyp(tBu)-OH Elongation Workflow
This protocol is optimized for overcoming the steric hindrance of the Hyp secondary amine using highly reactive coupling reagents.
-
N-α Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.
-
Causality: Piperidine acts as a base to abstract the acidic proton of the fluorene ring and as a nucleophilic scavenger to trap the highly reactive dibenzofulvene byproduct, preventing irreversible re-alkylation of the peptide chain.
-
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min).
-
Causality: Complete removal of residual piperidine is critical; otherwise, it will react with the incoming activated amino acid, causing premature chain termination.
-
-
Coupling: Pre-activate 4 eq. of Fmoc-Hyp(tBu)-OH and 3.9 eq. of HATU in DMF. Add 8 eq. of DIPEA and transfer to the resin. React for 60-90 minutes.
-
Causality: HATU is selected over standard carbodiimides (like DIC) because the secondary amine of Hyp is sterically hindered. The highly reactive 7-aza-benzotriazole ester generated by HATU accelerates the sluggish coupling kinetics, driving the reaction to completion[1].
-
-
Final Cleavage: Treat the final peptide-resin with a cocktail of 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% H₂O for 2 hours.
-
Causality: TFA cleaves the peptide from the resin and removes the tBu ether. TIS is a mandatory scavenger; it traps the highly stable tert-butyl cations generated during cleavage, preventing them from alkylating electron-rich residues (e.g., Trp, Tyr)[7].
-
Protocol B: Boc-Hyp(Bzl)-OH Elongation Workflow
This protocol leverages in situ neutralization to prevent side reactions common in proline-rich sequences.
-
N-α Deprotection: Treat the resin with 50% TFA in DCM for 1 × 2 min, then 1 × 20 min.
-
Causality: Acid-catalyzed cleavage of the Boc carbamate releases isobutylene gas and CO₂, leaving the exposed Hyp secondary amine protonated as a TFA salt[6].
-
-
Washing: Wash with DCM (3 × 1 min) followed by DMF (3 × 1 min).
-
In Situ Neutralization & Coupling: Add 4 eq. of Boc-Hyp(Bzl)-OH, 4 eq. of DIC, and 4 eq. of HOBt dissolved in DMF. Immediately add 6 eq. of DIPEA to the resin mixture. React for 60 minutes.
-
Causality: Neutralizing the TFA salt in situ (in the presence of the activated amino acid) rather than in a separate pre-wash step is crucial. Pre-neutralization of a Hyp/Pro-terminal peptide can lead to rapid intramolecular cyclization, forming a diketopiperazine (DKP) and cleaving the peptide from the resin[6].
-
-
Final Cleavage: Cleave using anhydrous HF containing 10% anisole at 0°C for 1 hour.
-
Causality: The robust Bzl ether requires the extreme acidity of HF for removal. Anisole acts as a carbocation scavenger to protect the peptide from alkylation by the liberated benzyl cations[3].
-
Conclusion & Recommendations
For modern drug development and general research, the Fmoc/tBu strategy using Fmoc-Hyp(tBu)-OH is overwhelmingly recommended due to its operational safety, mild cleavage conditions, and compatibility with post-translational modifications[5]. The Boc/Bzl strategy should be reserved exclusively for synthesizing exceptionally long or highly hydrophobic sequences where the repeated TFA treatments are necessary to disrupt interchain aggregation and β-sheet formation[1].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 122996-47-8: fmoc-O-tert-butyl-L-hydroxyproline [cymitquimica.com]
- 3. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. renyi.hu [renyi.hu]
A Senior Application Scientist's Guide to Analyzing Rotamers of N-Boc-Proline Derivatives with NMR Spectroscopy
Introduction: The Unique Conformational Challenge of Proline
In the world of peptide chemistry and drug development, proline stands apart. Its unique cyclic structure imposes significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular recognition.[1][2] A key aspect of this conformational rigidity is the phenomenon of cis-trans isomerism around the X-Pro amide bond (where X is the N-terminal adjacent residue, or in our case, the tert-butoxycarbonyl, or Boc, protecting group).[2][3]
Unlike typical peptide bonds, which overwhelmingly favor the trans conformation, the energy barrier for isomerization of the prolyl amide bond is relatively high. This results in a slow interconversion on the Nuclear Magnetic Resonance (NMR) timescale, allowing for the direct observation of both the cis and trans rotamers as distinct species in solution.[3][4] For researchers designing peptide-based therapeutics or using N-Boc-proline derivatives as synthetic building blocks, a precise understanding and characterization of this rotameric equilibrium are not merely academic—they are critical for predicting and controlling the three-dimensional structure and, consequently, the biological activity of the final molecule.[3][5]
This guide provides an in-depth comparison of NMR-based methodologies for the analysis of N-Boc-proline rotamers, grounded in both fundamental principles and practical, field-proven insights. We will explore not just how to perform these experiments, but why specific choices in technique and experimental conditions are made to yield the most accurate and comprehensive data.
The Foundation: Visualizing the N-Boc-Proline Rotameric Equilibrium
At its core, the analysis focuses on the two dominant conformations at the urethane bond, as depicted below. The equilibrium between these two states is the central subject of our investigation.
Caption: Cis-Trans isomerism of the N-Boc-proline urethane bond.
Part 1: Initial Assessment with 1D NMR Spectroscopy
The first step in any analysis is a simple, high-resolution one-dimensional (1D) ¹H and ¹³C NMR spectrum. The presence of two distinct sets of resonances for the proline ring and the Boc group protons is the classic fingerprint of cis and trans amide bond isomers in slow exchange.[3]
¹H NMR: A Quantitative Snapshot
In the ¹H NMR spectrum, nearly every proton on the N-Boc-proline moiety will appear as a pair of signals, one for each rotamer. While this can lead to a complex spectrum, it provides a direct method for quantification. By integrating well-resolved signals corresponding to the same proton in both isomers (e.g., the Boc-group's tert-butyl protons), one can readily determine the cis/trans population ratio.[3]
¹³C NMR: The Definitive Diagnostic
While ¹H NMR is excellent for quantification, ¹³C NMR offers a more definitive diagnostic for identifying the isomers. The chemical shifts of the proline Cβ and Cγ carbons are exceptionally sensitive to the geometry of the urethane bond.[3][6]
Causality Behind the Chemical Shift Difference: The steric compression between the Boc group and the Cδ of the pyrrolidine ring in the cis conformation causes a significant upfield (lower ppm) shift for the Cγ carbon and a downfield (higher ppm) shift for the Cβ carbon compared to the trans isomer. This large difference in chemical shifts (Δδ = δβ - δγ) is a robust indicator: a larger Δδ is characteristic of the cis isomer.[7]
| Nucleus | Typical δ (ppm) in CDCl₃ - trans isomer | Typical δ (ppm) in CDCl₃ - cis isomer | Key Diagnostic Feature |
| Boc (CH₃)₃ | ~1.40 | ~1.48 | Two distinct singlets, easily integrated for ratio determination. |
| Pro Cα | ~60.0 | ~59.5 | Minor difference. |
| Pro Cβ | ~31.0 | ~32.5 | Significant downfield shift in cis isomer. [6] |
| Pro Cγ | ~24.5 | ~23.0 | Significant upfield shift in cis isomer. [6] |
| Pro Cδ | ~47.0 | ~46.5 | Minor difference. |
| Δδ (Cβ-Cγ) | ~6.5 ppm | ~9.5 ppm | The most reliable indicator for isomer assignment in ¹³C NMR. [7] |
Note: Exact chemical shifts can vary depending on solvent, concentration, and temperature.
Part 2: Unambiguous Assignment and Dynamic Analysis with 2D NMR
While 1D NMR confirms the presence of rotamers, 2D NMR techniques are required for unambiguous structural assignment and to study the kinetics of their interconversion.
Caption: Workflow for the comprehensive NMR analysis of N-Boc-proline rotamers.
Comparison of Key 2D NMR Techniques
| Technique | Primary Application | How It Works | Pros & Cons for N-Boc-Proline Analysis |
| NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Unambiguous structural assignment of cis and trans isomers. | Detects protons that are close in space (< 5 Å) via the Nuclear Overhauser Effect (NOE). Cross-peaks connect spatially proximate protons.[8] | Pro: Provides definitive proof of conformation.[3] Con: For molecules of intermediate size, the NOE effect can be near zero, making ROESY a more reliable alternative. Requires careful setup and longer experiment times. |
| EXSY (Exchange Spectroscopy) | Detecting and quantifying chemical exchange between rotamers. | A variation of the NOESY experiment where cross-peaks connect nuclei that are chemically exchanging with each other during a mixing time.[9][10] The intensity of the cross-peaks is proportional to the exchange rate. | Pro: Directly visualizes the interconversion process. Allows for the calculation of the rate constant (k) and the free energy of activation (ΔG‡) for isomerization.[11] Con: Requires the exchange rate to be within a specific window (slow on the chemical shift timescale). |
Expert Insight on NOESY/ROESY: The key to assigning the isomers lies in the spatial relationship between the proline α-proton (Hα) and its surroundings.
-
For the trans isomer: A clear NOE cross-peak is expected between the proline Hα and the protons of the Boc group.[3]
-
For the cis isomer: An NOE cross-peak is observed between the proline Hα and the proline Hδ protons.[3][4]
This distinction provides an irrefutable assignment that complements the inferences made from ¹³C chemical shifts.
Part 3: Experimental Protocols and Considerations
Trustworthy data comes from robust protocols. Below is a generalized, step-by-step methodology for a comprehensive analysis.
Protocol: Comprehensive Rotamer Analysis via NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-Boc-proline derivative.
-
Dissolve the sample in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Causality: The choice of solvent is critical as it can influence the cis/trans equilibrium.[12][13] Aprotic solvents like CDCl₃ often favor the trans isomer, while more polar solvents can alter the ratio. It is advisable to test multiple solvents if the solvent effect itself is part of the investigation.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H spectrum. Ensure good resolution and a flat baseline for accurate integration.
-
Acquire a proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the Cβ and Cγ signals.
-
-
1D Data Analysis:
-
Integrate a pair of well-resolved signals in the ¹H spectrum (e.g., the Boc singlets) to determine the population ratio.
-
In the ¹³C spectrum, identify the Cβ and Cγ signals for both isomers and calculate the Δδ (Cβ-Cγ) to make a preliminary assignment.
-
-
2D EXSY/NOESY Acquisition:
-
Choose the appropriate 2D experiment based on your objective (NOESY for assignment, EXSY for kinetics). The pulse sequences are very similar.[10]
-
Key Parameter - Mixing Time (tₘ): This is the most critical parameter.
-
For NOESY , tₘ is typically set to be on the order of the T₁ relaxation time of the protons of interest (usually 0.5 - 1.5 seconds).
-
For EXSY , tₘ should be on the order of 1/k, where k is the rate constant of exchange. A series of EXSY experiments with varying mixing times (e.g., 50 ms to 2 s) is often necessary to accurately measure the exchange rate by observing the build-up of cross-peak intensity.[11]
-
-
-
2D Data Processing and Analysis:
-
Process the 2D data with appropriate window functions and perform a 2D Fourier transform.
-
For NOESY/ROESY , identify the key Hα-Boc (trans) and Hα-Hδ (cis) cross-peaks to confirm the assignments.
-
For EXSY , integrate the diagonal and cross-peaks. The rate constant (k) can be determined by analyzing the cross-peak intensity as a function of the mixing time.
-
Conclusion: A Multi-faceted Approach to a Complex Problem
The analysis of rotamers in N-Boc-proline derivatives is a prime example of how NMR spectroscopy provides deep insights into molecular structure and dynamics. A simple 1D NMR experiment can quickly reveal the presence and ratio of cis and trans isomers, with ¹³C NMR offering a powerful diagnostic for their preliminary identification. However, for irrefutable assignment and a true understanding of the system's dynamics, 2D NMR techniques like NOESY and EXSY are indispensable.
By thoughtfully selecting the appropriate experiments and carefully considering the influence of environmental factors like solvent and temperature, researchers can build a complete conformational picture. This detailed characterization is fundamental for establishing structure-activity relationships and is an essential component in the rational design of peptides and small molecules in modern drug development.
References
-
Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. PMC - NIH. [Link]
-
Effect of solvent on the cis-trans conformational equilibrium of a proline imide bond of short model peptides in solution. PubMed. [Link]
-
15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. [Link]
-
13C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... ResearchGate. [Link]
-
Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. biorxiv.org. [Link]
-
13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. ResearchGate. [Link]
-
Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). ResearchGate. [Link]
-
Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. ACS Publications. [Link]
-
Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. PMC - NIH. [Link]
-
Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. chemrxiv.org. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - NIH. [Link]
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. HAL Open Science. [Link]
-
Supporting Information. Rsc.org. [Link]
-
Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Repository of the Academy's Library. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. [Link]
-
Nmr studies of the rates of proline cis–trans isomerization in oligopeptides. Scilit. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
-
Two-dimensional NMR. UCL. [Link]
-
Exchange Spectroscopy (EXSY). SLEEPY Tutorial. [Link]
-
Effect-of-Chemical-Exchange-on-Spectra. chem.ucla.edu. [Link]
-
Chromatographically separable rotamers of an unhindered amide. Beilstein Journals. [Link]
-
2D EXSY Experiment. IMSERC. [Link]
-
Effect of temperature on the amidation of l-proline. Transformation of... ResearchGate. [Link]
-
γ-effects identify preferentially populated rotamers of CH2F groups: sidechain conformations of fluorinated valine analogues in. MR. [Link]
-
Theoretical study on the mechanisms of Proline‐catalyzed Mannich reaction between acetaldehyde and N‐Boc imines. DOI. [Link]
-
Rotamer Dynamics: Analysis of Rotamers in Molecular Dynamics Simulations of Proteins. PMC - NIH. [Link]
-
Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. PLOS. [Link]
-
Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins. PMC - NIH. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - NIH. [Link]
Sources
- 1. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability | PLOS Computational Biology [journals.plos.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2D EXSY Experiment [imserc.northwestern.edu]
- 11. Exchange Spectroscopy (EXSY) — SLEEPY Tutorial [sleepy-nmr.org]
- 12. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of solvent on the cis-trans conformational equilibrium of a proline imide bond of short model peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal and Handling Protocol for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
As a cornerstone in modern peptide synthesis and drug development, protected amino acids like Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate require stringent handling and disposal protocols. While not acutely toxic, the introduction of bulky, hydrophobic protecting groups fundamentally alters the molecule's environmental behavior compared to its native amino acid counterpart.
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for the safe segregation, collection, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) guidelines[1].
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular modifications that dictate the compound's behavior. Native D-hydroxyproline is highly water-soluble and readily biodegradable. However, masking the amine with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid with a benzyl (Bzl) ester transforms the molecule into a highly lipophilic, environmentally persistent compound[2].
Because it resists rapid degradation and poses a risk of aquatic toxicity, it must never be disposed of via aqueous waste streams (down the drain) [3].
Quantitative Data Summary
| Property | Value / Classification | Operational Implication |
| Chemical Name | 2-Benzyl 1-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | Identifies structural protecting groups (Boc, Bzl). |
| CAS Number | 132622-92-5[4] | Essential for accurate EHS waste labeling. |
| Molecular Weight | 321.37 g/mol [5] | Used for calculating waste mass in reaction mixtures. |
| Physical State | Solid (Powder/Crystals) | Dictates solid vs. liquid waste segregation protocols. |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in H₂O | Requires organic solvent waste streams for liquid disposal. |
| EPA Waste Class | Unlisted Hazardous Organic Waste[1] | Must be incinerated by a licensed professional facility. |
Waste Segregation Logic & Workflow
A fundamental principle of laboratory waste management is the strict segregation of waste streams. For protected amino acids, the primary divergence in the disposal workflow depends on whether the waste is in a solid state (unused reagent, spilled powder) or dissolved in a solvent matrix (post-reaction filtrate).
Furthermore, peptide synthesis frequently utilizes solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). Halogenated solvents (like DCM) must be strictly separated from non-halogenated solvents (like DMF or MeOH). Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans[6].
Caption: Decision tree for the segregation and disposal of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate waste.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system: each step contains a verification check to ensure compliance and safety before moving to the next phase.
Protocol A: Solid Waste Disposal (Unused Reagent or Spills)
Solid waste includes expired chemical stock, scraped reaction residues, and powder recovered from spill cleanups.
-
Collection: Using a dedicated anti-static scoop, transfer the solid Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) wide-mouth jar).
-
Consumable Integration: Place any contaminated weigh boats, filter papers, or disposable spatulas into the same solid waste container[7].
-
Labeling: Affix a standardized hazardous waste label. Explicitly write "Solid Organic Waste: Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (Contains Boc and Benzyl protected amino acids)"[2]. Verification Check: Ensure the label includes the accumulation start date.
-
Storage: Store the sealed container in a designated secondary containment tray within a well-ventilated chemical storage area, away from strong oxidizers, until EHS pickup[8].
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Liquid waste is generated during extraction, washing, or purification phases (e.g., column chromatography fractions).
-
Matrix Identification: Determine the exact composition of the solvent containing the dissolved compound.
-
Segregation:
-
Transfer: Use a dedicated chemical funnel to pour the liquid into the appropriate waste carboy. Verification Check: Ensure the carboy is not filled past 90% capacity to allow for vapor expansion[9].
-
Documentation: Update the waste log attached to the carboy with the estimated mass of the dissolved Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate and the exact solvent volumes[10]. Cap the container tightly immediately after transfer.
Protocol C: Decontamination of Empty Containers
Empty primary supplier bottles must be neutralized before being discarded as standard glass/plastic waste.
-
Triple Rinse: In a fume hood, rinse the empty container three times with a minimal volume of a compatible solvent (e.g., Acetone or Methanol)[2].
-
Rinsate Disposal: Pour all rinsate into the Non-Halogenated Liquid Waste container (unless a halogenated solvent was used for rinsing)[10].
-
Defacement: Completely deface or remove the original chemical label from the bottle[10].
-
Final Disposal: Once dry and defaced, the container can be disposed of in the institutional uncontaminated glass or plastic recycling stream.
Emergency Spill Response Protocol
In the event of an accidental release of solid Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, immediate containment is required to prevent aerosolization of the fine powder, which can act as a respiratory and dermal irritant[2].
-
Personal Protective Equipment (PPE): Don fresh nitrile gloves, a fitted lab coat, and chemical safety goggles[2]. If the spill is large and outside a fume hood, a particulate respirator (N95 or P100) is recommended[11].
-
Containment: Do not dry sweep, as this aerosolizes the powder. Instead, gently cover the spill with damp paper towels (moistened with water or a low-volatility solvent like isopropanol) to suppress dust[7].
-
Collection: Carefully scoop the dampened towels and the absorbed chemical into a heavy-duty hazardous waste bag or a solid waste bucket[9].
-
Decontamination: Wipe down the spill surface with a solvent-soaked cloth (e.g., ethanol) to remove residual lipophilic residue. Dispose of this cloth in the solid hazardous waste container[7].
References
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
University of Essex. (2022). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Laboratory waste disposal. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Dykema. (2015). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as "Hazardous Wastes". Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
NSWAI. (2015). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dykema.com [dykema.com]
- 4. (2R,4R)-2-benzyl 1-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 132622-92-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 10. nswai.org [nswai.org]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
